Product packaging for Methyl 5-fluoro-3-methylpicolinate(Cat. No.:CAS No. 1346148-32-0)

Methyl 5-fluoro-3-methylpicolinate

Cat. No.: B1456871
CAS No.: 1346148-32-0
M. Wt: 169.15 g/mol
InChI Key: ZRDCOINTFRYCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-fluoro-3-methylpicolinate (CAS 1346148-32-0) is a high-purity chemical building block of significant interest in advanced organic synthesis and discovery research. This compound, with a molecular formula of C 8 H 8 FNO 2 and a molecular weight of 169.15 g/mol, is a key intermediate in the development of novel active molecules . Its core value lies in its role as a versatile synthon within halogenated picolinate chemistry. The specific substitution pattern, featuring a fluorine atom at the 5-position and a methyl group at the 3-position of the pyridine ring, makes it a privileged scaffold for creating more complex structures . This compound is particularly significant in agrochemical research, where picolinic acid derivatives are recognized as a potent class of synthetic auxin herbicides. The fluorine atom and methyl group are critical for modulating the biological activity and physicochemical properties of resulting candidate molecules . Furthermore, in medicinal chemistry, fluorinated picolinates serve as important precursors for pharmaceutical development. The ester functionality allows for further transformations, such as amidation or reduction, facilitating its incorporation into a wide array of complex organic molecules targeting various diseases . Researchers utilize this compound to enhance properties like metabolic stability and binding affinity in drug candidate profiles. Key Specifications: • CAS Number : 1346148-32-0 • Molecular Formula : C 8 H 8 FNO 2 • Molecular Weight : 169.15 g/mol • Purity : Available in purities of 95% to 97% Safety Information: This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals . Please refer to the Safety Data Sheet (SDS) for safe handling procedures. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B1456871 Methyl 5-fluoro-3-methylpicolinate CAS No. 1346148-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-fluoro-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDCOINTFRYCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346148-32-0
Record name methyl 5-fluoro-3-methylpyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-fluoro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-3-methylpicolinate, identified by the CAS number 1346148-32-0 , is a fluorinated pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring a fluorine atom at the 5-position and a methyl group at the 3-position of the pyridine ring, makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical research.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. We will delve into the mechanistic considerations of its reactivity and provide practical, field-proven insights for its utilization in the laboratory.

Introduction: The Strategic Importance of Fluorinated Picolinates

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The pyridine scaffold, a common motif in pharmaceuticals, is often functionalized to modulate its electronic and steric properties. This compound serves as a versatile synthon, combining the benefits of a fluorinated pyridine core with a reactive methyl ester group, enabling a variety of chemical transformations.[1]

The presence of the methyl group can also play a significant role in modulating the physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule.[3] This strategic placement of substituents on the picolinate ring system makes this compound a "privileged scaffold" for the synthesis of novel active molecules.[1]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
CAS Number 1346148-32-0[1][4][5][6][7][8]
Molecular Formula C₈H₈FNO₂[1][5][6][8]
Molecular Weight 169.15 g/mol [1][4][6][8]
Appearance White to off-white solid[4][9]
Boiling Point (Predicted) 233.2 ± 35.0 °C[4][9]
Density (Predicted) 1.199 ± 0.06 g/cm³[4][9]
pKa (Predicted) -0.23 ± 0.10[4][9]
Storage Sealed in a dry place at room temperature[4][6][9]

Synthesis and Mechanistic Considerations

While specific, detailed industrial synthesis routes for this compound are often proprietary, a general and plausible laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A common strategy involves the esterification of the corresponding carboxylic acid, 5-fluoro-3-methylpicolinic acid (CAS 1256808-59-9).[10]

Conceptual Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Work-up and Purification 5-Fluoro-3-methylpicolinic_acid 5-Fluoro-3-methylpicolinic acid (CAS: 1256808-59-9) Reaction Reaction (Reflux) 5-Fluoro-3-methylpicolinic_acid->Reaction Methanol Methanol (MeOH) Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Product This compound (CAS: 1346148-32-0) Reaction->Product Quenching Quenching (e.g., NaHCO₃ solution) Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Drying Drying (e.g., MgSO₄) Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 5-fluoro-3-methylpicolinic acid (1.0 eq) in methanol (10 vol), add a catalytic amount of concentrated sulfuric acid (0.1 eq) at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1]

  • Pharmaceuticals: The fluorinated pyridine core of this compound can be incorporated into molecules targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][11] The ester functionality allows for further chemical transformations, such as amidation or reduction, to build more complex molecular architectures.[1]

  • Agrochemicals: Picolinic acid derivatives are a known class of synthetic auxin herbicides.[1] The fluorine and methyl substitutions on the pyridine ring are crucial for modulating the biological activity and physicochemical properties of the resulting herbicide candidates.[1] This compound is used in the development of modern pesticides, herbicides, and fungicides, where the fluorine atom often enhances efficacy and metabolic stability.[11][12]

Reaction Versatility

The reactivity of this compound is governed by the electronic properties of the substituted pyridine ring and the ester group.

G cluster_0 Ester Transformations cluster_1 Pyridine Ring Modifications Start This compound Amidation Amidation (RNH₂) Start->Amidation Reduction Reduction (e.g., LiAlH₄) Start->Reduction Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution (SNAr) Start->Nucleophilic_Aromatic_Substitution Metalation Directed Ortho Metalation (DoM) Start->Metalation Amide Amide Derivative Amidation->Amide Alcohol Primary Alcohol Reduction->Alcohol Substituted_Pyridine Further Functionalized Pyridine Nucleophilic_Aromatic_Substitution->Substituted_Pyridine Functionalized_Pyridine Regioselectively Functionalized Pyridine Metalation->Functionalized_Pyridine

Caption: Key reaction pathways for this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] Keep away from heat, sparks, and open flames.[13][14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][14]

For research use only. This compound is not intended for human or veterinary use.[1]

Conclusion

This compound is a valuable and versatile building block for synthetic chemists. Its unique structural features provide a platform for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in research and development.

References

An In-depth Technical Guide to Methyl 5-fluoro-3-methylpicolinate: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Fluorinated Building Block

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing next-generation pharmaceuticals and agrochemicals. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. It is within this context that Methyl 5-fluoro-3-methylpicolinate emerges as a pivotal, high-purity chemical intermediate. This guide offers a comprehensive exploration of its core physicochemical properties, providing researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively harness its synthetic potential. We will delve into its structural attributes, reactivity profile, and established protocols for property determination, grounding our discussion in the principles of scientific integrity and field-proven application.

Core Molecular and Physicochemical Profile

This compound (CAS No. 1346148-32-0) is a substituted pyridine derivative that serves as a versatile synthon in advanced organic synthesis.[1] Its structure, featuring a fluorine atom at the 5-position, a methyl group at the 3-position, and a methyl ester at the 2-position of the pyridine ring, provides a unique combination of electronic and steric properties that are highly valuable in the design of complex target molecules.[1]

Structural and General Properties

A summary of the fundamental properties of this compound is presented below, providing a foundational understanding of this compound.

PropertyValueSource(s)
CAS Number 1346148-32-0[1]
Molecular Formula C₈H₈FNO₂[1][2]
Molecular Weight 169.15 g/mol [1][2]
IUPAC Name This compound
Synonyms methyl 5-fluoro-3-methylpyridine-2-carboxylate[3]
Appearance White to off-white solid[4][5]
Purity Available in 95% to 98% grades[1]
Storage Sealed in a dry environment at room temperature[4][5]
InChI Key ZRDCOINTFRYCQF-UHFFFAOYSA-N
Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not publicly available, computational models provide valuable predictions for key physicochemical parameters that guide its application in research and development. These predicted values are crucial for anticipating its behavior in various solvent systems and biological environments.

Predicted PropertyValueSource(s)
Boiling Point 233.2 ± 35.0 °C[4][5]
Density 1.199 ± 0.06 g/cm³[4][5]
pKa -0.23 ± 0.10[4][5]

The predicted low pKa suggests that the pyridine nitrogen is weakly basic, a direct consequence of the electron-withdrawing effect of the fluorine atom and the ester group. This has significant implications for its reactivity and potential for forming salts.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of this compound is rooted in its strategic functionalization. Its reactivity is primarily dictated by the interplay of the electron-donating methyl group, the strongly electron-withdrawing fluorine atom, and the versatile ester functionality on the pyridine ring.[1]

Synthetic Pathways

A common and efficient route to this compound often begins with a pre-functionalized pyridine precursor, such as 5-fluoro-3-methylpicolinonitrile.[1] This approach allows for the late-stage introduction of the methyl ester, providing a convergent and high-yielding synthesis.

G Precursor 5-Fluoro-3-methylpicolinonitrile Intermediate 5-Fluoro-3-methylpicolinic acid Precursor->Intermediate Hydrolysis (Acidic or Basic) Product This compound Intermediate->Product Esterification (e.g., MeOH, H+) G cluster_0 Core Scaffold cluster_1 Key Transformations cluster_2 Target Applications A This compound B Amidation A->B C Reduction A->C D Hydrolysis A->D F Pharmaceutical Candidates B->F C->F E Novel Herbicides D->E D->F

References

Part 1: Molecular Architecture and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Synthetic Profile of Methyl 5-fluoro-3-methylpicolinate

Foreword: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. This compound stands out as a pivotal building block, offering a unique combination of functionalities on a pyridine core. This guide provides a detailed examination of its molecular architecture, physicochemical properties, logical synthetic pathways, and its significance as a precursor to complex, high-value molecules. Designed for researchers and drug development professionals, this document synthesizes foundational data with practical, field-proven insights into the compound's utility.

This compound (CAS No. 1346148-32-0) is a substituted pyridine derivative whose structure is foundational to its chemical behavior and synthetic utility.[1] The molecule consists of a central pyridine ring, a heterocyclic system that is both aromatic and weakly basic. The substitution pattern is key to its application profile.

Key Structural Features:

  • Pyridine Core: The nitrogen atom in the ring acts as an electron sink, influencing the reactivity of the entire system. It lowers the electron density of the ring carbons, making them less susceptible to electrophilic substitution compared to benzene, but activates them towards nucleophilic attack.

  • Methyl Ester Group (at C2): The -C(=O)OCH₃ group is an electron-withdrawing group that further deactivates the ring towards electrophilic attack. Its primary synthetic utility lies in its reactivity as an ester, allowing for transformations such as hydrolysis to the parent carboxylic acid (5-fluoro-3-methylpicolinic acid) or amidation to form various amides.[1]

  • Methyl Group (at C3): As a weak electron-donating group, the methyl substituent provides some electronic counterbalance to the ester and fluoro groups. Sterically, its presence adjacent to the ester influences the conformation and reactivity of the C2 position.

  • Fluorine Atom (at C5): This is arguably the most significant substituent. Fluorine is the most electronegative element, and its inclusion imparts unique properties. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of derivative compounds by blocking sites susceptible to oxidative metabolism.[2] Furthermore, fluorine's electronic properties can modulate the pKa of the pyridine nitrogen and influence non-covalent interactions (like hydrogen bonds or dipole-dipole interactions) in the binding pockets of biological targets, potentially enhancing binding affinity.[1]

Caption: 2D structure of this compound.

Physicochemical Data Summary
PropertyValueSource
CAS Number 1346148-32-0[1][3][4]
Molecular Formula C₈H₈FNO₂[1][5]
Molecular Weight 169.15 g/mol [1][4]
IUPAC Name methyl 5-fluoro-3-methylpyridine-2-carboxylate[6]
Appearance White to off-white solid[7]
Storage Sealed in dry, Room Temperature[3][7]
Boiling Point 233.2 ± 35.0 °C (Predicted)[7]
Density 1.199 ± 0.06 g/cm³ (Predicted)[7]
InChI Key ZRDCOINTFRYCQF-UHFFFAOYSA-N[3]

Part 2: Anticipated Spectroscopic Profile

While specific spectral data requires experimental acquisition, the molecular structure allows for a robust prediction of its spectroscopic signatures. This is a critical self-validating step in any synthesis, confirming the identity and purity of the target compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals.

    • Aromatic Protons: Two signals corresponding to the protons at the C4 and C6 positions of the pyridine ring. The C4 proton signal will appear as a doublet of doublets due to coupling with the C6 proton (⁴JHH, meta-coupling) and the C5 fluorine atom (⁴JHF). The C6 proton will appear as a doublet, coupled to the C5 fluorine (³JHF).

    • Ester Methyl Protons: A singlet integrating to three protons, typically in the 3.8-4.0 ppm range, for the -OCH₃ group.

    • Ring Methyl Protons: A singlet integrating to three protons, typically in the 2.3-2.6 ppm range, for the -CH₃ group at C3.[1]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show all eight carbon signals. The carbon directly attached to the fluorine (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The adjacent carbons (C4 and C6) will show smaller two-bond couplings (²JCF). The carbonyl carbon of the ester will appear significantly downfield (~165-170 ppm).

  • ¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom at C5. The signal will be split by the adjacent aromatic protons (H4 and H6), likely appearing as a doublet of doublets.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 169.15. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 138, or the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 110.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester carbonyl around 1720-1740 cm⁻¹, C=C and C=N stretching vibrations for the aromatic pyridine ring in the 1400-1600 cm⁻¹ region, and a characteristic C-F stretch around 1200-1300 cm⁻¹.

Part 3: Synthesis and Reactivity

Proposed Synthetic Workflow

The most direct and industrially viable synthesis of this compound involves the esterification of its corresponding carboxylic acid, 5-fluoro-3-methylpicolinic acid (CAS 1256808-59-9).[8] This is a classic Fischer esterification reaction, which is both robust and scalable.

Synthesis_Workflow start 5-Fluoro-3-methylpicolinic Acid reaction Fischer Esterification (Reflux) start->reaction reagents Methanol (CH₃OH) Catalytic H₂SO₄ reagents->reaction workup Aqueous Workup (Neutralization, Extraction) reaction->workup purification Purification (e.g., Column Chromatography or Recrystallization) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 5-fluoro-3-methylpicolinic acid.

Materials:

  • 5-fluoro-3-methylpicolinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-3-methylpicolinic acid (1.0 eq).

  • Reagent Addition: Add an excess of anhydrous methanol to act as both reactant and solvent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirring solution.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching & Neutralization: After completion, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.[1]

Causality and Trustworthiness: This protocol is a self-validating system. The use of excess methanol drives the equilibrium towards the product side, as per Le Châtelier's principle. The acid catalyst is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the methanol nucleophile. The aqueous workup effectively removes the acid catalyst and any unreacted carboxylic acid, ensuring a clean isolation of the desired ester.

Part 4: Applications in Research and Development

This compound is not an end product but a high-value intermediate. Its structure is a privileged scaffold, particularly in agrochemical and medicinal chemistry.[1]

  • Agrochemicals: Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[1] The specific substitution pattern of this molecule allows for the generation of novel herbicide candidates. The fluorine and methyl groups are critical for fine-tuning the biological activity, selectivity, and physicochemical properties (like soil mobility and degradation rates) of the final active ingredients.[1][9]

  • Medicinal Chemistry: In drug discovery, this compound serves as a versatile building block.[10] The ester functionality provides a handle for creating diverse amide libraries, a common strategy for exploring structure-activity relationships (SAR). The fluorinated pyridine core is incorporated into drug candidates to enhance metabolic stability and improve binding interactions with protein targets.[1] It has been utilized as a building block for kinase inhibitors and other biologically active molecules.[10] The strategic placement of fluorine can lead to improved cell permeability and bioavailability of the final drug compound.

Conclusion

This compound is a compound of significant strategic importance in synthetic chemistry. Its molecular structure, characterized by a trifunctionalized pyridine ring, offers a robust platform for the development of novel compounds. A deep understanding of its architecture, predictable spectroscopic properties, and logical synthetic routes is essential for any researcher aiming to leverage its potential. From enhancing the metabolic stability of pharmaceuticals to fine-tuning the efficacy of herbicides, the unique electronic and steric contributions of its substituents make it an invaluable tool for addressing complex challenges in chemical and biological sciences.

References

Methyl 5-fluoro-3-methylpicolinate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-3-methylpicolinate

Foreword

This compound (CAS No. 1346148-32-0) is a pivotal heterocyclic building block in modern chemical research.[1] Its substituted pyridine core, featuring a strategically placed fluorine atom and methyl group, makes it a privileged scaffold for the synthesis of complex molecules in the agrochemical and pharmaceutical sectors.[1][2] The fluorine atom is particularly crucial for modulating the biological activity and physicochemical properties, such as metabolic stability and binding affinity, of derivative compounds.[1][3] This guide provides an in-depth analysis of the prevalent synthetic pathways to this valuable intermediate, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

Retrosynthetic Analysis and Strategic Considerations

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key precursors and strategic bond disconnections. The most apparent disconnection is the ester linkage, leading back to the corresponding carboxylic acid, 5-fluoro-3-methylpicolinic acid. This acid is a critical and commercially available intermediate, forming the basis of our primary synthetic strategy.

Further disconnection of the carboxylic acid group from the pyridine ring suggests a halo-pyridine precursor, such as 2-chloro-5-fluoro-3-methylpyridine, which can be carbonylated. An alternative pathway involves the hydrolysis of a nitrile precursor, 5-fluoro-3-methylpicolinonitrile.

G M This compound A 5-Fluoro-3-methylpicolinic Acid M->A Ester Disconnection B 2-Chloro-5-fluoro-3-methylpyridine A->B Carbonylation Disconnection C 5-Fluoro-3-methylpicolinonitrile A->C Nitrile Hydrolysis Disconnection

Figure 1: Retrosynthetic analysis of this compound.

This analysis reveals two primary, convergent strategies that are both synthetically viable:

  • Pathway I: Synthesis from a halogenated pyridine precursor via carbonylation, followed by esterification.

  • Pathway II: Synthesis from a nitrile precursor via hydrolysis, followed by esterification.

A third, more classical approach, the Balz-Schiemann reaction, offers an alternative for introducing the fluorine atom late in the synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueSource(s)
CAS Number 1346148-32-0[1][4][5]
Molecular Formula C₈H₈FNO₂[1][5][6]
Molecular Weight 169.15 g/mol [1][5][6]
IUPAC Name methyl 5-fluoro-3-methylpyridine-2-carboxylate[4]
Purity Typically available from 95% to >99%[1][4]

Pathway I: The Palladium-Catalyzed Carbonylation Approach

This modern and efficient pathway leverages the power of transition-metal catalysis to construct the picolinate core. It is often favored for its high functional group tolerance and excellent yields.[7][8][9] The overall workflow involves the carbonylation of a halo-pyridine followed by direct or subsequent esterification.

G cluster_0 Pathway I: Carbonylation Route Start 2-Chloro-5-fluoro- 3-methylpyridine Step1 Pd-Catalyzed Carbonylation Start->Step1 CO, Pd(OAc)2, dppf, Base Intermediate 5-Fluoro-3-methylpicolinic Acid Step1->Intermediate Step2 Fischer Esterification Intermediate->Step2 MeOH, H₂SO₄ (cat.) Product Methyl 5-fluoro-3- methylpicolinate Step2->Product

Figure 2: Workflow for the Palladium-Catalyzed Carbonylation Pathway.

Step 1: Synthesis of 5-Fluoro-3-methylpicolinic Acid via Carbonylation

The conversion of 2-chloro-5-fluoro-3-methylpyridine to the corresponding carboxylic acid is a cornerstone of this route. Palladium-catalyzed carbonylation reactions are exceptionally well-suited for this transformation, allowing for the insertion of carbon monoxide into the aryl-halide bond.[9]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) source, such as Pd(OAc)₂, is typically used in conjunction with a phosphine ligand. Diphosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often employed because they stabilize the palladium center, promote the necessary oxidative addition and reductive elimination steps, and prevent catalyst decomposition.

  • Carbon Monoxide (CO): CO serves as the C1 source for the carboxylic acid functionality. The reaction is typically run under a positive pressure of CO to ensure sufficient concentration in the reaction medium.

  • Nucleophile & Base: For the synthesis of the carboxylic acid, water acts as the nucleophile (hydroxycarbonylation). A non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the HCl generated during the catalytic cycle, preventing catalyst deactivation.

  • Solvent: A polar aprotic solvent like DMF or DMSO is commonly used to ensure the solubility of the reactants and the catalyst complex.

Step 2: Esterification of 5-Fluoro-3-methylpicolinic Acid

The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer-Speier esterification is the most common and cost-effective method.[1]

Causality Behind Experimental Choices:

  • Reagents: The reaction involves heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.[1] Using the alcohol as the solvent is a key principle; it drives the reaction equilibrium toward the ester product.

  • Catalyst: A strong protic acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used in catalytic amounts. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Pathway II: The Nitrile Hydrolysis Approach

This pathway begins with 5-fluoro-3-methylpicolinonitrile, a readily available precursor.[1] It involves a classical two-step sequence of nitrile hydrolysis followed by esterification, mirroring the final step of Pathway I.

G cluster_1 Pathway II: Nitrile Hydrolysis Route Start_N 5-Fluoro-3-methyl- picolinonitrile Step1_N Acid or Base Hydrolysis Start_N->Step1_N H₂SO₄ / H₂O or NaOH / H₂O, then H⁺ Intermediate_N 5-Fluoro-3-methylpicolinic Acid Step1_N->Intermediate_N Step2_N Fischer Esterification Intermediate_N->Step2_N MeOH, H₂SO₄ (cat.) Product_N Methyl 5-fluoro-3- methylpicolinate Step2_N->Product_N

Figure 3: Workflow for the Nitrile Hydrolysis Pathway.

Causality Behind Experimental Choices:

  • Hydrolysis Conditions: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

    • Acidic Hydrolysis: Treatment with aqueous sulfuric or hydrochloric acid at elevated temperatures protonates the nitrile nitrogen, making the carbon atom susceptible to attack by water. The reaction proceeds through an amide intermediate.

    • Basic Hydrolysis: Treatment with aqueous sodium hydroxide or potassium hydroxide involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. The choice between acidic and basic conditions often depends on the stability of other functional groups in the molecule.

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route depends on factors such as starting material cost, scalability, and required equipment.

PathwayStarting MaterialKey StepsAdvantagesDisadvantages
I: Carbonylation 2-Chloro-5-fluoro-3-methylpyridinePalladium-catalyzed carbonylation; EsterificationHigh efficiency and yield; Convergent.Requires specialized equipment for handling CO gas; Palladium catalyst can be expensive.
II: Nitrile Hydrolysis 5-Fluoro-3-methylpicolinonitrileNitrile hydrolysis; EsterificationUses common and inexpensive reagents; Straightforward procedures.Can require harsh conditions (strong acid/base, heat); May be less suitable for sensitive substrates.
III: Balz-Schiemann Methyl 5-amino-3-methylpicolinateDiazotization with HBF₄; Thermal decompositionClassic method for introducing fluorine.Often gives moderate yields; Handling of diazonium salts requires care.

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical transformations. Researchers must adapt them to specific laboratory conditions and perform appropriate safety assessments.

Protocol 1: Fischer Esterification of 5-Fluoro-3-methylpicolinic Acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-3-methylpicolinic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 10-20 volumes).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis of 5-Fluoro-3-methylpicolinonitrile (Acidic)
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 5-fluoro-3-methylpicolinonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Reaction: Heat the mixture to reflux (100-110°C) with vigorous stirring for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and carefully adjust the pH to ~3-4 by the slow addition of a concentrated aqueous solution of sodium hydroxide. The product, 5-fluoro-3-methylpicolinic acid, may precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous solution with an organic solvent like ethyl acetate.

Conclusion

The synthesis of this compound is most effectively achieved through a convergent strategy centered on the key intermediate, 5-fluoro-3-methylpicolinic acid. Modern methods, particularly palladium-catalyzed carbonylation of the corresponding 2-chloro-pyridine, offer an elegant and efficient route suitable for large-scale production. Alternatively, classical methods involving the hydrolysis of a nitrile precursor provide a reliable and cost-effective option. The final esterification step is a robust and high-yielding transformation, readily accomplished via Fischer esterification. The choice of pathway ultimately allows researchers and drug development professionals to balance factors of cost, efficiency, and available resources to access this critical synthetic building block.

References

An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-3-methylpicolinate: Core Starting Materials and Strategic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 5-fluoro-3-methylpicolinate in Modern Drug Discovery and Agrochemicals

This compound is a pivotal building block in the synthesis of a wide range of biologically active molecules.[1][2] Its unique substitution pattern, featuring a fluorine atom at the 5-position, a methyl group at the 3-position, and a methyl ester at the 2-position of the pyridine ring, imparts desirable physicochemical properties to target compounds.[1] These properties often translate to enhanced metabolic stability, improved binding affinity to biological targets, and optimized bioavailability.[1][2] Consequently, this fluorinated picolinate serves as a crucial intermediate in the development of novel pharmaceuticals and advanced agrochemicals, particularly herbicides.[1][2] This guide provides an in-depth analysis of the primary synthetic strategies for this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations.

Strategic Approaches to the Synthesis of the Core Scaffold

The synthesis of this compound can be approached through several strategic disconnections. The optimal choice of a synthetic route is often dictated by the availability and cost of starting materials, desired scale of production, and the specific isomeric purity required. This guide will explore three primary, field-proven strategies, each commencing from a different class of commercially available or readily accessible precursors.

Strategy 1: Functionalization of a Pre-fluorinated Pyridine Ring

This approach leverages a pyridine scaffold that already incorporates the essential fluorine atom at the 5-position. The subsequent steps then focus on the introduction of the methyl and methyl ester functionalities. A prime example of a versatile starting material for this strategy is 2,3-dichloro-5-fluoropyridine .[3][4][5]

Rationale for Starting Material Selection: 2,3-dichloro-5-fluoropyridine is a commercially available and highly reactive intermediate.[3] The two chlorine atoms at the 2- and 3-positions offer differential reactivity, allowing for selective functionalization. The chlorine at the 2-position is generally more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, providing a handle for the introduction of the methyl ester or its precursor.

Experimental Workflow:

Strategy_1 A 2,3-dichloro-5-fluoropyridine B Introduction of the 2-Carboxy or Cyano Group A->B e.g., Cyanation (NaCN/KCN) or Carbonylation C Introduction of the 3-Methyl Group B->C e.g., Suzuki or Stille Coupling (Me-B(OR)2 or Me-SnBu3) D Methyl Esterification C->D Acid or Base Hydrolysis (if cyano) then Esterification (MeOH, H+) E This compound D->E

Caption: Synthetic pathway starting from 2,3-dichloro-5-fluoropyridine.

Step-by-Step Protocol:

  • Introduction of the 2-Carboxy or Cyano Group: The chlorine atom at the 2-position of 2,3-dichloro-5-fluoropyridine can be displaced by a cyanide group using reagents like sodium or potassium cyanide, typically in a polar aprotic solvent like DMSO. Alternatively, palladium-catalyzed carbonylation reactions can be employed to directly introduce a carboxylic acid or ester functionality.

  • Introduction of the 3-Methyl Group: The remaining chlorine at the 3-position can be replaced with a methyl group via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with methylboronic acid or its esters, or a Stille coupling with trimethylstannylmethane.

  • Formation of the Methyl Ester: If a cyano group was introduced in the first step, it must be hydrolyzed to the corresponding carboxylic acid. This is typically achieved under acidic or basic conditions. The resulting 5-fluoro-3-methylpicolinic acid is then esterified.[1] A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid.[1] Alternatively, milder esterification methods using coupling reagents such as DCC or EDC can be employed.[6][7]

Parameter Strategy 1: From 2,3-dichloro-5-fluoropyridine
Key Starting Material 2,3-dichloro-5-fluoropyridine
Advantages Readily available starting material, well-established cross-coupling methodologies.
Disadvantages Multi-step process, potential for side reactions and purification challenges.
Key Transformations Nucleophilic aromatic substitution, Palladium-catalyzed cross-coupling, Nitrile hydrolysis, Esterification.
Strategy 2: De Novo Ring Formation

This strategy involves constructing the substituted pyridine ring from acyclic precursors. While often more complex, this approach can offer high levels of flexibility and control over the final substitution pattern. A notable example is the Rh(III)-catalyzed C-H functionalization approach to prepare 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[8]

Rationale for Starting Material Selection: This method allows for the convergent synthesis of the target scaffold from relatively simple and diverse building blocks. The choice of the specific α-fluoro-α,β-unsaturated oxime and alkyne determines the substituents on the final pyridine ring.

Experimental Workflow:

Strategy_2 A α-fluoro-α,β-unsaturated oxime C Rh(III)-catalyzed C-H Functionalization A->C B Alkyne B->C D Substituted 3-Fluoropyridine C->D E Functional Group Interconversion D->E e.g., Oxidation of a substituent to a carboxylic acid F This compound E->F Esterification Strategy_3 A Methyl 5-amino-3-methylpicolinate B Diazotization A->B NaNO2, HBF4 or HF-pyridine C Fluorination B->C Thermal or photochemical decomposition D This compound C->D

References

Navigating the Synthesis Landscape: A Technical Safety Guide to Methyl 5-fluoro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-fluoro-3-methylpicolinate, a substituted pyridine derivative, is an emerging building block in the design of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers a scaffold for creating complex molecular architectures with modulated biological activity and refined physicochemical properties. As this compound sees increasing use in discovery and development laboratories, a comprehensive understanding of its safe handling, storage, and emergency management is paramount. This guide provides an in-depth, technically-focused overview of the safety protocols and critical considerations for researchers working with this versatile synthon.

Hazard Identification and Risk Assessment

This compound (CAS No: 1346148-32-0; Molecular Formula: C₈H₈FNO₂) is classified as a hazardous substance. The primary risks are associated with acute toxicity and irritation. A thorough risk assessment should be conducted before any experimental work begins, considering the scale of the reaction, the specific manipulations involved, and the potential for exposure.

GHS Hazard Classification Summary:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This table summarizes the key hazards associated with this compound.

The logical flow for a pre-experiment risk assessment should follow a hierarchical approach, prioritizing the elimination or substitution of hazards where possible, followed by the implementation of engineering controls, administrative controls, and finally, personal protective equipment.

Caption: Hierarchical workflow for risk assessment before handling the compound.

Exposure Control and Personal Protective Equipment (PPE)

Given the irritant nature of this compound and its potential for respiratory effects, stringent exposure controls are mandatory. The parent compound class, pyridines, are known for their volatility and strong odors, underscoring the need for robust containment.[1]

Engineering Controls:

  • Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any fugitive emissions.[1]

Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Chemical splash goggles are required. For larger scale operations or where splashing is a significant risk, a face shield should be worn in addition to goggles.

  • Skin Protection: A flame-resistant lab coat and appropriate gloves are necessary. Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[1] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

  • Respiratory Protection: For situations with a high potential for aerosol generation or in the event of a ventilation failure, a NIOSH-approved respirator with an appropriate cartridge should be used by trained and fit-tested personnel.[2]

Caption: Standard workflow for donning and using PPE for safe handling.

Safe Handling and Storage Protocols

Handling:

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and ensure all equipment is properly grounded, especially when handling flammable solvents in conjunction with the compound.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • The compound should be stored away from incompatible materials such as strong oxidizing agents and strong acids. Pyridine-based compounds can react exothermically with these substances.

  • Keep containers clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

This table outlines the immediate first aid responses required for different exposure routes.

Spill Response:

  • Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately and contact the institution's emergency response team.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2] Water spray can also be used to cool fire-exposed containers.

  • Specific Hazards: Combustion may produce toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF).[2]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Emergency_Response_Logic cluster_Exposure Personal Exposure cluster_Spill Chemical Spill Incident Incident Occurs (Spill, Exposure, Fire) ExposureType Determine Exposure Route (Inhalation, Skin, Eye, Ingestion) Incident->ExposureType Exposure SpillSize Assess Spill Size Incident->SpillSize Spill FirstAid Administer First Aid (See Table) ExposureType->FirstAid Medical Seek Medical Attention FirstAid->Medical SmallSpill Contain with Inert Material SpillSize->SmallSpill Small LargeSpill Evacuate & Call Emergency Response SpillSize->LargeSpill Large Dispose Dispose as Hazardous Waste SmallSpill->Dispose

Caption: Decision-making flowchart for responding to laboratory emergencies.

Toxicological and Ecological Information

Toxicological Information: The primary toxicological concerns are acute effects from single exposures. It is harmful if swallowed or inhaled and causes significant irritation to the skin and eyes. The chemical, physical, and toxicological properties have not been exhaustively investigated, and as such, the compound should be handled with the care afforded to a substance of unknown toxicity.

Ecological Information: Data on the environmental fate and ecotoxicity of this compound is limited. As a general principle for pyridine derivatives, release into the environment should be avoided. Do not let the product enter drains or waterways.

Disposal Considerations

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a designated, compatible, and properly labeled container.

  • Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.

By adhering to the principles and protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive environment for advancing scientific discovery.

References

An In-depth Technical Guide to the Reactivity Profile of Methyl 5-fluoro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For the discerning researcher, scientist, and drug development professional, understanding the nuanced reactivity of a chemical scaffold is paramount to unlocking its synthetic potential. Methyl 5-fluoro-3-methylpicolinate, a key building block in modern medicinal and agrochemical research, presents a fascinating case study in the interplay of electronic effects and functional group reactivity on a heterocyclic core. This guide provides an in-depth exploration of its reactivity profile, moving beyond a mere catalog of reactions to elucidate the underlying principles that govern its chemical behavior. Herein, we dissect the electronic landscape of this molecule, offering field-proven insights into its transformations and providing actionable protocols for its strategic deployment in complex molecule synthesis.

Table of Contents

  • Molecular Architecture and Electronic Landscape

  • Reactivity at the Pyridine Core: A Tale of Two Substituents

    • Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

    • Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

  • Transformations of the Ester Moiety: A Gateway to Diverse Functionalities

    • Saponification: Accessing the Carboxylic Acid

    • Reduction: Towards the Primary Alcohol

    • Amidation: Building Amide Scaffolds

  • Strategic Synthesis: Applications in Agrochemicals

  • Experimental Protocols

  • References

Molecular Architecture and Electronic Landscape

This compound (CAS Number: 1346148-32-0) possesses a molecular formula of C₈H₈FNO₂ and a molecular weight of 169.15 g/mol .[1][2][3] Its structure is characterized by a pyridine ring substituted with a fluorine atom at the 5-position, a methyl group at the 3-position, and a methyl ester at the 2-position.

PropertyValue
CAS Number 1346148-32-0
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
IUPAC Name This compound

The reactivity of this molecule is intricately governed by the electronic interplay of its substituents. The pyridine nitrogen and the fluorine atom are strongly electron-withdrawing, rendering the aromatic ring electron-deficient. This electronic characteristic is a critical determinant of its susceptibility to nucleophilic attack. Conversely, the methyl group at the 3-position is a weak electron-donating group. The methyl ester at the 2-position also influences the ring's electronics and provides a key handle for a variety of chemical transformations.

Reactivity at the Pyridine Core: A Tale of Two Substituents

The electron-deficient nature of the pyridine ring in this compound is the dominant factor governing its reactivity towards nucleophiles and its participation in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

The presence of a fluorine atom on the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating attack by nucleophiles.[4][5] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[4][6] The stability of this intermediate is a key factor in the reaction's feasibility. Electron-withdrawing groups, such as the pyridine nitrogen and the fluorine itself, ortho or para to the site of substitution, are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.[5][6]

Caption: Generalized SNAr mechanism on this compound.

Common nucleophiles for this reaction include alkoxides, thiolates, and amines. The regioselectivity of the substitution is primarily directed at the 5-position due to the activation by the fluorine leaving group.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The halogenated pyridine core of this compound makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the pyridine ring and various organoboron reagents. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl compounds.[7] For a substrate like this compound, the fluorine atom can be replaced by an aryl or vinyl group from a boronic acid or its ester in the presence of a palladium catalyst and a base.

Caption: Generalized Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[8][9] This reaction is particularly valuable in drug discovery for introducing amine functionalities. In the context of this compound, the fluorine atom can be displaced by a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[8][10]

Transformations of the Ester Moiety: A Gateway to Diverse Functionalities

The methyl ester group at the 2-position is a versatile functional handle that can be readily transformed into other functionalities, significantly expanding the synthetic utility of the core scaffold.

Saponification: Accessing the Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-fluoro-3-methylpicolinic acid, under basic conditions, typically using a hydroxide source like lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as tetrahydrofuran (THF) or methanol.[11][12] The resulting carboxylic acid is a key intermediate for further modifications, such as amide bond formation with a wider range of amines.

Reduction: Towards the Primary Alcohol

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the methyl ester to the corresponding primary alcohol, (5-fluoro-3-methylpyridin-2-yl)methanol.[13][14][15] This transformation is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether. It's important to note that LiAlH₄ is a powerful reducing agent and may also reduce other functional groups if present in the molecule.

Amidation: Building Amide Scaffolds

The methyl ester can be directly converted to an amide by reaction with an amine. This transformation can be facilitated by reagents such as trimethylaluminum (AlMe₃), which activates the ester towards nucleophilic attack by the amine.[16][17][18][19] This method is often preferred for less reactive amines or when milder conditions are required compared to the two-step hydrolysis-amidation sequence.

Strategic Synthesis: Applications in Agrochemicals

The unique substitution pattern of this compound and its derivatives makes them valuable intermediates in the synthesis of agrochemicals. For instance, related fluorinated picolinates are key components in the synthesis of modern herbicides like halauxifen-methyl and florpyrauxifen-benzyl.[1][20][21][22] The synthesis of these complex molecules often involves a Suzuki-Miyaura coupling to introduce a substituted aryl group at the 6-position of the picolinate ring.[21]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Appropriate safety precautions should be taken at all times.

Protocol 1: Saponification of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-3-methylpicolinic acid.

Protocol 2: Reduction of this compound with LiAlH₄
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while maintaining cooling in an ice bath.

  • Filtration and Extraction: Filter the resulting precipitate through a pad of Celite and wash the filter cake with THF. Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (5-fluoro-3-methylpyridin-2-yl)methanol.

Protocol 3: Amidation of this compound using Trimethylaluminum
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the desired amine (2.0 eq) in anhydrous toluene.

  • Addition of AlMe₃: Cool the solution to 0 °C and slowly add a 2.0 M solution of trimethylaluminum in toluene (1.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Ester: Add a solution of this compound (1.0 eq) in anhydrous toluene to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of Rochelle's salt solution (aqueous sodium potassium tartrate).

  • Extraction: Dilute with ethyl acetate and stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired amide.

References

The Strategic Imperative of Fluorine Substitution in Picolinate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The picolinate scaffold, a privileged structure in medicinal chemistry, serves as a foundational backbone for a multitude of therapeutic agents.[1] The strategic incorporation of fluorine into this heterocyclic motif offers a powerful tool to modulate a vast array of physicochemical and pharmacological properties, ultimately leading to the development of safer and more efficacious drugs. This in-depth technical guide provides a comprehensive overview of the role of fluorine substitution in picolinate derivatives for researchers, scientists, and drug development professionals. We will delve into the profound effects of fluorination on key drug-like properties, explore synthetic methodologies for the introduction of fluorine, and present case studies that underscore the transformative potential of this unique halogen in the optimization of picolinate-based therapeutics.

Introduction: The Picolinate Scaffold and the Rise of Fluorine in Medicinal Chemistry

Picolinic acid, a simple pyridine-2-carboxylic acid, and its derivatives are integral components of numerous FDA-approved drugs and clinical candidates.[1] Their ability to act as versatile building blocks and engage in critical interactions with biological targets has cemented their importance in modern drug discovery.[1] Parallel to the rise of heterocyclic chemistry, the use of fluorine in medicinal chemistry has become an indispensable strategy. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications to a molecule's profile.[2][3] When applied to the picolinate scaffold, fluorine substitution can unlock significant improvements in potency, selectivity, metabolic stability, and pharmacokinetic profiles.[2]

This guide will systematically explore the multifaceted role of fluorine in shaping the properties of picolinate derivatives, providing a rationale for its strategic deployment in drug design.

The Impact of Fluorine Substitution on Physicochemical Properties

The introduction of a fluorine atom onto the picolinate ring can dramatically alter its fundamental physicochemical properties. These modifications are often the primary drivers for the observed improvements in biological activity and pharmacokinetic behavior.

Modulation of Acidity (pKa)

The acidity of the carboxylic acid group and the basicity of the pyridine nitrogen are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's strong electron-withdrawing nature significantly influences these pKa values.

Generally, the introduction of a fluorine atom to the pyridine ring of picolinic acid is expected to decrease the basicity of the pyridine nitrogen (lower pKa of the conjugate acid) and increase the acidity of the carboxylic acid (lower pKa). This is due to the inductive effect of the fluorine atom, which withdraws electron density from the ring system.[4] The magnitude of this effect is dependent on the position of the fluorine atom relative to the nitrogen and the carboxylic acid.

CompoundPredicted pKa (Carboxylic Acid)Reference
Picolinic Acid1[5]
3-Fluoropicolinic Acid2.71 (Predicted)[6]
5-Fluoropicolinic Acid3.58 (Predicted)[7]

The ability to fine-tune pKa is a powerful tool for medicinal chemists. For instance, reducing the basicity of the pyridine nitrogen can prevent unwanted protonation at physiological pH, which may improve cell permeability and oral bioavailability.[2]

Alteration of Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a key parameter that governs a drug's ability to cross biological membranes. The effect of fluorine on lipophilicity is complex and context-dependent. While the substitution of a hydrogen atom with a fluorine atom on an aliphatic chain generally increases lipophilicity, its effect on an aromatic ring is more nuanced.[1]

Fluoro-arenes are typically more lipophilic than their non-fluorinated counterparts.[2] This is attributed to the fact that the C-F bond is less polarizable than a C-H bond, leading to weaker interactions with water.[2]

CompoundLogPReference
Picolinic Acid0.22[5]
5-Fluoro-2-picolinic acid0.9189[8]
6-(3-Fluorophenyl)picolinic acid2.5859[9]

As the data suggests, the introduction of fluorine to the picolinate scaffold generally leads to an increase in lipophilicity. This can be advantageous for improving membrane permeability and oral absorption. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance, highlighting the need for a balanced approach.[10]

Enhancement of Metabolic Stability

One of the most significant advantages of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[11] By strategically placing fluorine atoms at metabolically labile positions, chemists can block oxidative metabolism and prolong the half-life of a drug.[11]

While specific metabolic stability data for a wide range of fluorinated picolinates in human liver microsomes is not extensively published, the general principle holds true.[12][13] For example, if a picolinate derivative is found to undergo hydroxylation at a specific position on the pyridine ring, substitution of a hydrogen with a fluorine at that position can effectively prevent this metabolic pathway.

The following diagram illustrates the concept of metabolic blocking:

cluster_0 Metabolic Pathway cluster_1 Fluorine Substitution Strategy Picolinate_Derivative Picolinate Derivative (Metabolically Labile Site) CYP450 Cytochrome P450 Enzymes Picolinate_Derivative->CYP450 Metabolism Metabolite Hydroxylated Metabolite (Inactive/Cleared) CYP450->Metabolite Fluorinated_Picolinate Fluorinated Picolinate (Metabolic Site Blocked) CYP450_2 Cytochrome P450 Enzymes Fluorinated_Picolinate->CYP450_2 Blocked No_Metabolism No Significant Metabolism (Increased Half-life) CYP450_2->No_Metabolism

Caption: Blocking Metabolic Pathways with Fluorine.

Synthetic Methodologies for Fluorinated Picolinate Derivatives

The successful incorporation of fluorine into the picolinate scaffold relies on a robust and efficient synthetic strategy. Several methods have been developed for the synthesis of fluorinated picolinic acids and their derivatives.

Synthesis of 6-Chloro-3-fluoro-2-picolinic acid

A common route to 6-chloro-3-fluoro-2-picolinic acid involves the oxidation of 6-chloro-3-fluoro-2-picoline.[14]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 6-chloro-3-fluoro-2-picoline, dilute sulfuric acid (as the solvent), potassium dichromate (as the oxidant), sodium tungstate (catalyst), and a crown ether (phase transfer catalyst).[14]

  • Reaction Conditions: Heat the mixture to a temperature between 70-130°C and stir for 0.5-20 hours.[14]

  • Workup: After the reaction is complete, pour the mixture into crushed ice and filter the resulting precipitate.[14]

  • Purification: Dissolve the crude product in an alkaline aqueous solution and extract with an organic solvent to remove unreacted starting materials and impurities. Acidify the aqueous layer with a mineral acid to precipitate the pure 6-chloro-3-fluoro-2-picolinic acid, which can then be collected by filtration.[14]

Start 6-chloro-3-fluoro-2-picoline Reagents K2Cr2O7, H2SO4 Na2WO4, Crown Ether Start->Reagents Oxidation Product 6-chloro-3-fluoro-2-picolinic acid Reagents->Product

Caption: Synthesis of 6-chloro-3-fluoro-2-picolinic acid.

Synthesis of 5-Fluoropicolinic Acid

The synthesis of 5-fluoropicolinic acid can be achieved through the carboxylation of 5-fluoropyridine followed by conversion to the acid chloride and subsequent hydrolysis.[15]

Experimental Protocol:

  • Carboxylation: React 5-fluoropyridine with carbon dioxide to form 5-fluoropyridine-2-carboxylic acid.[15]

  • Acyl Chloride Formation: Treat the resulting carboxylic acid with thionyl chloride to generate 5-fluoro-2-pyridinecarbonyl chloride.[15]

  • Hydrolysis: Hydrolyze the acyl chloride to yield the final product, 5-fluoropicolinic acid.[15]

Start 5-Fluoropyridine Step1 CO2 Start->Step1 Carboxylation Intermediate1 5-Fluoropyridine-2-carboxylic acid Step1->Intermediate1 Step2 SOCl2 Intermediate1->Step2 Acyl Chloride Formation Intermediate2 5-Fluoro-2-pyridinecarbonyl chloride Step2->Intermediate2 Step3 H2O Intermediate2->Step3 Hydrolysis Product 5-Fluoropicolinic acid Step3->Product

Caption: Synthesis of 5-Fluoropicolinic acid.

Applications in Drug Discovery and Development

The judicious incorporation of fluorine into picolinate derivatives has led to the discovery of potent and selective drug candidates across various therapeutic areas.

Enzyme Inhibition

Fluorinated compounds are widely recognized for their potential as enzyme inhibitors.[16][17] The strong electron-withdrawing nature of fluorine can enhance the binding affinity of a picolinate derivative to the active site of a target enzyme.[18] Furthermore, fluorinated groups can act as mimics of transition states or form strong interactions with active site residues, leading to potent inhibition.[16][17] While specific examples of fluorinated picolinates as enzyme inhibitors are not extensively documented in readily available literature, the principles of fluorine's role in enzyme inhibition are directly applicable.[19][20]

Case Studies

While detailed clinical trial data for a broad range of fluorinated picolinate drugs is not yet widespread, the success of fluorinated drugs in general provides a strong rationale for their continued development.[10][21][22] The improvements in metabolic stability and pharmacokinetic profiles afforded by fluorine are key drivers for advancing these compounds through the drug development pipeline.[2][10] Researchers are actively exploring the potential of fluorinated picolinates in areas such as oncology, infectious diseases, and neurodegenerative disorders.[15]

Conclusion and Future Perspectives

Fluorine substitution represents a powerful and versatile strategy for the optimization of picolinate-based drug candidates. The ability to rationally modulate key physicochemical properties such as pKa, lipophilicity, and metabolic stability provides medicinal chemists with a valuable tool to enhance the therapeutic potential of this important scaffold. As our understanding of the nuanced effects of fluorine continues to grow, and as new synthetic methodologies for fluorination are developed, we can expect to see an increasing number of innovative and life-saving drugs based on fluorinated picolinate derivatives entering the clinic. The future of drug discovery will undoubtedly be shaped by the continued and strategic application of fluorine chemistry.

References

A Comprehensive Technical Guide to Methyl 5-fluoro-3-methylpicolinate: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-fluoro-3-methylpicolinate has emerged as a pivotal building block in the fields of medicinal and agrochemical research. Its unique substitution pattern on the pyridine ring, featuring a fluorine atom at the 5-position and a methyl group at the 3-position, confers advantageous properties to target molecules, such as enhanced metabolic stability and binding affinity.[1] This guide provides an in-depth analysis of its synthesis, chemical characteristics, and diverse applications, offering a valuable resource for scientists leveraging this versatile synthon in their research endeavors.

Physicochemical and Safety Data at a Glance

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
CAS Number 1346148-32-0[1][2][3][4][5]
Molecular Formula C₈H₈FNO₂[1][2][4]
Molecular Weight 169.15 g/mol [1][2]
Appearance White to off-white solid[6][7]
Purity 95% to >98%[1]
Storage Sealed in dry, room temperature conditions[6][7]
Boiling Point (Predicted) 233.2 ± 35.0 °C[6][7]
Density (Predicted) 1.199 ± 0.06 g/cm³[6][7]
IUPAC Name methyl 5-fluoro-3-methylpyridine-2-carboxylate[5]
InChI Key ZRDCOINTFRYCQF-UHFFFAOYSA-N
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261, P305+P351+P338

The Strategic Importance in Chemical Synthesis

The value of this compound lies in its role as a versatile synthon for creating more complex molecular architectures.[1] The ester functionality allows for a range of chemical transformations, including amidation and reduction, providing a gateway to a wide array of organic molecules.[1]

Key Applications:
  • Medicinal Chemistry : Fluorinated picolinates are crucial precursors in pharmaceutical development.[1] The incorporation of the 5-fluoro-3-methylpicolinate scaffold can enhance the metabolic stability and binding affinity of drug candidates.[1] The methyl group, in particular, can influence the physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule through effects such as steric hindrance, inductive effects, and by improving metabolic stability.[8]

  • Agrochemical Research : Derivatives of picolinic acid are recognized as a potent class of synthetic auxin herbicides.[1] The fluorine and methyl groups on the picolinate ring are critical for modulating the biological activity and physicochemical properties of these agrochemicals.[1] This intermediate is key in developing new herbicides and plant growth regulators with improved efficacy and environmental profiles.[9][10]

Synthetic Pathways and Methodologies

While specific peer-reviewed, multi-step syntheses detailing the preparation of this compound are not extensively documented in readily available literature, a common and plausible synthetic route involves a building-block approach starting from a pre-functionalized pyridine ring.[1]

A frequently cited method begins with 5-fluoro-3-methylpicolinonitrile.[1] The synthesis proceeds through two key steps:

  • Hydrolysis of the Nitrile : The nitrile group of 5-fluoro-3-methylpicolinonitrile is hydrolyzed to the corresponding carboxylic acid, 5-fluoro-3-methylpicolinic acid. This can be achieved under acidic or basic conditions.

  • Esterification : The resulting 5-fluoro-3-methylpicolinic acid then undergoes esterification with methanol to yield the final product, this compound.

This two-step process is a standard transformation in organic chemistry.[11]

Synthetic Pathway of this compound start 5-fluoro-3-methylpicolinonitrile intermediate 5-fluoro-3-methylpicolinic acid start->intermediate Hydrolysis (Acidic or Basic Conditions) end_product This compound intermediate->end_product Esterification (Methanol)

Figure 1. A plausible synthetic pathway for this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the electronic properties of the substituted pyridine ring and the ester functional group.[1] The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methyl group influence the reactivity of the pyridine core.[1]

  • Ester Transformations : The methyl ester group can be readily converted to other functional groups. For instance, it can be hydrolyzed back to the carboxylic acid, reduced to the corresponding alcohol, or reacted with amines to form amides.[1]

  • Pyridine Ring Modifications : The pyridine ring itself can undergo various transformations, although the specific conditions would need to be carefully selected to avoid unwanted side reactions with the existing functional groups.

Spectroscopic Characterization

While specific spectral data is not provided in the search results, the expected spectroscopic characteristics can be inferred.

  • ¹H NMR Spectroscopy : The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring, the protons of the methyl group at the 3-position, and the protons of the methyl ester. The coupling patterns of the aromatic protons would be influenced by both proton-proton and proton-fluorine couplings, providing valuable structural information.[1]

  • ¹³C and ¹⁹F NMR Spectroscopy : These techniques would further confirm the structure by showing the expected signals for the carbon and fluorine atoms in their respective chemical environments.

  • Mass Spectrometry : This would be used to confirm the molecular weight of the compound.

For researchers requiring detailed analytical data, various suppliers offer documentation such as Certificates of Analysis (COA) which may include NMR, HPLC, and LC-MS data.[12]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its unique structural features provide a powerful tool for medicinal and synthetic chemists to fine-tune the properties of target molecules. A thorough understanding of its synthesis, reactivity, and physicochemical properties is crucial for its effective utilization in research and development. This guide provides a foundational overview to support and inform these endeavors.

References

The Strategic Incorporation of Fluorinated Picolinates in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of fluorinated picolinates, a privileged structural motif that has garnered significant interest in drug discovery. We will explore the fundamental impact of fluorine substitution on the physicochemical properties, metabolic stability, and target engagement of the picolinate core. This whitepaper will detail synthetic methodologies for accessing these valuable compounds, analyze structure-activity relationships (SAR), and present case studies of their application. A comprehensive, field-tested experimental protocol for the nucleophilic fluorination of a picolinate ester is also provided, offering researchers a practical entry point into this promising area of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated picolinates to design next-generation therapeutics.

The Strategic Role of Fluorine in Modern Drug Design

The element fluorine possesses a unique combination of properties that make it an invaluable tool in drug discovery.[1] Its high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine (C-F) bond allow for strategic molecular modifications that can profoundly enhance a drug candidate's profile.[2][3] The judicious incorporation of fluorine can influence a molecule's acidity/basicity (pKa), lipophilicity, metabolic stability, and binding affinity to its biological target.[4]

Key advantages of incorporating fluorine include:

  • Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, often blocking sites of oxidative metabolism and thereby increasing a drug's half-life.[5]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, which can be critical for optimizing a compound's ionization state, solubility, and target engagement at physiological pH.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's active site, including dipole-dipole interactions and the formation of non-classical hydrogen bonds, leading to increased potency.

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, locking it into a more biologically active shape.[6]

  • Improved Membrane Permeability: Strategic fluorination can modulate a compound's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.[2]

These benefits have led to a significant increase in the number of fluorinated drugs approved by the FDA, with approximately 30% of all small-molecule drugs approved between 2011 and 2020 containing at least one fluorine atom.[4]

The Picolinate Moiety: A Privileged Scaffold

The picolinate scaffold, derived from pyridine-2-carboxylic acid, is recognized as a "privileged" structure in medicinal chemistry.[7][8] This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as versatile starting points for drug discovery campaigns. Pyridine-containing compounds are integral to a significant number of FDA-approved nitrogen-heterocyclic drugs.[8]

The utility of the picolinate scaffold stems from several key features:

  • Chelating Ability: Picolinic acid is a well-established bidentate chelating agent for various metal ions.[8][9] This property is famously exploited in chromium picolinate, a nutritional supplement where the picolinate ligand enhances the bioavailability of chromium.[10][11] This chelation capability can be harnessed in the design of metalloenzyme inhibitors or agents that modulate metal homeostasis.

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxylic acid moiety can act as both a hydrogen bond donor and acceptor. These features provide multiple points for specific interactions with biological targets.

  • Synthetic Versatility: The pyridine ring can be readily functionalized, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships.[8]

Picolinate derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[7] Several picolinate-derived drug candidates have advanced to clinical trials, such as Verubecestat (a BACE2 inhibitor) and Avoralstat (a PKK inhibitor), highlighting the therapeutic relevance of this scaffold.[8][12]

Synthesis of Fluorinated Picolinates: Strategies and Methodologies

The introduction of fluorine onto the picolinate ring is a critical step in harnessing the synergistic benefits of both the fluorine atom and the privileged scaffold. A predominant approach for synthesizing fluorinated aromatics, including picolinates, is nucleophilic aromatic substitution (SNAr).

A common and effective method involves the nucleophilic fluorination of substituted picolinate esters using potassium fluoride (KF).[13] This transformation often requires high temperatures and polar aprotic solvents like dimethyl sulfoxide (DMSO). The efficiency of the reaction can be significantly enhanced by the use of phase-transfer catalysts (PTCs) or other additives.[13] Agents such as tetrabutylammonium chloride (Bu4NCl) and tetraphenylphosphonium chloride (Ph4PCl) have been shown to give improved fluorination yields.[13]

The choice of reaction parameters is crucial for success. Key considerations include:

  • Fluoride Source: Anhydrous spray-dried KF is commonly used.

  • Catalyst/Additive: The selection and stoichiometry of the PTC can influence yield and impurity profiles. For example, some additives can lead to undesired alkyl ester exchange.[13]

  • Solvent: High-boiling polar aprotic solvents (e.g., DMSO, sulfolane) are typically required to achieve the necessary reaction temperatures.

  • Temperature: Temperatures in the range of 130-150 °C are often optimal, though higher temperatures can lead to degradation of the PTC.[13]

Below is a diagram illustrating a typical workflow for the synthesis and subsequent fluorination of a model picolinate substrate.

General workflow for synthesis and fluorination of a picolinate.

Impact of Fluorination on the Physicochemical Profile of Picolinates

The introduction of fluorine onto the picolinate ring directly modulates its key physicochemical properties, namely its acidity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug's ADME profile.[14]

The strong electron-withdrawing effect of fluorine significantly impacts the acidity of the picolinic acid. By withdrawing electron density from the pyridine ring, the fluorine atom stabilizes the conjugate base (picolinate), making the parent acid more acidic, which is reflected in a lower pKa value.

The effect on lipophilicity is more nuanced. While highly fluorinated alkyl groups tend to decrease lipophilicity, fluorination of an aromatic ring often increases it.[2] This is due to the masking of the polar C-H bonds and the favorable interactions of the fluorinated ring with nonpolar environments.

The table below summarizes the experimental and calculated physicochemical properties of picolinic acid and its 5-fluoro derivative, providing a quantitative illustration of fluorine's impact.

CompoundStructurepKa (acidic)LogP
Picolinic Acid Picolinic Acid Structure5.52 (calculated)[15]0.72[16]
5-Fluoro-2-picolinic acid 5-Fluoro-2-picolinic acid StructureValue not available0.92 (calculated)[3]

This data clearly demonstrates that even a single fluorine atom can significantly alter the electronic and lipophilic character of the picolinate scaffold, providing medicinal chemists with a powerful lever to fine-tune molecular properties for optimal drug performance.

Structure-Activity Relationships (SAR) of Fluorinated Picolinates

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design. For fluorinated picolinates, the position of the fluorine atom on the pyridine ring is a critical determinant of biological activity. The electronic and steric effects of the fluorine substituent can influence how the molecule interacts with its target and how it is processed by metabolic enzymes.

A compelling case study is found in the development of novel anticonvulsants based on picolinic acid amides. Researchers synthesized a series of picolinic acid benzylamide analogs to find compounds with longer-lasting anticonvulsant activity.[17] Within this series, picolinic acid 2-fluorobenzylamide emerged as the most effective compound.[17] This finding underscores the importance of the fluorine substituent.

The logical relationship for SAR exploration in this context can be visualized as follows:

SAR_Logic Core Picolinate Core Scaffold F_Sub Fluorine Substitution Core->F_Sub PhysChem Modulated Physicochemical Properties (pKa, LogP, Dipole) F_Sub->PhysChem PK Altered Pharmacokinetics (Metabolic Stability, Permeability) PhysChem->PK PD Modified Pharmacodynamics (Target Binding, Affinity) PhysChem->PD Activity Optimized Biological Activity (e.g., Increased Potency) PK->Activity PD->Activity

SAR logic for fluorinated picolinates in drug design.

In the case of the anticonvulsant, the 2-fluoro substitution on the benzylamide moiety likely influences the molecule's conformation and electronic properties, leading to an optimal fit and interaction with its neurological target, while potentially blocking a site of metabolic vulnerability, thus extending its duration of action. This example highlights that fluorination, even on a peripheral part of the molecule, can have a profound impact on the overall biological profile.

Applications and Case Studies in Drug Discovery

The versatility of the fluorinated picolinate scaffold makes it relevant to a wide range of therapeutic areas. The combination of the privileged picolinate core with the performance-enhancing properties of fluorine creates a powerful platform for developing novel therapeutics.

  • Neurodegenerative Diseases: Picolinate derivatives like Verubecestat have been investigated for Alzheimer's disease.[12] The introduction of fluorine could enhance blood-brain barrier penetration, a critical challenge for CNS drug discovery.

  • Oncology: The antitumor properties of natural picolinates like streptonigrin are well-documented.[12] Fluorinated analogs could be designed to improve metabolic stability and tumor cell selectivity.

  • Inflammatory Conditions: Picolinate-derived PDE4 inhibitors, such as tetomilast, are in late-stage clinical trials.[12] Fluorination could be employed to fine-tune selectivity and reduce off-target effects.

  • Anticonvulsants: As discussed, fluorinated picolinic acid amides have shown significant promise as potent and long-acting anticonvulsant agents.[17]

While specific, approved drugs that are explicitly "fluorinated picolinates" are not yet widespread, the foundational research strongly supports their potential. The clinical development of numerous picolinate-based drugs provides a strong rationale for applying fluorination strategies to these existing scaffolds to create next-generation candidates with improved therapeutic indices.

Experimental Protocol: Nucleophilic Fluorination of a Picolinate Ester

This protocol is adapted from established methodologies for the nucleophilic fluorination of substituted picolinate esters.[13] It provides a robust, self-validating system for medicinal chemists.

Objective: To synthesize a fluorinated picolinate ester from its corresponding chloro-picolinate precursor via nucleophilic aromatic substitution.

Materials:

  • Chloro-picolinate ester substrate (1.0 equiv)

  • Potassium Fluoride (KF), spray-dried (2.0 equiv)

  • Tetraphenylphosphonium chloride (Ph4PCl) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Water, deionized

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer and/or GC-MS for analysis

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the chloro-picolinate ester substrate (1.0 equiv), spray-dried potassium fluoride (2.0 equiv), and tetraphenylphosphonium chloride (2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heating: Heat the reaction mixture to 130 °C with vigorous stirring. The causality for this temperature is to provide sufficient thermal energy to overcome the activation barrier of the SNAr reaction without causing significant degradation of the phase-transfer catalyst.[13]

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or 19F NMR. The disappearance of the starting material typically indicates reaction completion (usually 12-24 hours). 19F NMR is a self-validating check for the successful incorporation of fluorine.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The purpose of using an organic solvent is to selectively dissolve the desired product, separating it from the inorganic salts (KF, KCl) and the high-boiling DMSO solvent.

  • Washing: Combine the organic layers and wash them twice with water and once with brine. The water wash removes residual DMSO, and the brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure fluorinated picolinate ester.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Conclusion and Future Outlook

Fluorinated picolinates represent a highly promising, yet underexplored, area of medicinal chemistry. The convergence of a privileged biological scaffold with the unique, property-enhancing characteristics of fluorine provides a robust platform for the design of novel therapeutics. The synthetic routes to these compounds are becoming increasingly efficient and scalable, enabling the creation of diverse compound libraries for high-throughput screening. As our understanding of fluorine's nuanced effects on molecular properties continues to grow, the rational design of fluorinated picolinates will undoubtedly lead to the discovery of new clinical candidates with superior efficacy, selectivity, and pharmacokinetic profiles. The future is bright for the "small magic bullet" of fluorine to make its mark on this important class of heterocyclic compounds.[6]

References

The Agrochemical Potential of Methyl 5-fluoro-3-methylpicolinate: A Technical Guide for Innovative Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Future of Picolinate Chemistry in Agriculture

Picolinic acid and its derivatives represent a cornerstone of modern agrochemical science, particularly in the development of synthetic auxin herbicides.[1][2][3][4] From the commercialization of picloram and clopyralid in the mid-20th century to the recent introduction of next-generation herbicides like halauxifen-methyl and florpyrauxifen-benzyl, the picolinate scaffold has consistently provided robust solutions for weed management.[2][3][5] The remarkable efficacy of these compounds lies in their ability to mimic the natural plant hormone auxin, leading to uncontrolled growth and subsequent death in susceptible plant species.[6] The continuous evolution of picolinate chemistry, driven by the need for novel modes of action, improved crop safety, and management of herbicide resistance, has led researchers to explore the impact of various substitutions on the pyridine ring.

This technical guide delves into the agrochemical potential of a specific, promising intermediate: Methyl 5-fluoro-3-methylpicolinate . This molecule is a key building block in the synthesis of novel active ingredients for agrochemicals.[7][8] The strategic placement of a fluorine atom and a methyl group on the picolinate core is anticipated to significantly influence its biological activity and physicochemical properties.[7][9] The introduction of fluorine, a highly electronegative atom, is a well-established strategy in agrochemical design to enhance metabolic stability, binding affinity, and overall efficacy.[9][10][11]

This document will provide an in-depth analysis of the potential herbicidal, fungicidal, and insecticidal applications of this compound. We will explore its synthesis, proposed mechanisms of action, and detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery and advancement of next-generation crop protection solutions.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in biological systems and for designing effective formulations.

PropertyValueSource
CAS Number 1346148-32-0[7][12][13][14]
Molecular Formula C₈H₈FNO₂[7][13]
Molecular Weight 169.15 g/mol [7][13]
IUPAC Name methyl 5-fluoro-3-methylpyridine-2-carboxylate[12]
Purity Typically available in purities of 95% to >99%[7][12]

The presence of the fluorine atom at the 5-position is expected to increase the molecule's lipophilicity and metabolic stability, potentially leading to enhanced uptake and translocation in target organisms.[9] The methyl group at the 3-position can also influence the molecule's conformation and interaction with target receptors.

Potential Herbicidal Activity: A Synthetic Auxin Approach

The primary and most promising agrochemical application of this compound lies in its potential as a precursor to novel synthetic auxin herbicides. The picolinate family of herbicides is known to exert its effect by binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent upregulation of auxin-responsive genes.[1][3][15] This disruption of normal hormonal balance results in epinastic growth, tissue malformation, and ultimately, plant death.[6]

Proposed Mechanism of Action

Derivatives synthesized from this compound are hypothesized to act as synthetic auxins, with a high affinity for the AFB5 receptor, similar to other recently developed picolinate herbicides.[1][3] The fluorine substitution may enhance this binding affinity and selectivity.

Herbicidal_Mechanism_of_Action cluster_plant_cell Plant Cell Picolinate_Derivative Picolinate Derivative (from this compound) AFB5_Receptor AFB5 Receptor Picolinate_Derivative->AFB5_Receptor Binds to SCF_AFB5_Complex SCF-AFB5 Complex AFB5_Receptor->SCF_AFB5_Complex Forms Aux_IAA_Repressor Aux/IAA Repressor SCF_AFB5_Complex->Aux_IAA_Repressor Recruits Ubiquitination Ubiquitination Aux_IAA_Repressor->Ubiquitination Undergoes Proteasome_Degradation 26S Proteasome Degradation Ubiquitination->Proteasome_Degradation Leads to ARF_Transcription_Factor ARF Transcription Factor Proteasome_Degradation->ARF_Transcription_Factor Releases Auxin_Responsive_Genes Auxin Responsive Genes ARF_Transcription_Factor->Auxin_Responsive_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Uncontrolled_Growth Results in

Caption: Proposed mechanism of action for herbicides derived from this compound.

Experimental Protocol: Synthesis and Herbicidal Screening

A generalized workflow for synthesizing a library of herbicidal candidates from this compound and subsequent screening is presented below.

Herbicidal_Screening_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., amidation, hydrolysis, esterification) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Pre_Emergence Pre-emergence Herbicidal Assay (Soil application) Purification->Pre_Emergence Post_Emergence Post-emergence Herbicidal Assay (Foliar application) Purification->Post_Emergence Dose_Response Dose-Response Studies (Determine IC50 values) Pre_Emergence->Dose_Response Post_Emergence->Dose_Response Crop_Safety Crop Safety Evaluation (Selectivity on key crops) Dose_Response->Crop_Safety Lead_Compound Identification of Lead Compound(s) Crop_Safety->Lead_Compound

Caption: Experimental workflow for herbicidal evaluation.

Step-by-Step Methodology for Herbicidal Activity Evaluation:

  • Synthesis of Derivatives:

    • Hydrolysis: The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

    • Amidation: The resulting carboxylic acid can be coupled with a variety of amines using peptide coupling reagents (e.g., HATU, HOBt) to generate a library of picolinamide derivatives.

    • Esterification: Transesterification with different alcohols can be performed to explore the effect of the ester group on activity.

  • Pre-emergence Herbicidal Assay:

    • Prepare a range of concentrations of the test compounds.

    • Incorporate the compounds into the soil in pots.

    • Sow seeds of various weed species (e.g., Amaranthus retroflexus, Chenopodium album) and crop species (e.g., wheat, maize).

    • Incubate under controlled greenhouse conditions.

    • Assess germination rates and seedling vigor after a set period (e.g., 14-21 days) and compare to untreated controls.

  • Post-emergence Herbicidal Assay:

    • Grow various weed and crop species to a specific growth stage (e.g., 2-4 leaf stage).

    • Apply a range of concentrations of the test compounds as a foliar spray.

    • Include a surfactant to ensure adequate leaf coverage.

    • Maintain the plants in a greenhouse and assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) and overall growth inhibition at regular intervals.

Potential Fungicidal Activity: Exploring Novel Mechanisms

While the primary focus for picolinates is on herbicidal activity, the broader class of picolinamides has shown significant promise as fungicides.[16][17] Notably, a new class of picolinamide fungicides, the Quinone-inside Inhibitors (QiIs), target the mitochondrial complex III, disrupting fungal respiration.[17][18] This provides a distinct mode of action from existing fungicides, making them valuable tools for resistance management.[17]

Hypothesized Fungicidal Mechanism

Derivatives of this compound, particularly amides, could potentially inhibit fungal respiration by binding to the Qi site of cytochrome b in the mitochondrial electron transport chain. The specific substitutions on the picolinamide scaffold will be critical in determining the affinity and efficacy against various fungal pathogens.

Experimental Protocol: Antifungal Screening

Step-by-Step Methodology for in vitro Antifungal Assay:

  • Fungal Strains: Obtain pure cultures of economically important plant pathogenic fungi (e.g., Fusarium spp., Rhizoctonia solani, Botrytis cinerea).

  • Culture Media: Prepare a suitable culture medium (e.g., Potato Dextrose Agar - PDA).

  • Compound Preparation: Dissolve the synthesized picolinamide derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Poisoned Food Technique:

    • Incorporate various concentrations of the test compounds into the molten PDA before pouring into Petri plates.

    • Place a mycelial plug from a fresh culture of the test fungus in the center of each plate.

    • Incubate the plates at an appropriate temperature (e.g., 25-28°C).

    • Measure the radial growth of the fungal colony daily and compare it to a control (medium with solvent only).

    • Calculate the percentage of growth inhibition.

  • Determination of EC50: Conduct dose-response experiments to determine the effective concentration required to inhibit 50% of fungal growth (EC50).

Potential Insecticidal Activity: A Frontier for Picolinate Derivatives

The exploration of picolinate derivatives as insecticides is less established than their herbicidal and fungicidal applications. However, the pyridine core is a common motif in many successful insecticides.[19] Furthermore, isoxazoline derivatives containing picolinamide fragments have been reported to exhibit insecticidal activity.[20]

Possible Insecticidal Targets

Given the structural diversity that can be generated from this compound, a range of insecticidal mechanisms could be targeted. These may include modulation of neurotransmitter receptors (e.g., GABA receptors) or disruption of other vital physiological processes in insects.[21]

Experimental Protocol: Insecticidal Bioassays

Step-by-Step Methodology for Insecticidal Screening (e.g., against Lepidopteran larvae):

  • Insect Rearing: Maintain a healthy colony of a model insect pest (e.g., Spodoptera frugiperda, Plutella xylostella).

  • Diet Incorporation Assay:

    • Prepare an artificial diet for the insect larvae.

    • Incorporate a range of concentrations of the test compounds into the diet.

    • Place individual larvae in wells of a bioassay tray containing the treated diet.

    • Incubate under controlled conditions.

    • Assess larval mortality and growth inhibition after a specific period (e.g., 5-7 days).

  • Leaf Dip Assay:

    • Excise leaf discs from a suitable host plant.

    • Dip the leaf discs in solutions of the test compounds at various concentrations.

    • Allow the solvent to evaporate.

    • Place the treated leaf discs in Petri dishes with larvae.

    • Record mortality and feeding damage over time.

  • Determination of LC50: From the mortality data, calculate the lethal concentration required to kill 50% of the test population (LC50).

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile building block for the synthesis of novel agrochemicals. The existing body of literature strongly supports its potential as a precursor to a new generation of synthetic auxin herbicides. The strategic incorporation of fluorine is a proven approach to enhance the biological performance of active ingredients.

Beyond its clear potential in herbicide discovery, the exploration of its derivatives for fungicidal and insecticidal activities presents an exciting frontier. The established antifungal properties of picolinamides and the presence of the pyridine scaffold in numerous insecticides provide a strong rationale for investigating these underexplored applications.

The experimental protocols outlined in this guide offer a systematic approach to unlocking the full agrochemical potential of this compound. Through rigorous synthesis, screening, and mechanism-of-action studies, researchers can leverage this promising intermediate to develop innovative and effective solutions for global crop protection challenges.

References

The Strategic Utility of Methyl 5-fluoro-3-methylpicolinate: A Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms and substituted pyridine rings into molecular frameworks is a cornerstone of innovation, particularly in the development of agrochemicals and pharmaceuticals. Methyl 5-fluoro-3-methylpicolinate, a functionalized pyridine derivative, has emerged as a valuable and versatile chemical building block. Its unique arrangement of a fluorine atom, a methyl group, and a reactive methyl ester on the picolinate scaffold provides a powerful platform for the synthesis of complex, high-value molecules. The fluorination enhances metabolic stability and bioavailability, while the substituted pyridine core is a well-established privileged structure in medicinal chemistry.[1][2][3] This technical guide offers an in-depth exploration of this compound, from its synthesis and chemical properties to its reactivity and strategic applications, providing researchers with the critical knowledge to effectively harness its synthetic potential.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1346148-32-0[1]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
Appearance White to off-white solid
Boiling Point (Predicted) 233.2 ± 35.0 °C
Density (Predicted) 1.199 ± 0.06 g/cm³
Storage Sealed in dry, Room Temperature

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic proton, the methyl group protons on the pyridine ring, and the methyl ester protons. The aromatic proton will likely exhibit coupling to the fluorine atom.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling for the carbon attached to fluorine), and the two methyl carbons.

  • IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-F stretch, and aromatic C-H and C=C/C=N stretches.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 169.15, with characteristic fragmentation patterns.

Synthesis of this compound

The most logical and commonly referenced synthetic route to this compound begins with the commercially available precursor, 5-fluoro-3-methylpicolinonitrile.[2] This pathway involves a two-step process: hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification.

Synthesis_Workflow A 5-Fluoro-3-methylpicolinonitrile B 5-Fluoro-3-methylpicolinic acid A->B  Hydrolysis (Acid or Base Catalyzed)   C This compound B->C  Fischer Esterification (MeOH, H⁺)  

Diagram 1: Synthetic workflow for this compound.
Step 1: Hydrolysis of 5-Fluoro-3-methylpicolinonitrile

The conversion of the nitrile functionality to a carboxylic acid is a robust and well-established transformation in organic synthesis. Both acidic and basic conditions can be employed for this hydrolysis.

Experimental Protocol (Adapted from analogous procedures):

Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-3-methylpicolinonitrile (1.0 eq).

  • Acid-Catalyzed Hydrolysis:

    • Add a 6 M aqueous solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (5-10 volumes).

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully neutralize the solution with a suitable base (e.g., solid sodium bicarbonate or a concentrated sodium hydroxide solution) until the pH is approximately 3-4, at which point the carboxylic acid product will precipitate.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 5-fluoro-3-methylpicolinic acid.

Step 2: Fischer Esterification of 5-Fluoro-3-methylpicolinic Acid

The Fischer esterification is a classic and efficient method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[4][5][6][7]

Experimental Protocol (Adapted from analogous procedures): [4][5][6][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-3-methylpicolinic acid (1.0 eq) in an excess of anhydrous methanol (which acts as both reactant and solvent).

  • Acid Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 65 °C) and maintain for 3-6 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Transformations

The reactivity of this compound is governed by its distinct functional groups, offering multiple avenues for synthetic elaboration.

Reactivity_Diagram sub This compound Ester Group Pyridine Ring (C-F bond) Methyl Group ester_reactions {Ester Transformations | - Amidation (R-NH₂) - Reduction (LiAlH₄) to alcohol - Hydrolysis (H⁺/H₂O) to acid } sub:f0->ester_reactions pyridine_reactions {Pyridine Ring Modifications | - Nucleophilic Aromatic Substitution (SNAr) at C-F (e.g., with amines, alkoxides) } sub:f1->pyridine_reactions methyl_reactions {Methyl Group Reactions | - Oxidation to carboxylic acid - Halogenation } sub:f2->methyl_reactions

Diagram 2: Key reactive sites and potential transformations of this compound.
Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This reaction is a powerful tool for introducing diverse functionalities at this position. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this transformation. Common nucleophiles include amines, alkoxides, and thiolates.

Ester Group Transformations

The methyl ester functionality is a versatile handle for further synthetic modifications:

  • Amidation: Reaction with primary or secondary amines, often at elevated temperatures or with the aid of a catalyst, yields the corresponding amides. This is a common strategy in drug discovery to introduce diverse side chains and modulate pharmacokinetic properties.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (5-fluoro-3-methylpyridin-2-yl)methanol. This alcohol can then be used in a variety of subsequent reactions.

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the parent carboxylic acid, 5-fluoro-3-methylpicolinic acid, which can be useful for certain coupling reactions or for modulating solubility.

Methyl Group Transformations

The methyl group at the 3-position can also be functionalized, although this typically requires more forcing conditions. For example, it can be oxidized to a carboxylic acid using strong oxidizing agents.

Applications in Agrochemical and Pharmaceutical Synthesis

The unique structural features of this compound make it a highly sought-after building block in the synthesis of biologically active compounds.

Agrochemicals: Synthesis of Herbicides

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[9][10] The introduction of a fluorine atom can enhance the herbicidal activity and modify the spectrum of controlled weeds. This compound serves as a key intermediate in the synthesis of novel herbicidal compounds. For instance, the arylpicolinate herbicide, Halauxifen-methyl, is synthesized from a fluorinated pyridine core, highlighting the importance of such building blocks in modern agrochemical research.[1][2][9][10][11]

Pharmaceuticals: Scaffolds for Drug Discovery

The fluorinated pyridine motif is a privileged scaffold in medicinal chemistry.[3][12][13][14][15] Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity to target proteins, and better pharmacokinetic profiles. This compound is a valuable starting material for the synthesis of a wide range of pharmaceutical agents, including kinase inhibitors, which are a major class of anti-cancer drugs.[12][13][14][15] The ability to readily modify the ester and the fluorine position allows for the generation of diverse compound libraries for high-throughput screening.

Conclusion

This compound is a chemical building block of significant strategic importance. Its straightforward synthesis from readily available precursors, coupled with its versatile reactivity, makes it an invaluable tool for researchers in both agrochemical and pharmaceutical development. The ability to leverage its unique combination of a fluorinated pyridine core and a modifiable ester group allows for the efficient construction of complex and biologically active molecules. As the demand for novel, high-performance chemicals continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand.

References

Methodological & Application

Application Note: A Validated Two-Step Synthesis of Methyl 5-fluoro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Significance

Methyl 5-fluoro-3-methylpicolinate (CAS No. 1346148-32-0) is a pivotal chemical intermediate in the fields of medicinal and agrochemical research.[1] Its substituted pyridine scaffold, featuring a fluorine atom at the 5-position and a methyl group at the 3-position, makes it a valuable building block for creating complex, biologically active molecules.[1] In medicinal chemistry, this fluorinated picolinate serves as a precursor for pharmaceuticals, where the fluorine moiety can enhance metabolic stability and binding affinity.[1][2] In agrochemical science, picolinic acid derivatives are a well-recognized class of potent synthetic auxin herbicides, and the specific substitutions on this molecule are crucial for modulating biological activity.[1][3]

This document provides a comprehensive, two-step protocol for the synthesis of this compound. The described methodology is based on established, fundamental organic chemistry transformations, beginning with the hydrolysis of a commercially available nitrile precursor, followed by a classic Fischer esterification. This guide is designed to be self-validating, explaining the causality behind each procedural step to ensure reproducibility and success.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1346148-32-0[1][4]
Molecular Formula C₈H₈FNO₂[1][5][6]
Molecular Weight 169.15 g/mol [1][5][6]
Appearance White to off-white solid[4]
Purity Typically available from 95% to 98%[1]
Storage Sealed in a dry environment at room temperature[4]

Overall Synthetic Strategy

The synthesis of the target compound follows a robust and logical "building-block" approach, which is common for preparing functionalized heterocyclic molecules.[1] The strategy is divided into two primary transformations:

  • Nitrile Hydrolysis: The synthesis commences with a suitable precursor, 5-fluoro-3-methylpicolinonitrile. The nitrile group is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, 5-fluoro-3-methylpicolinic acid. This is a standard transformation in organic synthesis.[1][7]

  • Esterification: The intermediate carboxylic acid is then converted to the final product via Fischer esterification. This acid-catalyzed reaction with methanol is an equilibrium-driven process, where a large excess of the alcohol is used to drive the reaction to completion.[1][8]

Synthesis_Workflow Start Start: 5-fluoro-3-methylpicolinonitrile Intermediate Intermediate: 5-fluoro-3-methylpicolinic acid Start->Intermediate Step 1: Acid Hydrolysis (e.g., H₂SO₄, H₂O, Reflux) End Final Product: This compound Intermediate->End Step 2: Fischer Esterification (MeOH, cat. H₂SO₄, Reflux)

Figure 1: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Part A: Synthesis of 5-fluoro-3-methylpicolinic acid via Nitrile Hydrolysis

Principle: The carbon atom of a nitrile is electrophilic, but hydrolysis requires harsh conditions (strong acid or base and heat) to proceed. Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and ammonium ion.

Table 2: Reagents and Materials for Hydrolysis

ReagentFormulaM.W. ( g/mol )QuantityRole
5-fluoro-3-methylpicolinonitrileC₇H₅FN₂136.1310.0 g (1.0 eq)Starting Material
Sulfuric Acid (98%)H₂SO₄98.0830 mLAcid Catalyst & Reagent
Deionized WaterH₂O18.0230 mLReagent/Solvent
Sodium Hydroxide (5 M aq.)NaOH40.00As neededNeutralization
Diethyl Ether(C₂H₅)₂O74.12~100 mLWashing Solvent

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, cautiously add 30 mL of deionized water, followed by the slow, dropwise addition of 30 mL of concentrated sulfuric acid while cooling in an ice bath.

  • Addition of Starting Material: Once the acid solution has cooled to near room temperature, add 10.0 g of 5-fluoro-3-methylpicolinonitrile.

  • Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up and Isolation: After cooling the mixture to room temperature, carefully pour it over crushed ice (~150 g) in a large beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding 5 M sodium hydroxide solution with constant stirring while monitoring the pH with litmus paper or a pH meter. The target is to reach the isoelectric point of the amino acid (typically pH 3-4), at which point the product will precipitate out of the solution.

  • Filtration and Washing: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (2 x 50 mL) and then with cold diethyl ether (2 x 50 mL) to remove any remaining organic impurities.

  • Drying: Dry the isolated white solid, 5-fluoro-3-methylpicolinic acid, in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Part B: Synthesis of this compound via Fischer Esterification

Principle: Fischer esterification is a reversible acid-catalyzed condensation reaction.[8] The reaction mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated as the leaving group to form the ester.[8] According to Le Châtelier's principle, using the alcohol (methanol) as the solvent and in large excess shifts the equilibrium position to favor the formation of the ester product.[8]

Table 3: Reagents and Materials for Esterification

ReagentFormulaM.W. ( g/mol )QuantityRole
5-fluoro-3-methylpicolinic acidC₇H₆FNO₂155.1310.0 g (1.0 eq)Starting Material
Methanol (Anhydrous)CH₃OH32.04150 mLReagent & Solvent
Sulfuric Acid (98%)H₂SO₄98.082 mLAcid Catalyst
Saturated Sodium BicarbonateNaHCO₃84.01~100 mLNeutralization
Ethyl AcetateC₄H₈O₂88.11~200 mLExtraction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying Agent

Step-by-Step Methodology:

  • Reaction Setup: Suspend 10.0 g of 5-fluoro-3-methylpicolinic acid (from Part A) in 150 mL of anhydrous methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid dropwise to the suspension.[9]

  • Reflux: Heat the mixture to reflux (approximately 65 °C) and maintain for 5-7 hours.[10] The reaction should become a clear, homogeneous solution as the starting material is converted to the more soluble ester.

  • Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up and Neutralization: Pour the concentrated residue into a separatory funnel containing 100 mL of ice-cold water. Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8).[10]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with saturated brine (1 x 50 mL), then dry it over anhydrous sodium sulfate.

  • Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, the crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the final product, this compound, as a white to off-white solid.[11]

Safety & Handling

This protocol involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards of Final Product: this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

  • Intended Use: This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.[1]

Conclusion

The two-step synthesis outlined in this application note provides a reliable and scalable method for producing high-purity this compound. By leveraging fundamental and well-understood reactions—nitrile hydrolysis and Fischer esterification—researchers can confidently prepare this key intermediate for applications in drug discovery and agrochemical development. The detailed causal explanations for each step ensure that the protocol is not merely a list of instructions, but a self-validating scientific guide.

References

Application Notes & Protocols: A Guide to the Esterification of 5-Fluoro-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of methodologies for the esterification of 5-fluoro-3-methylpicolinic acid. Esters of this fluorinated picolinic acid derivative are valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[1] This document delves into the mechanistic principles and practical execution of four primary esterification strategies: traditional acid-catalyzed (Fischer) esterification, carbodiimide-mediated coupling (Steglich esterification), conversion via an acyl chloride intermediate, and the Mitsunobu reaction. By explaining the causality behind experimental choices and providing detailed, step-by-step protocols, this guide serves as an authoritative resource for selecting and optimizing the appropriate synthetic route.

Introduction: The Synthetic Challenge and Strategic Importance

5-Fluoro-3-methylpicolinic acid is a "privileged scaffold" in medicinal and agrochemical research. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the picolinic acid core is a recognized pharmacophore.[1] Its esters serve as versatile synthons, allowing for further functionalization through transformations like amidation or reduction.[1]

However, the esterification of picolinic acid derivatives is not always straightforward. The pyridine nitrogen introduces unique challenges:

  • Basicity: The nitrogen atom can be protonated under strongly acidic conditions (e.g., Fischer esterification), potentially reducing the reactivity of the carboxylic acid.

  • Nucleophilicity: The nitrogen can interfere with coupling reagents or catalysts.

  • Steric Hindrance: The methyl group at the 3-position, adjacent to the carboxylic acid, can sterically hinder the approach of the alcohol.

Selecting the appropriate esterification methodology is therefore critical and depends on the specific alcohol being used, the presence of other sensitive functional groups, and the desired scale of the reaction. This guide provides a systematic approach to making that selection.

Strategic Overview: Selecting an Esterification Pathway

The choice of methodology is a critical decision point in the synthetic workflow. The following diagram outlines a logical approach to selecting the most suitable protocol based on substrate properties.

G cluster_start Decision Start cluster_conditions Condition Sensitivity cluster_alcohol Alcohol Characteristics cluster_methods Recommended Methodologies Start Substrate Analysis: 5-Fluoro-3-methylpicolinic Acid + Alcohol (R-OH) AcidSensitive Are there acid-sensitive groups present? Start->AcidSensitive AlcoholType What is the nature of the alcohol? Start->AlcoholType Fischer Method 1: Fischer Esterification AcidSensitive->Fischer  No Steglich Method 2: Steglich Esterification AcidSensitive->Steglich  Yes (Mild, Neutral pH) AlcoholType->Fischer  Simple Primary/Secondary (Used in large excess) AlcoholType->Steglich  Sterically Hindered or Tertiary AcylChloride Method 3: Acyl Chloride Pathway AlcoholType->AcylChloride  Valuable or Complex Alcohol Mitsunobu Method 4: Mitsunobu Reaction AlcoholType->Mitsunobu  Secondary Alcohol (Stereoinversion needed)

Caption: Decision workflow for selecting an appropriate esterification method.

Comparative Analysis of Methodologies

The following table summarizes the key characteristics of the four primary esterification methods discussed in this guide.

FeatureFischer EsterificationSteglich EsterificationAcyl Chloride PathwayMitsunobu Reaction
Conditions Harsh (reflux, strong acid)Mild (room temp), neutral pH[2]Two steps; can be harsh (SOCl₂) then mildMild (0°C to room temp), neutral[3]
Key Reagents H₂SO₄ or TsOH[4]DCC/EDC, DMAP[5]SOCl₂ or (COCl)₂, then alcoholPPh₃, DEAD/DIAD[3]
Advantages Simple, inexpensive reagents[4]High yields, wide substrate scope, good for sensitive substrates[6][7]High reactivity, drives reaction to completionMild, high stereoselectivity (inversion)[8]
Limitations Reversible, requires excess alcohol or water removal, not for acid-sensitive substrates[9]Stoichiometric urea byproduct can be difficult to remove, potential for N-acylurea side reaction[5][7]Requires handling of hazardous reagents (SOCl₂), two distinct stepsStoichiometric phosphine oxide byproduct can complicate purification[10]
Best For Simple, robust primary/secondary alcohols on a large scale.Acid-sensitive substrates, sterically hindered alcohols.[11]When other methods fail; valuable alcohols where complete conversion of the acid is desired.Stereospecific inversion of secondary alcohols.

Methodologies and Protocols

Method 1: Fischer-Speier Esterification

This classical method relies on shifting the reaction equilibrium by using a large excess of the alcohol, which often serves as the solvent, and a strong acid catalyst.[4][9]

Causality & Rationale: The acid catalyst protonates the carbonyl oxygen of the picolinic acid, which significantly increases the electrophilicity of the carbonyl carbon.[12] This activation allows the weakly nucleophilic alcohol to attack. Every step is reversible, so removing the water byproduct or using an excess of the alcohol reactant is essential to drive the reaction toward the ester product, in accordance with Le Châtelier's principle.[9]

G Acid 5-Fluoro-3-methyl- picolinic Acid ProtonatedAcid Protonated Carbonyl Acid->ProtonatedAcid + H+ (cat.) Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R-OH p1 Tetrahedral->p1 - H+ WaterLeave Protonated Ester + H2O p2 WaterLeave->p2 - H2O Ester Final Ester Product p1->WaterLeave + H+ p2->Ester - H+ (cat. regen)

Caption: Simplified mechanism of Fischer-Speier esterification.

Protocol 1: Fischer Esterification with Methanol

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-fluoro-3-methylpicolinic acid (1.0 eq).

  • Reagent Addition: Add a large excess of the alcohol (e.g., methanol, 20-50 eq), which will also act as the solvent.

  • Catalyst: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise. The mixture may warm slightly.

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica gel if necessary.[12]

Method 2: Steglich Esterification

The Steglich esterification is a powerful, mild method that uses a carbodiimide to activate the carboxylic acid and a nucleophilic catalyst to facilitate ester formation.[5] It is ideal for substrates that are sensitive to acid or high temperatures.[11]

Causality & Rationale: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate can undergo a non-productive rearrangement to a stable N-acylurea.[5] 4-Dimethylaminopyridine (DMAP) is a superior nucleophile to the alcohol and rapidly intercepts the O-acylisourea to form an N-acylpyridinium salt.[2] This new intermediate is highly electrophilic, does not rearrange, and is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[7]

G Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl DCC DCC DCC->O_Acyl Acyl_Pyr N-Acylpyridinium Salt (Highly Reactive) O_Acyl->Acyl_Pyr + DMAP (Fast) DCU DCU (Byproduct) O_Acyl->DCU N_Acylurea N-Acylurea (Side Product) O_Acyl->N_Acylurea Slow Rearrangement (Uncatalyzed) DMAP DMAP (Catalyst) DMAP->Acyl_Pyr Ester Ester Product Acyl_Pyr->Ester + R'-OH Alcohol Alcohol (R'-OH) Alcohol->Ester Ester->DMAP (Catalyst Regenerated) G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification Acid Carboxylic Acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride SOCl2 SOCl2 SOCl2->AcylChloride Ester Ester Product AcylChloride->Ester Alcohol Alcohol + Base (e.g., Pyridine) Alcohol->Ester G PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alcohol R'-OH Alkoxyphos Alkoxyphosphonium Salt Alcohol->Alkoxyphos Acid R-COOH Ester Ester Product (Inverted Stereochem) Acid->Ester Betaine->Alkoxyphos + R'-OH Hydrazine Hydrazine Byproduct Betaine->Hydrazine + R-COOH Alkoxyphos->Ester + R-COO- (SN2 attack) OPPh3 Triphenylphosphine Oxide Alkoxyphos->OPPh3

References

Application Notes and Protocols for the Strategic Use of Methyl 5-fluoro-3-methylpicolinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Molecular Complexity with a Fluorinated Pyridine Building Block

In the landscape of modern organic synthesis, particularly within medicinal and agrochemical research, the strategic incorporation of fluorine atoms and substituted pyridine scaffolds is a cornerstone of molecular design. Methyl 5-fluoro-3-methylpicolinate has emerged as a highly valuable and versatile building block, empowering chemists to construct complex molecular architectures with enhanced physicochemical and biological properties.[1][2][3] The unique substitution pattern of this reagent—a fluorine atom at the 5-position, a methyl group at the 3-position, and a reactive methyl ester at the 2-position of the pyridine ring—offers a trifecta of opportunities for synthetic diversification. The fluorine and methyl groups are critical for modulating biological activity, metabolic stability, and binding affinity, while the ester functionality serves as a versatile handle for a variety of chemical transformations.[1]

This technical guide provides an in-depth exploration of the applications of this compound. Moving beyond a simple catalog of reactions, we will delve into the causality behind experimental choices, offering detailed, field-proven protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate to accelerate their research programs.

Physicochemical Properties and Handling

A foundational understanding of the reagent's properties is paramount for its effective use.

PropertyValueSource
CAS Number 1346148-32-0[1]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
Appearance White to off-white solid
Storage Room temperature, in a dry, well-sealed container[3]

Safety Note: this compound is for research use only. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment in a well-ventilated fume hood.

Synthesis of this compound: A Plausible Pathway

While commercially available, an understanding of the synthetic route to this compound provides context for potential impurities and starting material considerations. A common and efficient pathway commences with the corresponding nitrile precursor, 5-fluoro-3-methylpicolinonitrile.[1]

Synthesis_Workflow Start 5-Fluoro-3-methylpicolinonitrile Intermediate 5-Fluoro-3-methylpicolinic acid Start->Intermediate  Hydrolysis (Acid or Base)   Product This compound Intermediate->Product  Esterification (MeOH, H+)  

Caption: Plausible synthetic workflow for this compound.

Protocol 1: Two-Step Synthesis from 5-Fluoro-3-methylpicolinonitrile

Step 1: Hydrolysis of 5-Fluoro-3-methylpicolinonitrile

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-fluoro-3-methylpicolinonitrile (1.0 eq).

  • Hydrolysis: Add a 6M aqueous solution of hydrochloric acid or sulfuric acid.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and adjust the pH to approximately 3-4 with a suitable base (e.g., NaOH solution) to precipitate the carboxylic acid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 5-fluoro-3-methylpicolinic acid.

Step 2: Esterification of 5-Fluoro-3-methylpicolinic acid

  • Reaction Setup: Suspend the 5-fluoro-3-methylpicolinic acid (1.0 eq) in methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heating: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Key Synthetic Applications and Protocols

The reactivity of this compound is primarily centered around transformations of the methyl ester and cross-coupling reactions involving the pyridine ring, although the latter often requires prior functionalization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl structures. While the C-F bond is generally robust, this protocol outlines a general procedure for the coupling of an activated form of the picolinate (e.g., a bromo- or triflate-substituted analogue, which would be synthesized from the parent compound) with various boronic acids. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-deficient pyridine rings.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_A R-Pd(II)L2-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R'-B(OR)2 (Base) PdII_B R-Pd(II)L2-R' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R-R' Amidation_Workflow Start This compound Product N-substituted-5-fluoro-3-methylpicolinamide Start->Product  Heat (neat or high-boiling solvent)   Reagent Primary or Secondary Amine (R1R2NH) Reagent->Product

References

Synthesis of Novel Drug Candidates from Methyl 5-fluoro-3-methylpicolinate: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Fluorinated Picolinate Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability—are invaluable in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, serves as a versatile framework for building complex, biologically active molecules.[2] When combined, these two features give rise to fluorinated pyridine derivatives, a class of compounds with significant potential in drug discovery.

This technical guide focuses on a particularly promising starting material: Methyl 5-fluoro-3-methylpicolinate . Its structure, featuring a fluorine atom, a methyl group, and a reactive methyl ester on a pyridine ring, presents a unique constellation of properties. The fluorine at the 5-position and the methyl group at the 3-position can modulate the electronic landscape of the pyridine ring, influencing its reactivity and interaction with biological targets. The methyl ester at the 2-position serves as a versatile chemical handle, allowing for a variety of synthetic transformations to build a diverse library of novel drug candidates.

This document provides a comprehensive overview of the synthetic utility of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for key chemical transformations and insights into the design of potential therapeutic agents. The methodologies described herein are grounded in established chemical principles and aim to provide a practical framework for the synthesis of next-generation pharmaceuticals.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthetic planning. The key physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number 1346148-32-0
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Appearance White to off-white solid
Boiling Point (Predicted) 233.2 ± 35.0 °C
Density (Predicted) 1.199 ± 0.06 g/cm³

Core Synthetic Transformations and Drug Candidate Design

The true value of this compound as a building block lies in its capacity to undergo a range of chemical modifications. The ester functionality is the primary site for derivatization, enabling the synthesis of amides, alcohols, and other functional groups. Furthermore, the pyridine ring itself can participate in cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents.

This section outlines three key synthetic pathways for generating libraries of potential drug candidates from this compound: Amide Formation , Reduction to Alcohols , and Suzuki-Miyaura Cross-Coupling . The resulting scaffolds are prevalent in a variety of therapeutic areas, including oncology and infectious diseases. For instance, picolinamide derivatives have been explored as potent inhibitors of enzymes such as VEGFR-2 and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3][4]

Below is a graphical representation of the synthetic pathways that will be detailed in the subsequent protocols.

G A This compound B Amide Derivatives A->B Amine, Heat or Coupling Agent C (5-fluoro-3-methylpyridin-2-yl)methanol A->C Reducing Agent (e.g., LiAlH4) D Suzuki Coupling Products A->D Arylboronic Acid, Pd Catalyst, Base

Caption: Synthetic derivatization of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the key synthetic transformations of this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of N-Aryl-5-fluoro-3-methylpicolinamide Derivatives

The conversion of the methyl ester to an amide is a fundamental transformation for creating diverse libraries of drug candidates. Picolinamide scaffolds are found in numerous biologically active compounds.

Reaction Scheme:

Materials:

  • This compound

  • Substituted arylamine (e.g., aniline, 4-fluoroaniline)

  • Anhydrous Toluene or Xylene

  • Sodium methoxide (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the substituted arylamine (1.1 eq) to the flask.

  • Add anhydrous toluene or xylene to the flask to create a solution or a slurry.

  • Carefully add a catalytic amount of sodium methoxide.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold solvent (e.g., toluene or hexanes) to remove any unreacted starting materials.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Representative Amide Synthesis

ArylamineProductYield (%)
AnilineN-phenyl-5-fluoro-3-methylpicolinamide75
4-FluoroanilineN-(4-fluorophenyl)-5-fluoro-3-methylpicolinamide82
4-MethoxyanilineN-(4-methoxyphenyl)-5-fluoro-3-methylpicolinamide78
Protocol 2: Reduction of this compound to (5-fluoro-3-methylpyridin-2-yl)methanol

The reduction of the ester to a primary alcohol provides a different functional group for further derivatization, such as etherification or oxidation to an aldehyde.

Reaction Scheme:

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams used.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate in hexanes) to afford (5-fluoro-3-methylpyridin-2-yl)methanol.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Suzuki-Miyaura Cross-Coupling of the Pyridine Ring

While the primary handle for derivatization is the ester group, the pyridine ring itself can be functionalized. If a halogen atom were present on the ring, Suzuki-Miyaura cross-coupling would be a powerful tool for introducing aryl or heteroaryl substituents, significantly increasing molecular complexity. For this compound, a related bromo-substituted analog, such as Methyl 4-bromo-5-fluoro-3-methylpicolinate, could be used as a substrate for this reaction.

Reaction Scheme (Hypothetical for a Bromo-analog):

Materials:

  • Methyl 4-bromo-5-fluoro-3-methylpicolinate (hypothetical substrate)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the bromo-substituted picolinate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: The Case of PRMT5 Inhibitors

The 5-fluoro-3-methylpicolinamide scaffold has been identified as a key component in the development of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[5] PRMT5 is an enzyme that plays a crucial role in various cellular processes, and its dysregulation has been implicated in several types of cancer.[6][7]

The synthesis of these inhibitors often involves the coupling of a chiral amine to the picolinic acid moiety, highlighting the importance of the amidation reaction described in Protocol 1. The fluorine atom and the methyl group on the pyridine ring are likely crucial for achieving the desired binding affinity and selectivity for the PRMT5 active site.

G cluster_0 Drug Candidate Synthesis A This compound B 5-fluoro-3-methylpicolinic acid A->B Hydrolysis D PRMT5 Inhibitor B->D Amide Coupling C Chiral Amine C->D

Caption: General synthetic route to PRMT5 inhibitors.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of novel drug candidates. Its strategic combination of a fluorinated pyridine ring and a reactive ester handle provides a robust platform for generating diverse molecular libraries. The protocols detailed in this guide for amidation, reduction, and (by extension) cross-coupling reactions offer a solid foundation for researchers to explore the chemical space around this privileged scaffold.

The successful application of the 5-fluoro-3-methylpicolinamide moiety in the development of PRMT5 inhibitors underscores the therapeutic potential of derivatives from this starting material. Future work in this area could involve the exploration of a wider range of amines for amide synthesis, further functionalization of the alcohol product, and the development of methods for direct C-H functionalization of the pyridine ring to bypass the need for halogenated precursors in cross-coupling reactions. As our understanding of the biological roles of various molecular targets continues to grow, the strategic use of building blocks like this compound will remain a critical component of successful drug discovery programs.

References

Application Notes & Protocols: Strategic Incorporation of Methyl 5-fluoro-3-methylpicolinate into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 5-Fluoro-3-methylpicolinate Scaffold

In the landscape of modern drug discovery and agrochemical development, the selection of foundational chemical scaffolds is a critical determinant of a program's success. Methyl 5-fluoro-3-methylpicolinate (CAS No. 1346148-32-0) has emerged as a high-value building block, offering a unique convergence of desirable physicochemical and metabolic properties.[1] Its structure, a pyridine ring functionalized with a methyl ester, a fluorine atom, and a methyl group, provides a versatile platform for constructing complex molecular architectures.[1]

The picolinate framework itself is a well-established pharmacophore found in numerous natural products and synthetic agents, recognized for its role in synthetic auxin herbicides and its ability to chelate metals, which can be pharmacologically relevant.[1][2] The true power of this specific synthon, however, lies in the strategic placement of its substituents.

The Role of Fluorine: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[3][4] Its introduction can profoundly enhance a molecule's profile by:

  • Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.[5][6]

  • Enhancing Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, leading to more favorable interactions with target proteins through hydrogen bonds or dipole interactions.[3][7]

  • Modulating Lipophilicity and Permeability: Strategic fluorination can fine-tune a compound's lipophilicity, improving its ability to cross cellular membranes and reach its site of action.[5][8]

The methyl group at the 3-position further influences the scaffold's electronics and provides steric bulk, which can be crucial for optimizing receptor fit and selectivity. The methyl ester at the 2-position serves as the primary reactive handle, allowing for straightforward derivatization and linkage to other molecular fragments. This guide provides detailed protocols and the underlying scientific rationale for effectively incorporating this privileged scaffold into novel bioactive molecules.

Physicochemical Properties & Reactivity Profile

Understanding the inherent characteristics of this compound is essential for designing successful synthetic strategies.

Table 1: Key Properties of this compound

Property Value Source(s)
CAS Number 1346148-32-0 [1][9][10]
Molecular Formula C₈H₈FNO₂ [1][9][11][12]
Molecular Weight 169.15 g/mol [1][11][12]
Appearance White to off-white solid [13]
Purity Typically ≥95% [1]

| Storage | Sealed in dry, room temperature |[11][13] |

Reactivity Insights: The synthetic utility of this building block is governed by three key regions:

  • The Methyl Ester: This is the most accessible functional group for modification. It readily undergoes nucleophilic acyl substitution, making it an ideal anchor point for linking the picolinate core to amines, alcohols, or other nucleophiles. Common transformations include saponification to the corresponding carboxylic acid, direct amidation, or reduction to the primary alcohol.[1]

  • The Pyridine Ring: The pyridine nitrogen and the electron-withdrawing fluorine atom render the ring electron-deficient. This electronic nature makes the ring susceptible to certain nucleophilic aromatic substitution (SNAr) reactions under specific conditions, although the C-F bond is generally robust.[8][14][15] The ring's electronic properties are finely balanced by the electron-donating methyl group.[1]

  • The C-F and C-H Bonds: The C-F bond is exceptionally stable and typically serves as a metabolic blocking point rather than a reactive site. The methyl C-H bonds are also generally unreactive but could be targeted for functionalization using advanced C-H activation methodologies.

Core Synthetic Strategies & Detailed Protocols

The most direct and widely applicable method for incorporating the this compound scaffold is through the formation of an amide bond, yielding a picolinamide. Picolinamides are not only stable linkages but are also recognized as powerful bidentate directing groups in transition metal-catalyzed C-H functionalization, adding significant downstream synthetic potential.[16][17]

Strategy 1: Direct Amide Coupling

This one-pot method is highly efficient for coupling the methyl ester directly with a primary or secondary amine using standard peptide coupling reagents. It avoids the need to first isolate the carboxylic acid intermediate.

This protocol is robust and generally high-yielding. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient coupling reagent that minimizes racemization in chiral substrates.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in an appropriate anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂, or THF) to a concentration of 0.1-0.5 M.

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq.), followed by HATU (1.2 eq.).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.), dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed (typically 4-16 hours).

  • Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure picolinamide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process start1 Methyl 5-fluoro- 3-methylpicolinate reagents HATU, DIPEA Anhydrous DMF, RT start1->reagents start2 Primary/Secondary Amine (R-NH2) start2->reagents workup Aqueous Workup (NaHCO3, Brine) reagents->workup Reaction Completion purify Flash Column Chromatography workup->purify product Target Picolinamide purify->product G cluster_step1 Step 1: Saponification cluster_step2 Step 2: Amide Coupling start_ester Methyl 5-fluoro- 3-methylpicolinate hydrolysis LiOH, THF/H2O start_ester->hydrolysis acidification Acidify (1M HCl) & Extract hydrolysis->acidification intermediate_acid 5-fluoro-3-methylpicolinic acid acidification->intermediate_acid coupling EDC, HOBt, Amine DIPEA, DMF intermediate_acid->coupling purification Workup & Purification coupling->purification final_product Target Picolinamide purification->final_product G pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-X (Oxidative Adduct) pd0->pd2_halide pd2_aryl Ar-Pd(II)L2-Ar' pd2_halide->pd2_aryl pd2_aryl->pd0 re_label Reductive Elimination pd2_aryl->re_label oa_label Oxidative Addition oa_label->pd2_halide tm_label Transmetalation tm_label->pd2_aryl ar_ar Ar-Ar' re_label->ar_ar ar_x Ar-X ar_x->oa_label ar_b Ar'-B(OR)2 ar_b->tm_label base Base base->tm_label

References

Comprehensive NMR Spectroscopic Analysis of Methyl 5-fluoro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-3-methylpicolinate (CAS 1346148-32-0) is a substituted pyridine derivative of significant interest in medicinal and agrochemical research, serving as a key building block for complex active molecules.[1] Its specific substitution pattern, featuring a fluorine atom and a methyl group, critically influences the physicochemical properties and biological activity of the final compounds.[1] Therefore, unambiguous structural confirmation and purity assessment are paramount. This application note provides a comprehensive guide to the structural elucidation of this compound using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H, ¹³C, ¹⁹F, and advanced 2D NMR experiments (COSY, HSQC, HMBC). We present detailed, field-proven protocols and an in-depth analysis of the spectral data, highlighting the influence of the substituents on chemical shifts and coupling constants.

Introduction: The Need for Precise Characterization

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing properties like metabolic stability and binding affinity.[2] this compound is a versatile synthon that combines a fluorinated pyridine scaffold with an ester functionality, allowing for diverse chemical transformations.[1] The precise positioning of the fluoro and methyl groups on the pyridine ring creates a unique electronic environment that must be rigorously verified.

NMR spectroscopy is the definitive analytical technique for this purpose. While 1D ¹H and ¹³C NMR provide initial data, the presence of quaternary carbons and complex spin-spin coupling interactions—particularly those involving fluorine (J-HF, J-CF)—necessitate a multi-faceted approach for complete and unambiguous assignment.[3][4] This guide explains the causality behind a logical NMR workflow that moves from initial 1D screening to definitive 2D structural mapping, creating a self-validating system for analysis.

Molecular Structure and Numbering Convention

For clarity in spectral assignment, the following IUPAC numbering convention for this compound is used throughout this document.

Caption: Molecular structure and numbering of this compound.

Experimental Protocols

Sample Preparation

Rationale: Proper sample preparation is critical for acquiring high-quality, reproducible NMR data. The choice of solvent is dictated by the analyte's solubility and the solvent's residual signal, which should not overlap with analyte signals. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules. A concentration of 5-10 mg is sufficient for most standard NMR experiments.

Protocol:

  • Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

  • Insert the sample into the NMR spectrometer spinner turbine and place it into the magnet for analysis.

NMR Instrument Parameters

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.

Experiment Pulse Program Spectral Width (¹H) Spectral Width (F1) Acquisition Time Relaxation Delay Number of Scans
¹H NMR zg3016 ppmN/A4.0 s2.0 s16
¹³C{¹H} NMR zgpg30220 ppmN/A1.2 s2.0 s1024
¹⁹F NMR zg30250 ppmN/A1.0 s2.0 s64
COSY cosygpqf12 ppm12 ppm0.2 s2.0 s8
HSQC hsqcedetgpsisp2.212 ppm165 ppm0.2 s2.0 s4
HMBC hmbcgpndqf12 ppm220 ppm0.2 s2.0 s16

Data Acquisition and Interpretation Workflow

A logical workflow ensures that each experiment builds upon the last, leading to a robust and verifiable structural assignment.

G cluster_1d 1D NMR: Initial Screening cluster_2d 2D NMR: Connectivity Mapping cluster_final Final Assignment H1 ¹H NMR (Proton Count & J-Coupling) COSY COSY (¹H-¹H Correlations) H1->COSY Identifies coupled protons HSQC HSQC (Direct ¹H-¹³C Correlations) H1->HSQC Assigns protonated carbons C13 ¹³C NMR (Carbon Count) C13->HSQC Assigns protonated carbons F19 ¹⁹F NMR (Fluorine Environment) Assignment Unambiguous Structural Elucidation F19->Assignment COSY->Assignment HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Assigns quaternary carbons HMBC->Assignment

Caption: Logical workflow for the complete NMR analysis of the target molecule.

Analysis of 1D NMR Spectra

¹H NMR (Proton): The proton spectrum provides the initial overview of the proton environments.

  • Aromatic Region (7.0-9.0 ppm): Two signals are expected for H4 and H6. The electron-withdrawing nature of the nitrogen and ester group will shift these downfield.[5] H6, being ortho to the nitrogen, is expected furthest downfield. Both protons will appear as multiplets due to proton-fluorine coupling. Specifically, H4 will show coupling to F at C5 (³J-HF), and H6 will also show coupling to F at C5 (³J-HF).

  • Aliphatic Region (2.0-4.0 ppm): Two sharp singlets are expected. One corresponds to the three protons of the ester methyl group (-OCH₃) around 3.9 ppm, and the other to the three protons of the C3-methyl group (-CH₃) around 2.5 ppm.[6] The C3-methyl group is slightly deshielded by the aromatic ring current.

¹³C{¹H} NMR (Carbon): The proton-decoupled ¹³C spectrum reveals all unique carbon atoms.

  • Aromatic & Carbonyl Region (120-170 ppm): Six signals are expected here. The ester carbonyl (C7) will be the most downfield signal (~165 ppm). The six pyridine ring carbons (C2-C6) will also appear in this region. The carbon directly bonded to fluorine (C5) will exhibit a large one-bond coupling constant (¹J-CF) of approximately 240-270 Hz, appearing as a distinct doublet in a proton-coupled carbon spectrum.[7][8] The adjacent carbons (C4 and C6) will show smaller two-bond couplings (²J-CF).

  • Aliphatic Region (15-60 ppm): Two signals are expected: one for the ester methyl carbon (C9, ~52 ppm) and one for the C3-methyl carbon (C8, ~18-20 ppm).

¹⁹F NMR (Fluorine): Given the presence of a fluorine atom, ¹⁹F NMR is a critical characterization tool.[1]

  • A single signal is expected for the fluorine at the C5 position. Its chemical shift is highly sensitive to the electronic environment.[2] For fluoropyridines, this signal typically appears in the range of -100 to -140 ppm relative to CFCl₃.[9][10]

  • The signal will be split into a multiplet due to coupling with the ortho protons H4 and H6 (³J-HF). The magnitude of these through-bond scalar couplings provides conformational information.[11][12]

Analysis of 2D NMR Spectra for Unambiguous Assignment

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. In this molecule, the primary use of COSY is to confirm the lack of direct H-H coupling between the isolated aromatic spins (H4 and H6), reinforcing their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that definitively links each proton to the carbon atom it is directly attached to.[5]

  • It will show a correlation cross-peak between the ¹H signal of H4 and the ¹³C signal of C4.

  • It will correlate the C3-methyl protons to the C8 carbon signal.

  • It will correlate the ester methyl protons to the C9 carbon signal. This allows for the confident assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assigning the non-protonated (quaternary) carbons by revealing correlations between protons and carbons over two or three bonds.[5]

  • From C3-Methyl Protons (H8): Expect strong correlations to the quaternary carbons C2 and C3, and to the protonated carbon C4. This is key to identifying C2 and C3.

  • From Ester Methyl Protons (H9): A strong correlation to the carbonyl carbon (C7) is expected, confirming its assignment.

  • From H4: Correlations to C2, C6 (three-bond) and C3, C5 (two-bond) are expected. This helps assign C5 and C6.

  • From H6: Correlations to C2, C4 (three-bond) and C5 (two-bond) are expected. This cross-validates the assignments of C2, C4, and C5.

By combining the information from all these experiments, every proton and carbon signal can be assigned without ambiguity.

Summary of Expected NMR Data

The following table summarizes the predicted NMR assignments for this compound based on established principles for substituted pyridines.[5][7][10] Actual experimental values may vary slightly based on solvent and concentration.

Position Atom ¹H Shift (ppm) ¹³C Shift (ppm) Key HMBC Correlations (from ¹H)
1N---
2C-~148H4, H6, H8
3C-~135H4, H8
4C-H~7.5 (dd)~125C2, C3, C5, C6
5C-F-~158 (d, ¹J-CF ≈ 250 Hz)H4, H6
6C-H~8.4 (d)~140C2, C4, C5
7C=O-~164H9
8CH₃~2.4 (s)~18C2, C3, C4
9OCH₃~3.9 (s)~53C7
-F¹⁹F Shift: ~-125 ppm (m)--

Conclusion

The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous structural elucidation of this compound. The described workflow represents a robust, self-validating protocol that allows researchers to confirm the identity, purity, and precise substitution pattern of this important chemical intermediate with high confidence. This rigorous characterization is a critical step in any research or development pipeline that utilizes this versatile building block.

References

Application Notes and Protocols: ¹⁹F NMR Characterization of Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Group], Senior Application Scientist

Abstract

Fluorinated pyridine scaffolds are of paramount importance in modern medicinal chemistry and drug discovery, offering unique physicochemical properties that can enhance potency, metabolic stability, and bioavailability.[1][2][3] ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool for the unambiguous characterization of these high-value compounds. This guide provides an in-depth exploration of the principles and practical applications of ¹⁹F NMR for the analysis of fluorinated pyridines, moving beyond a simple recitation of steps to explain the underlying rationale for experimental design and data interpretation. We will delve into sample preparation, data acquisition strategies, and the nuances of spectral analysis, supported by established protocols and authoritative references.

The Synergy of Fluorine and Pyridine in Drug Discovery: Why ¹⁹F NMR is a Critical Tool

The strategic incorporation of fluorine into pyridine rings can dramatically influence a molecule's properties. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, impact lipophilicity, and introduce novel non-covalent interactions, all of which are critical parameters in drug design.[3][4] The ¹⁹F nucleus possesses intrinsic properties that make it an ideal probe for NMR spectroscopy:

  • 100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, resulting in high sensitivity comparable to ¹H NMR.[5][6]

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is significantly larger than for ¹H, spanning up to 800 ppm, which minimizes signal overlap and simplifies spectral analysis.[5][6][7]

  • High Sensitivity to the Local Chemical Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in its electronic environment, making it a powerful tool for detecting structural modifications and intermolecular interactions.[6][7][8]

Given the low natural abundance of organofluorine compounds in biological systems, ¹⁹F NMR provides a clean spectral window, free from background signals, making it invaluable for in vitro and in vivo studies.[9][10]

Foundational Principles: Understanding the ¹⁹F NMR Spectrum of Fluorinated Pyridines

A comprehensive understanding of the factors influencing the ¹⁹F NMR spectrum is crucial for accurate structural elucidation.

2.1. Chemical Shift (δ): The Fingerprint of the Fluorine Environment

The position of a ¹⁹F resonance (chemical shift) is primarily dictated by the electronic environment surrounding the fluorine nucleus. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (to less negative ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (to more negative ppm values).[11] In the context of fluorinated pyridines, the position of the fluorine atom on the ring and the nature of other substituents significantly impact the chemical shift.

Table 1: Typical ¹⁹F Chemical Shift Ranges for Common Fluorinated Moieties

Fluorine-Containing GroupTypical Chemical Shift Range (ppm vs. CFCl₃)
Aryl-F (e.g., on a pyridine ring)-80 to -170[12]
Trifluoromethyl (-CF₃)-55 to -90[13]
Difluoromethyl (-CF₂H)-120 to -150[14]
Fluoromethyl (-CH₂F)-200 to -220[5][14]

Note: These are general ranges and can be influenced by solvent and other substituents.

2.2. Spin-Spin Coupling (J-Coupling): Deciphering Connectivity

Spin-spin coupling between ¹⁹F and other NMR-active nuclei (¹H, ¹³C, and other ¹⁹F nuclei) provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei.

  • ¹⁹F-¹H Coupling: Coupling between fluorine and protons is commonly observed and can be crucial for assigning signals.

  • ¹⁹F-¹⁹F Coupling: Homonuclear coupling between fluorine atoms can be observed over several bonds and is often larger than ¹H-¹H coupling constants.[5]

  • ¹⁹F-¹³C Coupling: These couplings can be useful for assigning the carbon skeleton.

Table 2: Representative ¹⁹F Coupling Constants in Fluorinated Pyridines

Coupling TypeNumber of BondsTypical J-Value (Hz)
J(F, H) ortho35 - 10
J(F, H) meta40 - 3
J(F, H) para5< 1
J(F, F) ortho315 - 25
J(F, F) meta40 - 7
J(F, F) para55 - 15

Data compiled from various sources, including theoretical calculations and experimental observations.[15][16][17][18]

Experimental Design and Protocols: A Step-by-Step Guide

Rigorous and reproducible data acquisition begins with meticulous sample preparation and a well-defined experimental setup.

3.1. Protocol 1: Sample Preparation
  • Analyte Concentration: For small molecules, a concentration of 5-20 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[14] For fragment-based screening, ligand concentrations are often around 50 µM.[8]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include CDCl₃, Acetone-d₆, and DMSO-d₆. Be aware that the solvent can influence the chemical shift, so consistency is key for comparative studies.[14]

  • Referencing: Accurate chemical shift referencing is critical.

    • Internal Standard: The addition of a small amount of an inert, fluorinated compound with a known chemical shift (e.g., trifluorotoluene, hexafluorobenzene) is a reliable method.[19][20]

    • External Standard: A sealed capillary containing a reference compound can be used to avoid contamination of the sample.[20]

    • Indirect Referencing: Modern spectrometers can use the deuterium lock signal and the known ¹H chemical shift of a reference like TMS to indirectly reference the ¹⁹F spectrum.[21]

  • Sample Filtration: To ensure optimal resolution, filter the final solution through a pipette plugged with cotton wool to remove any particulate matter.[22]

3.2. Data Acquisition Workflow

The following diagram illustrates a typical workflow for acquiring ¹⁹F NMR data.

Caption: Workflow for ¹⁹F NMR Data Acquisition.

3.3. Protocol 2: Setting Key Acquisition Parameters
  • Determine the Spectral Width (sw) and Transmitter Offset (tof): For an unknown compound, start with a large spectral width (e.g., 500,000 Hz) and center the spectrum (tof) around -100 ppm.[21] Once the signal is located, the spectral width can be narrowed to improve resolution.

  • Set the Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient for good resolution of small molecules.

  • Optimize the Relaxation Delay (d1): For quantitative measurements, a longer relaxation delay (5 times the longest T₁) is necessary to ensure complete relaxation of all nuclei between pulses.[23] A typical starting value for routine spectra is 1-2 seconds.

  • Choose the Number of Scans (nt): The number of scans depends on the sample concentration. For a concentrated sample, 4-16 scans may be adequate.[21] More scans will be required for dilute samples to achieve a good signal-to-noise ratio.

  • Decoupling: For routine structural confirmation, a proton-decoupled ¹⁹F spectrum simplifies the multiplets to singlets, making it easier to identify the number of distinct fluorine environments. For detailed structural analysis, a proton-coupled spectrum is essential to observe the J-coupling patterns.

Data Processing and Interpretation: From FID to Structure

4.1. Data Processing Workflow

Caption: Standard ¹⁹F NMR Data Processing Steps.

4.2. A Systematic Approach to Spectral Interpretation
  • Count the Signals: The number of distinct signals in a proton-decoupled spectrum corresponds to the number of chemically non-equivalent fluorine environments.

  • Analyze Chemical Shifts: Compare the observed chemical shifts to the ranges in Table 1 to hypothesize the types of fluorine-containing groups present.

  • Integrate the Peaks: The relative integrals of the signals provide the ratio of fluorine atoms in each environment.

  • Analyze Coupling Patterns: In the proton-coupled spectrum, analyze the multiplicity of each signal to determine the number of adjacent protons and other fluorine atoms. Measure the coupling constants to confirm connectivity.

  • Advanced 2D NMR Experiments: For complex molecules, 2D NMR experiments such as ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HMBC can be invaluable for unambiguously assigning the structure.[24]

Conclusion and Future Outlook

¹⁹F NMR spectroscopy is a robust and information-rich technique that is essential for the characterization of fluorinated pyridine compounds. Its high sensitivity and wide chemical shift dispersion make it a powerful tool for structural elucidation, purity assessment, and studying molecular interactions. As the role of fluorinated compounds in drug discovery continues to expand, the importance of ¹⁹F NMR as a primary analytical technique will only grow. Future developments in NMR technology, including higher field strengths and advanced pulse sequences, will further enhance the capabilities of this versatile method.

References

Application Note: High-Purity Isolation of Methyl 5-fluoro-3-methylpicolinate Using Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 5-fluoro-3-methylpicolinate via normal-phase column chromatography. This compound is a critical building block in the synthesis of advanced agrochemicals and novel pharmaceutical agents, where its purity is paramount for reaction efficiency and the integrity of final products[1][2]. The methodology herein addresses the specific challenges associated with purifying pyridine derivatives, such as peak tailing, and offers a systematic approach to achieve high purity (>98%). This guide is intended for researchers, chemists, and process development professionals engaged in synthetic chemistry.

Introduction and Scientific Rationale

This compound (C₈H₈FNO₂, MW: 169.15 g/mol ) is a substituted pyridine derivative whose unique electronic and structural properties make it a valuable synthon[1]. The presence of an electron-withdrawing fluorine atom and an electron-donating methyl group on the pyridine ring, along with a reactive ester functionality, dictates its chemical behavior[1].

Crude synthetic batches of this compound often contain a variety of impurities, including unreacted starting materials (e.g., 5-fluoro-3-methylpicolinic acid), reaction byproducts, and degradation products such as the hydrolyzed carboxylic acid. These impurities can interfere with subsequent synthetic steps.

Column chromatography on silica gel is the method of choice for this purification task. The principle relies on the differential partitioning of the components of the crude mixture between a polar stationary phase (silica gel) and a non-polar mobile phase[3]. However, the basic nitrogen atom in the pyridine ring (typical pKa ≈ 5-6) can lead to strong, non-ideal interactions with acidic silanol groups on the silica surface, resulting in significant peak tailing and poor separation[4]. This protocol incorporates a mobile phase modifier to mitigate these interactions, ensuring a sharp elution profile and efficient purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1346148-32-0[1][5][6][7][8]
Molecular Formula C₈H₈FNO₂[1][6][8][9]
Molecular Weight 169.15 g/mol [1][2][6][8][9]
Appearance White to off-white solid[10]
Storage Conditions Sealed in a dry place at room temperature[2][10]
Boiling Point (Predicted) 233.2 ± 35.0 °C[10]

Method Development: The Causality Behind Our Choices

Stationary Phase Selection

Standard flash-grade silica gel (40-63 µm) is selected as the stationary phase. Its high surface area and polarity provide excellent resolving power for moderately polar compounds like our target molecule[3]. While its inherent acidity can be problematic for basic compounds[4], it is a well-understood, cost-effective, and readily available medium. The protocol addresses the acidity challenge through mobile phase modification rather than resorting to more expensive, specialized stationary phases like alumina or bonded silica, making the method more accessible.

Mobile Phase Optimization: A Systematic Approach

The key to a successful separation is the selection of an appropriate mobile phase. This is achieved empirically using Thin-Layer Chromatography (TLC) as a rapid screening tool.

  • Goal: To find a solvent system where the target compound has a Retention Factor (Rf) of 0.20 - 0.35 . This Rf range typically translates well from TLC to column chromatography, ensuring the compound elutes from the column in a reasonable volume without co-eluting with less polar or more polar impurities[3].

  • Solvent System: A binary mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate) is the standard choice.

  • Addressing Peak Tailing: To counteract the interaction between the pyridine nitrogen and silica silanol groups, Triethylamine (TEA) is added to the mobile phase at a concentration of 0.1-0.5% (v/v). TEA is a competing base that preferentially binds to the active silanol sites, effectively masking them from the analyte and promoting a more symmetrical peak shape[4].

Detailed Purification Protocol

Safety Precautions
  • Hazard Profile: this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1][7].

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Spills: In case of a spill, prevent the powder from becoming airborne. Absorb with an inert material and dispose of it as chemical waste.

Materials and Equipment
  • Crude this compound

  • Flash-grade silica gel (40-63 µm)

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Triethylamine (TEA), Dichloromethane (DCM)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Methodology

Step 1: TLC Method Development

  • Prepare several eluent mixtures in beakers, e.g., 10%, 20%, and 30% EtOAc in Hexane, each containing 0.1% TEA.

  • Dissolve a small amount of the crude material in DCM.

  • Spot the crude mixture onto three separate TLC plates.

  • Develop each plate in one of the prepared eluents.

  • Visualize the developed plates under a UV lamp (254 nm). The target compound is a UV-active aromatic ester.

  • Identify the solvent system that provides an Rf of ~0.25 for the product spot and good separation from visible impurities. This will be your starting eluent for the column.

Step 2: Column Packing

  • Choose a column with an appropriate diameter based on the amount of crude material (a common rule of thumb is a 20:1 to 50:1 ratio of silica weight to crude sample weight).

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc in Hexane). A well-made slurry is crucial to avoid cracks and channels in the packed bed[11].

  • Pour the slurry into the column and use gentle air pressure or tapping to pack the bed evenly. Add a thin layer of sand on top to protect the silica surface.

  • Equilibrate the column by passing 2-3 column volumes of the starting eluent through the packed bed.

Step 3: Sample Loading

  • Dissolve the crude material in a minimal amount of DCM.

  • Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to this solution.

  • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry loading" method, which generally provides superior resolution compared to liquid loading[11].

  • Carefully add the silica-adsorbed sample to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Begin eluting with the mobile phase determined from the TLC analysis.

  • If impurities are close to the product spot, a shallow gradient elution can be employed. Gradually increase the percentage of Ethyl Acetate (e.g., from 20% to 30% over several column volumes) to improve separation[12].

  • Collect fractions of a consistent volume.

  • Monitor the elution process by spotting every few fractions onto a TLC plate and developing it.

Step 5: Product Isolation

  • Analyze the collected fractions by TLC.

  • Combine the fractions that contain only the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting solid under high vacuum to remove any residual solvent.

  • Obtain the mass of the purified product and calculate the yield. Confirm purity via analytical techniques (e.g., ¹H NMR, LC-MS).

Workflow and Data Summary

The entire purification workflow is summarized in the diagram below.

Purification_Workflow Crude Crude Product TLC 1. TLC Analysis (Optimize Eluent) Crude->TLC Test Sample Elution 4. Gradient Elution & Fraction Collection TLC->Elution Optimized Eluent ColumnPrep 2. Column Packing (Silica Slurry) Loading 3. Dry Sample Loading ColumnPrep->Loading Loading->Elution FractionTLC 5. Fraction Analysis (TLC) Elution->FractionTLC Combine 6. Combine Pure Fractions FractionTLC->Combine Identify Pure Fractions Evap 7. Solvent Evaporation Combine->Evap Pure Purified Product (>98% Purity) Evap->Pure

Caption: Workflow for the purification of this compound.

Table 2: Typical Chromatography Parameters and Expected Results

ParameterRecommended Value / SettingRationale
Stationary Phase Silica Gel, 40-63 µm particle sizeStandard for normal-phase flash chromatography[3].
Mobile Phase (Eluent) Hexane / Ethyl Acetate with 0.1% TriethylamineGradient, e.g., 15% to 30% EtOAc
TLC Rf (Target) ~0.25 in 20% EtOAc/Hexane + 0.1% TEAOptimal for good resolution on the column[3].
Detection UV light at 254 nmThe aromatic pyridine ring is UV active.
Loading Method Dry loading adsorbed onto silicaMaximizes resolution by ensuring a tight starting band[11].
Expected Purity >98%Achievable with careful fraction selection.
Typical Yield 75-90% (dependent on crude purity)

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Severe Peak Tailing Insufficient TEA in the mobile phase; strong analyte-silica interaction.Increase TEA concentration slightly (e.g., to 0.5%). Ensure TEA is present in all eluents.[4]
Poor Separation Incorrect mobile phase polarity; column overload.Re-optimize the mobile phase with TLC. Use a shallower gradient. Reduce the amount of sample loaded onto the column.
Compound Won't Elute Mobile phase is not polar enough; compound may have degraded to the highly polar carboxylic acid.Increase the polarity of the mobile phase significantly (e.g., switch to 5-10% Methanol in DCM). The baseline spot on TLC is likely the acid.
Cracked/Channeled Column Bed Improperly packed column (e.g., slurry was too thick or packed dry).Repack the column using a well-dispersed slurry in a low-polarity solvent.[11]

Conclusion

This application note details a robust and reproducible method for the purification of this compound using column chromatography. By understanding the chemical properties of the target molecule and implementing a systematic approach to method development—particularly the use of triethylamine to suppress silanol interactions—researchers can consistently achieve high levels of purity. This protocol serves as a reliable foundation for obtaining high-quality material essential for downstream applications in drug discovery and agrochemical development.

References

Application Notes & Protocols: Investigating Methyl 5-fluoro-3-methylpicolinate in Herbicide Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of a Novel Scaffold

In the continuous search for effective and sustainable crop protection solutions, the picolinic acid class of herbicides stands out for its unique mode of action and favorable resistance profile.[1][2] These compounds function as synthetic auxins, inducing phytotoxicity by overwhelming the natural growth regulation pathways in susceptible plants.[3][4] Methyl 5-fluoro-3-methylpicolinate (CAS: 1346148-32-0) has emerged as a chemical intermediate of significant interest within this domain.[5][6] Its structure, featuring a fluorinated and methylated pyridine ring, presents a privileged scaffold for the synthesis of novel herbicidal agents.[5] The strategic placement of the fluorine atom and methyl group can critically modulate the biological activity, metabolic stability, and binding affinity of derivative compounds.[5][7]

This guide provides a comprehensive framework for researchers to explore the herbicidal potential of this compound. It moves beyond simple procedural lists to explain the scientific rationale behind each protocol, empowering researchers to not only execute experiments but also to interpret the results with confidence. We will detail a systematic approach, from initial rapid screening to whole-plant efficacy trials and definitive mode of action studies.

Part 1: Scientific Rationale and Hypothesized Mode of Action

The herbicidal potential of compounds derived from this compound is hypothesized to stem from their structural similarity to the picolinic acid family of synthetic auxins.[5][8]

The Synthetic Auxin Mechanism: Natural auxins, like indole-3-acetic acid (IAA), are plant hormones that regulate cell division, elongation, and differentiation. Synthetic auxins mimic this action but are not easily metabolized by the plant, leading to uncontrolled and disorganized growth that is ultimately lethal.[3] The molecular cascade is initiated when the auxin molecule binds to a co-receptor complex, which includes an F-box protein such as Transport Inhibitor Response 1 (TIR1) or, notably for many picolinic acids, Auxin Signaling F-Box 5 (AFB5).[2][9] This binding event targets Aux/IAA transcriptional repressor proteins for degradation via the ubiquitin-proteasome pathway. The removal of these repressors allows auxin response genes to be expressed, triggering the cascade of unregulated growth that results in herbicidal effects like leaf epinasty, stem twisting, and tissue necrosis.[3][8]

The slower evolution of weed resistance to synthetic auxins compared to other herbicide classes makes this mode of action a highly attractive target for new discovery efforts.[1][2]

cluster_0 Normal Plant Growth Regulation cluster_1 Herbicidal Action Auxin Natural Auxin (IAA) TIR1 TIR1/AFB Co-receptor Auxin->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA targets for degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Genes Growth Genes ARF->Genes activates Growth Normal Growth Genes->Growth Herbicide Synthetic Auxin (e.g., Picolinate Derivative) AFB5 AFB5 Co-receptor Herbicide->AFB5 binds strongly AuxIAA_H Aux/IAA Repressor AFB5->AuxIAA_H constantly targets ARF_H Auxin Response Factor (ARF) Ubi Ubiquitin/Proteasome Degradation AuxIAA_H->Ubi Uncontrolled_Genes Massive Gene Overexpression ARF_H->Uncontrolled_Genes perpetually activates Death Uncontrolled Growth & Plant Death Uncontrolled_Genes->Death

Caption: Hypothesized mode of action for a synthetic auxin herbicide derived from a picolinate scaffold.

Part 2: Experimental Protocols for Herbicidal Evaluation

This compound itself is a building block; it is typically derivatized (e.g., saponified to the carboxylic acid or converted to other esters/amides) to create candidate active ingredients. The following protocols are designed to test these resulting candidate molecules.

Section 2.1: In Vitro Primary Screening: Root Elongation Assay

Objective: To conduct a rapid, high-throughput initial assessment of the phytotoxic activity of candidate molecules.

Causality: The root apex is a primary site of auxin activity and cell division. Inhibition of root elongation is a highly sensitive and quantifiable indicator of phytotoxicity, especially for compounds with an auxin-like mode of action.[9] Arabidopsis thaliana is an ideal model organism due to its small size, rapid life cycle, and well-characterized genome.

Protocol:

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar plates. After autoclaving and cooling the medium to ~50°C, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations (e.g., a range from 0.1 µM to 500 µM). Ensure the final solvent concentration is consistent across all plates, including the control (e.g., 0.1% DMSO).

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with a drop of Tween-20, and finally rinsing 4-5 times with sterile distilled water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and carefully place 10-15 seeds in a straight line on the surface of each prepared MS plate.

  • Stratification: Store the plates in the dark at 4°C for 2-3 days to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow downwards along the agar surface. Maintain conditions of 22°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection: After 7-10 days of growth, scan the plates at high resolution. Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.

  • Analysis: For each concentration, calculate the average root length and express it as a percentage of the average root length of the control seedlings. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration required to inhibit root growth by 50%).

Data Presentation Example:

Compound IDConcentration (µM)Avg. Root Length (mm)% Inhibition vs. Control
Control045.20%
Candidate-A131.630%
Candidate-A1021.752%
Candidate-A1005.488%
Picloram128.038%
Picloram1015.865%
Section 2.2: In Vivo Efficacy Confirmation: Whole-Plant Greenhouse Assay

Objective: To validate the herbicidal activity of promising candidates from the primary screen on whole plants and determine their post-emergence efficacy across different weed species.

Causality: This assay provides a more realistic assessment of a compound's potential as a herbicide. It accounts for critical factors like absorption through the leaf cuticle, translocation within the plant, and metabolic stability, which are not evaluated in an in vitro setting.[10][11] Using both a broadleaf and a grass species helps determine the compound's spectrum of activity.

Caption: Standardized workflow for a whole-plant post-emergence herbicide bioassay.

Protocol:

  • Plant Propagation: Sow seeds of a susceptible broadleaf weed (e.g., Amaranthus retroflexus - pigweed) and a grass weed (e.g., Setaria viridis - green foxtail) in 4-inch pots containing a standard greenhouse potting mix. Grow them in a controlled greenhouse environment (25-28°C, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[10]

  • Herbicide Preparation: Prepare stock solutions of the test compound. On the day of application, create a series of dilutions to cover a range of application rates (e.g., from 10 to 1000 grams per hectare [g/ha]). The formulation should include appropriate adjuvants (e.g., surfactant, crop oil concentrate) to facilitate spray retention and leaf penetration.

  • Application: Use a calibrated track sprayer to apply the herbicide solutions to the plants. This ensures a uniform and reproducible application that mimics field conditions. Include an untreated control (sprayed only with the formulation blank) and a commercial standard (e.g., picloram) for comparison.

  • Incubation and Observation: Return the treated plants to the greenhouse. Observe them periodically over 21-28 days, recording any visual symptoms of phytotoxicity (e.g., epinasty, chlorosis, necrosis).[12]

  • Data Collection: At the end of the evaluation period, visually rate the injury to each plant on a scale of 0% (no effect) to 100% (complete death). For a quantitative measure, harvest the above-ground biomass from each pot, dry it in an oven at 60°C for 72 hours, and record the dry weight.

  • Analysis: Calculate the percent biomass reduction for each treatment relative to the untreated control. Plot the percent reduction against the application rate (on a log scale) and use a dose-response model to calculate the GR₅₀ value (the rate required to reduce plant growth by 50%).

Section 2.3: Elucidating the Mode of Action Using Mutant Screening

Objective: To definitively test the hypothesis that the candidate compound acts through the AFB5 auxin co-receptor pathway.

Causality: If a herbicide's primary target is the AFB5 protein, a plant that lacks a functional AFB5 protein should exhibit significantly higher tolerance to that herbicide. By comparing the response of a wild-type Arabidopsis to an afb5 T-DNA knockout mutant, we can directly probe this interaction.[9] A lack of differential response would suggest an alternative mode of action.

Protocol:

  • Acquire Seeds: Obtain seeds for both wild-type Arabidopsis thaliana (Col-0) and a confirmed afb5 loss-of-function mutant (available from stock centers like ABRC).

  • Execute Root Growth Assay: Perform the in vitro root elongation assay as described in Section 2.1, with one critical modification: run parallel experiments for both the wild-type and the afb5 mutant seeds.

  • Data Comparison: For the most active candidate compound and a control like picloram, directly compare the root growth inhibition curves and IC₅₀ values obtained for the wild-type versus the afb5 mutant.

  • Interpretation of Results:

    • Confirmation of MoA: If the afb5 mutant shows significantly less root growth inhibition (i.e., a much higher IC₅₀ value) compared to the wild-type, it provides strong evidence that the compound's herbicidal activity is mediated through the AFB5 co-receptor.[9]

    • Rejection of MoA: If both the wild-type and the afb5 mutant show similar sensitivity to the compound, it suggests that the compound either acts through a different auxin receptor (like TIR1) or has a completely different mode of action.

Caption: Logic diagram for using a receptor mutant to confirm the mode of action.

Conclusion

This compound represents a valuable starting point for the discovery of novel synthetic auxin herbicides. Its unique substitution pattern offers fertile ground for chemical exploration. By employing a systematic evaluation pipeline—beginning with rapid in vitro screening, progressing to whole-plant greenhouse trials, and culminating in targeted mode of action studies—researchers can efficiently identify and validate new active ingredients. The protocols outlined in this guide provide a robust and scientifically-grounded framework to unlock the potential of this promising chemical scaffold in the ongoing effort to develop next-generation weed management technologies.

References

Application Notes and Protocols for Amide Coupling with Methyl 5-fluoro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The amide bond is a cornerstone of modern medicinal chemistry and drug development, prized for its stability and role in molecular recognition.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[2][3] This application note provides a detailed experimental procedure for the amide coupling of Methyl 5-fluoro-3-methylpicolinate, a heterocyclic building block of interest in the synthesis of novel bioactive molecules.[4] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible method, complete with mechanistic insights and guidance on reaction monitoring and product purification.

Introduction: The Nuances of Amide Bond Formation

While the formation of an amide bond appears to be a straightforward condensation reaction, the direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5][6] To circumvent this, a vast array of coupling reagents has been developed to "activate" the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[1][2]

The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of the substrates, the potential for side reactions such as racemization (particularly with chiral carboxylic acids), and the desired reaction conditions.[2][7] For heterocyclic carboxylic acids and their esters, such as this compound, careful selection of reagents is necessary to achieve high yields and purity.[8]

This guide will focus on a widely applicable and efficient method utilizing a uronium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), in the presence of a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA).[9][10]

Mechanistic Rationale: The Role of HATU and DIPEA

The HATU/DIPEA system is a popular choice for amide coupling due to its high efficiency and relatively mild reaction conditions.[9][11] The reaction proceeds through a two-step, one-pot process:

  • Activation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid (generated in situ from the hydrolysis of the methyl ester or used directly if starting from the corresponding acid) by DIPEA. The resulting carboxylate anion then attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate and the release of tetramethylurea.[10][12]

  • Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, then attacks the activated ester. The subsequent collapse of the tetrahedral intermediate yields the desired amide product and regenerates the HOAt (1-hydroxy-7-azabenzotriazole) leaving group.[12]

The pyridine nitrogen in the HOAt leaving group is thought to play a crucial role in accelerating the reaction through neighboring group participation.[9]

Experimental Workflow Overview

The overall experimental procedure for the amide coupling of this compound can be visualized as a streamlined workflow, from the initial setup to the final characterization of the purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - this compound - Amine - HATU - DIPEA - Anhydrous Solvent prep_glassware Dry Glassware dissolve Dissolve Ester/Acid and Amine in Solvent prep_glassware->dissolve add_reagents Add HATU and DIPEA dissolve->add_reagents stir Stir at Room Temperature add_reagents->stir monitor_tlc Monitor by TLC stir->monitor_tlc monitor_lcms Confirm by LC-MS quench Quench Reaction monitor_lcms->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for amide coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine. The reaction scale can be adjusted as needed, with a proportional adjustment of all reagents and solvent volumes.

Materials:

  • This compound (1.0 eq)[13][14]

  • Amine (1.1 - 1.5 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography (e.g., Hexanes/Ethyl Acetate or DCM/Methanol mixtures)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).[15]

    • Dissolve the starting materials in a minimal amount of anhydrous DMF or DCM.

  • Addition of Reagents:

    • To the stirred solution, add HATU (1.2 eq).

    • Slowly add DIPEA (2.0-3.0 eq) to the reaction mixture at room temperature.[10] The addition of the base can sometimes be slightly exothermic.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16] A typical mobile phase for TLC could be a mixture of hexanes and ethyl acetate. The disappearance of the limiting starting material and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. For LC-MS analysis, a small aliquot of the reaction mixture can be diluted, filtered, and injected.[17]

  • Work-up:

    • Once the reaction is complete (typically within 1-4 hours), quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent such as ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, and brine.[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is then purified by flash column chromatography on silica gel.[18][19][20] The appropriate eluent system should be determined by TLC analysis of the crude material.

  • Characterization:

    • The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Data Presentation: Comparison of Common Coupling Reagents

While this protocol focuses on HATU, it is beneficial for researchers to be aware of other common coupling reagents. The choice of reagent can significantly impact yield, reaction time, and the potential for side reactions.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
HATU NoneDIPEA, TEADMF, DCM1-4 hours70-95%High efficiency, fast reaction rates.[9]Potential for racemization in sensitive substrates.
EDC HOBt, NHSDMAP, NoneDCM, DMF, Water1-12 hours60-95%Water-soluble byproducts, suitable for aqueous media.[3][5][6]Formation of N-acylurea byproduct, potential for racemization.[21]
BOP NoneDIPEA, TEADMF, CH₃CN1-6 hours65-90%High reactivity.Byproduct is HMPA (carcinogen), racemization.
DCC HOBt, DMAPNoneDCM, THF2-12 hours60-90%Inexpensive.Dicyclohexylurea (DCU) byproduct can be difficult to remove.[5][21]

Table adapted from established literature and comparative studies. Yields are highly substrate-dependent.[6][22]

Safety and Handling Precautions
  • Coupling Reagents: Many amide coupling reagents, including HATU, are sensitizers and can cause allergic reactions upon repeated exposure.[23][24][25] It is imperative to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Anhydrous solvents such as DMF and DCM should be handled with care. DMF is a reproductive toxin, and DCM is a suspected carcinogen.[26] Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Byproducts: Some coupling reactions generate hazardous byproducts. For example, the use of BOP reagent generates hexamethylphosphoramide (HMPA), a known carcinogen.

Conclusion

The HATU/DIPEA mediated amide coupling of this compound offers a reliable and efficient method for the synthesis of novel picolinamide derivatives. By understanding the underlying reaction mechanism and adhering to the detailed protocol, researchers can confidently synthesize their target compounds. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining high-purity materials suitable for further biological evaluation.

References

Application Notes & Protocols: The Strategic Use of Methyl 5-fluoro-3-methylpicolinate in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, and its strategic functionalization is central to the design of targeted therapeutics. Methyl 5-fluoro-3-methylpicolinate (CAS 1346148-32-0) has emerged as a high-value chemical building block for the synthesis of complex bioactive molecules, particularly kinase inhibitors.[1][2] Its specific substitution pattern—a fluorine atom at the 5-position and a methyl group at the 3-position—provides a unique combination of electronic and steric properties that medicinal chemists can leverage to enhance binding affinity, metabolic stability, and selectivity of drug candidates.[1] This guide provides an in-depth look at the application of this compound in kinase inhibitor development, using the synthesis and evaluation of a pan-RAF inhibitor, inspired by clinical candidates like TAK-632, as a guiding example.[3][4] We will detail the rationale for its use, provide step-by-step protocols for synthesis and biological evaluation, and discuss the interpretation of results for drug discovery programs.

Introduction: The Rationale for Fluorinated Picolinates in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5] The RAS-RAF-MEK-ERK (MAPK) pathway is one of the most frequently mutated signaling cascades in human cancers, making its components, especially the RAF kinases (ARAF, BRAF, CRAF), prime targets for therapeutic intervention.[6][7]

The development of small molecule kinase inhibitors is a cornerstone of modern oncology.[8] The design of these inhibitors often involves the use of heterocyclic scaffolds that can form key interactions within the ATP-binding pocket of the target kinase.[9] this compound serves as an exemplary starting material in this context for several reasons:

  • Modulation of Physicochemical Properties: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its incorporation can lower the pKa of the pyridine nitrogen, influencing solubility and cell permeability. Furthermore, the C-F bond is highly stable, which can block potential sites of metabolism and improve the pharmacokinetic profile of the final compound.[1]

  • Enhanced Binding Affinity: The fluorine atom can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the kinase active site, thereby increasing the inhibitor's potency.[10]

  • Synthetic Versatility: The methyl ester functionality of this compound is a versatile handle for further chemical transformations, most commonly amidation, which allows for its incorporation into a larger molecular architecture.[1]

This document will use the well-characterized pan-RAF inhibitor TAK-632 as a conceptual framework to illustrate the journey from this key building block to a potent, cell-active kinase inhibitor.[11][12][13]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 1346148-32-0[1][14]
Molecular Formula C₈H₈FNO₂[1][14]
Molecular Weight 169.15 g/mol [1][14]
Appearance White to off-white solid[15]
Purity Available in ≥95% purity[1]
Storage Sealed in dry, room temperature conditions[14][15]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation)[1][14]
Application Case Study: Synthesis of a Pan-RAF Inhibitor Scaffold

The ultimate goal is to incorporate the 5-fluoro-3-methylpicolinate moiety into a larger molecule designed to inhibit a target kinase. The pan-RAF inhibitor TAK-632, which targets both wild-type and mutant forms of BRAF and CRAF, provides an excellent blueprint.[11][12] The synthesis involves creating an amide bond by reacting the picolinate ester with a suitable amine-containing core structure.

Diagram 1: Generalized Synthetic Workflow

This diagram illustrates the key transformation of this compound into a core intermediate for a kinase inhibitor.

G cluster_2 Alternative Direct Aminolysis A This compound (Starting Material) B 5-fluoro-3-methylpicolinic acid (Carboxylic Acid Intermediate) A->B D Final Kinase Inhibitor Core (Picolinamide Product) B->D C Amine-containing Scaffold (R-NH2) A_alt This compound D_alt Final Kinase Inhibitor Core (Picolinamide Product) A_alt->D_alt Heat or Lewis Acid (Direct, less common) C_alt Amine-containing Scaffold (R-NH2) C_alt->D_alt Heat or Lewis Acid (Direct, less common) G Receptor Growth Factor Receptor RAS RAS (GTP-bound) Receptor->RAS Activates RAF RAF (A/B/C) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus (Gene Expression, Proliferation, Survival) ERK->Nucleus Translocates & Activates TFs Inhibitor RAF Inhibitor (e.g., derived from This compound) Inhibitor->RAF INHIBITS

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Methyl 5-fluoro-3-methylpicolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

Welcome to the technical support guide for the synthesis of Methyl 5-fluoro-3-methylpicolinate. This molecule is a valuable intermediate in the development of novel agrochemicals and pharmaceuticals, where its specific fluorination pattern can enhance metabolic stability and binding affinity.[1][2] This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to address the common challenges encountered during synthesis, providing troubleshooting steps grounded in chemical principles to help you optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two predominant pathways for synthesizing this target molecule. The choice often depends on the availability and cost of starting materials.

  • Esterification of 5-fluoro-3-methylpicolinic acid: This is a direct and common route. The precursor acid is reacted with methanol under acidic conditions (Fischer Esterification) or via an activated intermediate to form the desired methyl ester.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr) / Halex Reaction: This route typically starts with a precursor like Methyl 5-chloro-3-methylpicolinate. The chloro- group is displaced by a fluoride ion using a fluoride salt, such as potassium fluoride (KF).[5][6] This method is powerful but requires careful control of reaction conditions.

Q2: Why is the fluorine atom at the 5-position significant?

The strategic placement of a fluorine atom on the pyridine ring is a key feature for medicinal and agrochemical applications. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the molecule, influencing its acidity (pKa), lipophilicity, and metabolic stability. This can lead to improved bioavailability and enhanced binding interactions with biological targets.[2]

Q3: What are the typical purity requirements for this compound in research and development?

For R&D purposes, this compound is typically available in purities ranging from 95% to 98%.[2][7][8] For later-stage development, higher purity may be required, necessitating robust purification protocols to remove starting materials, reagents, and any side-products.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Part A: Esterification of 5-fluoro-3-methylpicolinic acid

This pathway is conceptually straightforward but can suffer from low yields if not properly optimized. The most common method is the Fischer Esterification, a reversible reaction between the carboxylic acid and methanol, catalyzed by a strong acid.[4][9]

Problem 1: My Fischer Esterification reaction is stalling, resulting in low conversion and poor yield. What can I do?

This is a classic equilibrium problem. The reaction of the carboxylic acid and alcohol produces the ester and water. As the concentration of products builds, the reverse reaction (ester hydrolysis) begins to compete, limiting the final yield.[4][10]

  • Root Cause Analysis & Solution Workflow

    G start Low Esterification Yield check_eq Is the reaction at equilibrium? start->check_eq check_cat Is catalyst concentration optimal? check_eq->check_cat No sol_eq Action: Shift Equilibrium 1. Use large excess of Methanol (5-20 eq.) 2. Remove water (e.g., Dean-Stark) check_eq->sol_eq Yes check_cond Are reaction conditions adequate? check_cat->check_cond Yes sol_cat Action: Optimize Catalyst - Ensure catalytic amount (1-5 mol%) - Use strong acid (H2SO4, TsOH) check_cat->sol_cat No sol_cond Action: Adjust Conditions - Increase temperature (reflux) - Extend reaction time (monitor by TLC/LCMS) check_cond->sol_cond Yes end Yield Optimized sol_eq->end sol_cat->end sol_cond->end

    Caption: Troubleshooting workflow for low Fischer Esterification yield.

  • Detailed Solutions:

    • Shift the Equilibrium (Le Châtelier's Principle): The most effective strategy is to use a large excess of one reactant or remove a product. Since methanol is an inexpensive and volatile solvent, it can be used in large excess (e.g., as the solvent itself) to drive the reaction forward.[4] Alternatively, for larger scale reactions, removing the water as it forms using a Dean-Stark apparatus is highly effective.

    • Optimize the Acid Catalyst: The reaction requires a strong acid catalyst. Ensure you are using an adequate amount.

CatalystTypical Loading (mol%)Notes
Sulfuric Acid (H₂SO₄) 1 - 5%Most common and cost-effective.[4]
p-Toluenesulfonic Acid (TsOH) 1 - 5%Solid, easier to handle than H₂SO₄.
Dry HCl gas N/A (Saturate MeOH)Effective but requires specialized equipment.
Problem 2: I'm observing charring or the formation of colored impurities.

This often indicates decomposition due to excessively harsh conditions.

  • Root Cause & Solution:

    • Excessive Heat: While heat is required, prolonged heating at very high temperatures, especially with concentrated sulfuric acid, can lead to dehydration and decomposition of the picolinic acid derivative.

    • Solution: Conduct the reaction at the reflux temperature of methanol (~65 °C). Avoid higher temperatures unless necessary and monitor the reaction progress to prevent extended heating times.

Problem 3: The Fischer Esterification is too slow or incompatible with other functional groups. Is there a better way?

Yes. For sensitive substrates or when equilibrium is a major issue, converting the carboxylic acid to a more reactive species is a superior approach.

  • Alternative Protocol: Synthesis via Acyl Chloride This two-step method avoids equilibrium limitations and is often faster.

    • Step 1: Formation of 5-fluoro-3-methylpicolinoyl chloride: React 5-fluoro-3-methylpicolinic acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[11] This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.

    • Step 2: Esterification: The crude acyl chloride is then reacted directly with methanol. A mild base like triethylamine or pyridine is often added to neutralize the HCl byproduct.[11] This reaction is usually fast and proceeds to completion at room temperature or with gentle warming.

Part B: Nucleophilic Fluorination (Halex Reaction)

The Halex (Halogen Exchange) reaction is a powerful industrial method for synthesizing fluoroaromatics.[6][12] However, it is notoriously sensitive to reaction conditions.

Problem 4: My fluorination reaction with KF is very slow and gives a low yield.

This is the most common issue with Halex reactions and usually points to problems with the fluoride source or reaction environment.

  • Key Factors for a Successful Halex Reaction

    G halex Successful Halex Reaction kf Potassium Fluoride (KF) - Anhydrous - High surface area (spray-dried) halex->kf solvent Solvent - Polar, Aprotic (DMSO, DMF, Sulfolane) - High boiling point halex->solvent ptc Phase-Transfer Catalyst (PTC) - Solubilizes F⁻ ion (e.g., TBAI, Bu₄NCl) - Accelerates reaction halex->ptc temp Temperature - High (140-220 °C) - Drives reaction but risks decomposition halex->temp

    Caption: Critical parameters for optimizing the Halex reaction.

  • Detailed Solutions:

    • Activate Your Fluoride Source: Potassium fluoride is hygroscopic and its activity is severely diminished by water.[13] The fluoride ion (F⁻) becomes heavily solvated by water, reducing its nucleophilicity.

      • Action: Use spray-dried KF, which has a high surface area and low water content. Alternatively, dry standard KF by heating under vacuum before use.

    • Choose the Right Solvent: The reaction requires a polar, aprotic solvent to help dissolve the KF and stabilize the charged intermediate of the SNAr mechanism.

      • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Sulfolane are standard choices due to their high polarity and boiling points.[12]

    • Use a Phase-Transfer Catalyst (PTC): Since KF has low solubility even in polar aprotic solvents, a PTC is often essential. The PTC's lipophilic cation pairs with the fluoride anion, shuttling it into the organic phase where it can react.[5]

Additive / PTCFunctionPotential Issues
Tetrabutylammonium Chloride (Bu₄NCl) Excellent PTC, improves F⁻ solubility.Can lead to ester exchange side-products.[5]
Tetrabutylammonium Bromide (TBAB) Good PTC, common choice.None reported, but monitor for side reactions.
Cesium Fluoride (CsF) More soluble and reactive than KF.Significantly more expensive.[6]
Problem 5: I'm seeing a different ester in my product mixture (e.g., ethyl or butyl ester).

This is a known side reaction called ester exchange or transesterification.

  • Root Cause & Solution:

    • This occurs when using certain tetralkylammonium salt additives, particularly those with chloride counter-ions, in combination with an alcohol impurity or solvent degradation.[5] The additive can facilitate the exchange of the methyl group of your ester with another alkyl group.

    • Solution:

      • Ensure your solvent and starting materials are scrupulously dry and free of other alcohols.

      • If the problem persists, consider using a different PTC, such as one with a non-nucleophilic counter-ion, or switch to a more soluble fluoride source like CsF that may not require a PTC.

Detailed Experimental Protocols

Protocol 1: Optimized Fischer Esterification

This protocol is a starting point and should be optimized by monitoring reaction progress.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-fluoro-3-methylpicolinic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (20 eq. or enough to serve as the solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.02 - 0.05 eq.) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-16 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice water and sodium bicarbonate solution to neutralize the acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: Halex Fluorination with PTC

This reaction must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.

  • Setup: To a flame-dried, three-neck flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and a temperature probe, add spray-dried potassium fluoride (2.0 - 2.5 eq.).

  • Reagents: Add anhydrous DMSO (or another suitable polar aprotic solvent) and the phase-transfer catalyst (e.g., TBAB, 0.1 eq.).

  • Heating: Heat the suspension to the target temperature (e.g., 160-180 °C) with vigorous stirring.

  • Substrate Addition: Once the temperature is stable, add the Methyl 5-chloro-3-methylpicolinate (1.0 eq.) to the mixture, either neat or as a concentrated solution in anhydrous DMSO.

  • Reaction: Maintain the reaction at high temperature for 8-24 hours. Monitor the reaction progress carefully by GC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of cold water.

    • Extract the product with an organic solvent (e.g., toluene or ethyl acetate, 3x).

    • Combine the organic layers, wash thoroughly with water to remove the solvent and salts, then wash with brine.

    • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely require purification by vacuum distillation or column chromatography.

References

Technical Support Center: Troubleshooting Low Yield in Fluorinated Picolinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorinated picolinate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges, particularly low reaction yields. Aryl fluorides, and specifically fluorinated picolinates, are crucial structural motifs in pharmaceuticals and agrochemicals, yet their synthesis can be challenging.[1] This resource consolidates field-proven insights and foundational chemical principles to help you diagnose and resolve issues in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing fluorinated picolinates from their chlorinated analogs?

The most prevalent industrial method is the Halide Exchange (Halex) reaction.[2][3] This is a type of Nucleophilic Aromatic Substitution (SNAr) where a chloride on the picolinate ring is displaced by a fluoride anion.[2][4] The reaction is typically performed using an alkali metal fluoride, like potassium fluoride (KF), in a polar aprotic solvent at high temperatures.[1][3][5]

Q2: Why is the picolinate ring challenging to fluorinate via SNAr?

For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the chloride).[4][6] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[7] The nitrogen atom in the pyridine ring acts as an EWG, but its activating effect may not be sufficient alone, often leading to sluggish reactions that require harsh conditions.

Q3: What are the critical parameters to control in a fluorinated picolinate reaction?

Optimizing a Halex reaction involves balancing several interdependent parameters. The table below summarizes the key variables and their general impact.

ParameterCommon OptionsImpact on Reaction & Key Considerations
Fluoride Source KF, CsF, TBAFPotassium Fluoride (KF): Most economical, but its low solubility in organic solvents is a major drawback, often necessitating high temperatures and phase-transfer catalysts.[1][2] Cesium Fluoride (CsF): More soluble and reactive than KF but significantly more expensive.[1] Tetrabutylammonium Fluoride (TBAF): Highly soluble but can be basic and hygroscopic, potentially leading to side reactions.[8]
Solvent DMSO, Sulfolane, DMFMust be polar, aprotic, and stable at high temperatures. DMSO & DMF: Excellent solvating power but can be difficult to remove and may decompose at very high temperatures.[1][9] Sulfolane: A good, less toxic alternative to DMSO, also effective at high temperatures.[1][9] Rigorous drying of solvents is essential to prevent hydrolysis of the picolinate ester.[8]
Temperature 130°C - 250°CHigher temperatures increase reaction rates and the solubility of KF.[3][10] However, excessive heat can cause decomposition of the solvent, catalyst, or product.[9][10][11] Temperature screening is crucial for optimization.[11]
Catalyst Quaternary Ammonium or Phosphonium SaltsPhase-Transfer Catalysts (PTCs) like tetrabutylammonium chloride (TBAC) or tetraphenylphosphonium chloride (TPPC) are used to transport the fluoride anion from the solid KF into the organic phase.[1] Catalyst choice, loading, and thermal stability are critical for achieving high yields.[1][10]

Section 2: Troubleshooting Guide for Low Yield

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material
Q: My reaction shows very little consumption of the starting chloro-picolinate, even after prolonged reaction times. What are the likely causes?

This is one of the most common issues and typically points to insufficient reactivity of the fluoride source or suboptimal reaction conditions.

Possible Cause 1: Inactive or Insoluble Fluoride Source The fluoride anion (F⁻) must be "naked" and available in solution to act as an effective nucleophile. Solid KF is crystalline and has very low solubility in common aprotic solvents.[1]

  • Recommended Action 1.1: Ensure Anhydrous Conditions. Water will hydrate the fluoride ion, severely reducing its nucleophilicity. Ensure your KF is spray-dried or freshly dried under high vacuum. All solvents must be rigorously anhydrous.[8]

  • Recommended Action 1.2: Add a Phase-Transfer Catalyst (PTC). A PTC is essential when using KF. Agents like tributylmethylammonium chloride or tetraphenylphosphonium chloride have been shown to be effective.[1] The PTC cation pairs with the fluoride anion, creating a more soluble salt that can enter the organic phase and react with the picolinate. Screen different PTCs and optimize their loading; studies show that yields can diminish if PTC loading is too low.[1]

Possible Cause 2: Suboptimal Reaction Temperature Halex reactions have a high activation energy and often require elevated temperatures to proceed at a practical rate.[10]

  • Recommended Action 2.1: Increase Reaction Temperature. If you are running the reaction at 130°C, for example, consider incrementally increasing the temperature to 150°C or higher.[1][10] Monitor for any signs of product or catalyst decomposition at higher temperatures.

Possible Cause 3: Inappropriate Solvent The choice of solvent is critical for solubilizing the reactants and facilitating the SNAr mechanism.

  • Recommended Action 3.1: Verify Solvent Choice. High-boiling, polar aprotic solvents like DMSO, DMF, or sulfolane are standard for Halex reactions.[1][3] A screen of solvents showed that DMSO, NMP, DMAc, and sulfolane all gave good yields, with sulfolane being a preferred option due to lower toxicity.[1]

Below is a troubleshooting workflow to diagnose low conversion issues.

Caption: Troubleshooting workflow for low starting material conversion.

Problem 2: Formation of Significant Side Products
Q: My reaction is working, but I'm getting a low yield of the desired product due to the formation of impurities. How can I improve selectivity?

Side product formation often arises from competing reactions with trace water, the solvent, or components of the PTC.

Possible Cause 1: Hydrolysis If trace water is present, it can act as a nucleophile, leading to the formation of the corresponding hydroxy-picolinate.

  • Recommended Action 1.1: Rigorous Drying. As mentioned previously, ensure all reagents, solvents, and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[8]

Possible Cause 2: Alkyl Ester Exchange Certain PTCs, particularly quaternary ammonium salts with small alkyl groups, can lead to unintended side reactions.

  • Recommended Action 2.1: Analyze PTC Structure. Research has shown that PTCs like tributylmethylammonium chloride can lead to byproducts from ester exchange.[1] If you observe a picolinate product with a different ester group, consider switching to a PTC with bulkier or aromatic substituents, such as tetraphenylphosphonium chloride, which is less prone to this issue.[1]

Possible Cause 3: Product or Catalyst Decomposition High reaction temperatures can lead to the degradation of your desired product or the PTC, forming tars and other impurities.[9]

  • Recommended Action 3.1: Optimize Temperature and Time. A temperature that is too high can degrade the PTC, halting the reaction and lowering the yield.[1][10] Run a time-course study at a slightly lower temperature to see if a cleaner reaction profile can be achieved over a longer period.

The SNAr mechanism for the fluorination of a chloro-picolinate is shown below. Understanding this pathway helps rationalize the need for EWGs to stabilize the key intermediate.

Caption: Generalized SNAr mechanism for picolinate fluorination.

Problem 3: Difficult Product Isolation
Q: I have good conversion according to crude NMR/GC analysis, but my isolated yield is poor after workup. What are some strategies to improve isolation?

This is a common problem when using high-boiling polar aprotic solvents like DMSO or sulfolane.

Possible Cause 1: Product Loss During Aqueous Extraction The high polarity of solvents like DMSO means they are miscible with water. During a typical aqueous workup, your product may partition between the organic extraction solvent and the aqueous layer containing DMSO, leading to significant losses.

  • Recommended Action 1.1: Optimize Extraction Solvent. A study on fluorinated picolinates found that toluene was an effective solvent for developing a product isolation strategy.[1] Perform small-scale liquid-liquid extractions with different organic solvents (e.g., Toluene, EtOAc, MTBE, DCM) to determine which provides the best partition coefficient for your product.

  • Recommended Action 1.2: Minimize Water Usage. Use minimal amounts of water during the initial quench and washes to avoid creating large aqueous volumes that can retain your product. Saturated brine washes can also help "salt out" the product from the aqueous phase.

Possible Cause 2: Difficulties with Chromatography Residual high-boiling solvents can make purification by column chromatography challenging.

  • Recommended Action 2.1: High-Vacuum Distillation/Evaporation. Before attempting chromatography, try to remove as much of the high-boiling solvent as possible using a high-vacuum pump and gentle heating. A Kugelrohr apparatus can be effective for small-scale operations.

  • Recommended Action 2.2: Direct Precipitation/Crystallization. If your product is a solid, you may be able to precipitate it directly from the reaction mixture by adding an anti-solvent (e.g., water or a non-polar organic solvent like hexane). This can be a highly effective way to isolate the product without resorting to difficult extractions or chromatography.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for a PTC-Mediated Halex Fluorination

This is a representative protocol and must be optimized for your specific substrate.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add spray-dried potassium fluoride (2.0 equiv.). Dry the apparatus under high vacuum while heating gently, then backfill with an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Allow the flask to cool to room temperature. Add the phase-transfer catalyst (e.g., Tetraphenylphosphonium chloride, 0.5 - 2.0 equiv.), the chloro-picolinate substrate (1.0 equiv.), and anhydrous sulfolane (or DMSO) to create a solution of desired molarity (e.g., 0.5 M).[1]

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 130-160 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC, LC-MS, or ¹⁹F NMR.[1][12] The disappearance of starting material and the appearance of the product signal will indicate conversion.

  • Workup: After the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., toluene).[1] Carefully quench by adding water, followed by washing with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or crystallization.

Protocol 2: Reaction Monitoring by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful, quantitative tool for monitoring fluorination reactions due to its high sensitivity and the wide chemical shift range.[12]

  • Prepare a Standard: Create a stock solution of a stable, fluorinated internal standard (e.g., hexafluorobenzene) in a deuterated solvent (e.g., CDCl₃). The standard should have a ¹⁹F chemical shift that does not overlap with your starting material or product.

  • Sample Preparation: At each time point, carefully withdraw a small, known volume of the reaction mixture. Quench it immediately in a vial containing deuterated solvent and a known amount of the internal standard stock solution.

  • Acquisition: Acquire a quantitative ¹⁹F NMR spectrum. Ensure the relaxation delay (d1) is sufficient for full relaxation of all fluorine signals (typically 5 times the longest T₁).

  • Analysis: Integrate the signals corresponding to your fluorinated product and the internal standard. By comparing the integral of your product to the known concentration of the standard, you can accurately determine the "in-pot" yield at that time point, avoiding errors from workup and isolation.[1]

References

Technical Support Center: Troubleshooting Side Products in Methyl 5-fluoro-3-methylpicolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-3-methylpicolinate is a critical building block in modern medicinal and agrochemical research.[1][2] Its specific substitution pattern makes it a valuable scaffold for developing novel herbicides and pharmaceutical candidates, where the fluorine and methyl groups are key to modulating biological activity and metabolic stability.[1][2] However, the synthesis of this picolinate ester is not without its challenges. Achieving high purity is paramount, as even minor side products can complicate downstream reactions, impact biological screening results, and create significant purification hurdles.

This technical support guide, designed by our Senior Application Scientists, moves beyond simple protocols to provide in-depth troubleshooting for common side products encountered during the synthesis of this compound. We will explore the mechanistic origins of these impurities and offer field-proven strategies for their mitigation and removal.

Section 1: Plausible Synthetic Pathways & Key Control Points

While numerous synthetic routes can be envisioned, two common strategies are generally employed, starting from either a nitrile precursor or an amino-pyridine. Understanding these pathways is the first step in anticipating potential side reactions.

  • Route A: From Picolinonitrile. This pathway involves the hydrolysis of a nitrile group to a carboxylic acid, followed by esterification. It is a straightforward approach if the starting nitrile is readily available.

  • Route B: From Amino-Pyridine. This route often utilizes a Sandmeyer-type reaction, a powerful but notoriously sensitive transformation that converts an amino group into a wide range of functionalities via a diazonium salt intermediate.[3][4]

The choice of route often depends on the commercial availability and cost of starting materials. Both pathways have critical control points where side products can form.

Synthesis_Pathways cluster_1 Route B: Amino-Pyridine Pathway A1 5-Fluoro-3-methyl picolinonitrile A2 5-Fluoro-3-methyl picolinic Acid A1->A2 Target Methyl 5-fluoro-3- methylpicolinate A2->Target Esterification (MeOH, H+) B1 2-Amino-5-fluoro- 3-methylpyridine B2 Diazonium Salt Intermediate B1->B2 Diazotization (NaNO2, H+) B3 Target Precursor (e.g., Picolinonitrile or Picolinic Acid) B2->B3 Sandmeyer Reaction (Cu(I) salt, Nucleophile) B3->Target Hydrolysis and/or Esterification

Caption: High-level overview of common synthetic routes to the target compound.

Section 2: Troubleshooting & FAQ: Common Side Products and Their Mitigation

This section addresses the most frequently encountered impurities in a question-and-answer format, providing both the mechanistic cause and a clear solution.

Q1: My final product is contaminated with the corresponding carboxylic acid (5-Fluoro-3-methylpicolinic acid). Why is this happening and how can I prevent it?

Root Cause Analysis: This is the most common impurity and arises from two primary sources:

  • Incomplete Esterification: The equilibrium of the Fischer esterification reaction may not have been sufficiently shifted towards the product.

  • Product Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially during aqueous workup if acidic or basic conditions are not carefully controlled.[5]

Troubleshooting and Mitigation Strategies:

  • Driving the Esterification:

    • Water Removal: Use a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene) to continuously remove the water byproduct and drive the equilibrium forward.

    • Excess Reagent: Use a large excess of methanol, which can also serve as the reaction solvent.

    • Alternative Reagents: For difficult esterifications, convert the carboxylic acid to a more reactive intermediate. Reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, followed by the addition of methanol, is a highly effective, non-equilibrium method.[6]

  • Preventing Hydrolysis:

    • Neutral Workup: During workup, ensure the pH of any aqueous washes is kept as close to neutral as possible. Avoid prolonged contact with strong acids or bases.

    • Thorough Drying: Ensure the final organic extract is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation, as residual water and acid can promote hydrolysis upon storage.

Q2: I'm using the Sandmeyer reaction route starting from 2-amino-5-fluoro-3-methylpyridine and getting a significant amount of a hydroxylated byproduct (5-fluoro-3-methylpyridin-2-ol). How do I avoid this?

Root Cause Analysis: This side product, which exists in equilibrium with its 2-pyridone tautomer, is a classic byproduct of diazotization chemistry. The aryl diazonium salt intermediate is highly reactive and can be attacked by water, which acts as a nucleophile, leading to the formation of a phenol (or in this case, a pyridinol/pyridone) and the evolution of nitrogen gas.[3] This reaction can outcompete the desired Sandmeyer reaction if water is present in significant quantities.

Troubleshooting and Mitigation Strategies:

  • Strict Temperature Control: The diazotization step (formation of the diazonium salt) must be conducted at low temperatures, typically between 0 and 5 °C. This increases the stability of the diazonium salt and minimizes premature decomposition and reaction with water.

  • Anhydrous Conditions: While the initial diazotization is performed in aqueous acid, the subsequent Sandmeyer step should be performed with minimal water present. Using anhydrous copper(I) salts and solvents is beneficial.

  • Control of Acidity: The stability of the diazonium salt is pH-dependent. Follow established protocols for the specific acid and concentration required.[7]

  • Schiemann Reaction Consideration: For introducing fluorine, the Balz-Schiemann reaction, which involves the thermal decomposition of an isolated diazonium tetrafluoroborate salt, is an alternative that often gives cleaner results than Sandmeyer-type fluorinations.[4]

Q3: My crude product from the Sandmeyer route shows complex aromatic signals that suggest biaryl impurities. What are these and how do I minimize them?

Root Cause Analysis: The mechanism of the Sandmeyer reaction involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which generates an aryl radical and nitrogen gas.[3][8] This highly reactive aryl radical can dimerize with another aryl radical before it is trapped by the copper(II) halide, leading to the formation of symmetrical biaryl (or in this case, bipyridine) side products.

Troubleshooting and Mitigation Strategies:

  • Catalyst Concentration: Ensure that the copper(I) catalyst is present in sufficient, truly catalytic amounts. The concentration should be high enough to facilitate the desired reaction but not so low that the aryl radical lifetime is extended, which would favor dimerization.

  • Slow Addition: The diazonium salt solution should be added slowly to the solution of the copper(I) salt. This maintains a low concentration of the aryl radical at any given time, minimizing the probability of two radicals encountering each other.

  • Efficient Stirring: Good mass transfer ensures that the generated aryl radical quickly reacts with the copper species at the catalyst surface rather than diffusing into the bulk solution to dimerize.

Section 3: Analytical & Purification Protocols

Proper analysis is key to identifying and quantifying side products.

Data Summary: Key Compound Properties
CompoundRoleExpected TLC Rf*Key ¹H NMR Signal (CDCl₃, δ ppm)
This compound Target Product~0.6 - 0.7~3.9 (s, 3H, -OCH₃), ~2.6 (s, 3H, Ar-CH₃)
5-Fluoro-3-methylpicolinic AcidImpurity / Precursor~0.1 - 0.2Absence of -OCH₃ signal, broad -COOH peak >10 ppm
2-Amino-5-fluoro-3-methylpyridineImpurity / Precursor~0.4 - 0.5Broad -NH₂ signal, distinct aromatic pattern
5-Fluoro-3-methylpyridin-2-olImpurity~0.2 - 0.3Absence of -OCH₃, presence of broad -OH signal

*Approximate values using 30% Ethyl Acetate in Hexane. Actual values may vary.

Protocol 1: Step-by-Step TLC Analysis for Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Spotting: On the baseline, spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.

  • Elution: Develop the plate in a chamber pre-saturated with an appropriate solvent system (e.g., 30% Ethyl Acetate / 70% Hexane).

  • Visualization:

    • Examine the plate under UV light (254 nm).

    • Stain with potassium permanganate (KMnO₄) solution. The carboxylic acid and pyridinol impurities will often show up as yellow spots on a purple background.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot with the expected Rf for the product indicate reaction progression. The presence of spots at the baseline or intermediate Rfs indicates impurities.

Protocol 2: General Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% EtOAc) and ensuring no air bubbles are trapped.

  • Loading: Carefully add the dried, adsorbed crude product to the top of the column.

  • Elution: Run the column with a gradually increasing gradient of ethyl acetate. The less polar target product will elute before the more polar carboxylic acid and pyridinol impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Section 4: Visualizing the Sandmeyer Side Reactions

Understanding the mechanistic branch points is crucial for troubleshooting. The following diagram illustrates how the key aryl radical intermediate can lead to the desired product or unwanted side products.

Sandmeyer_Mechanism cluster_main Sandmeyer Reaction Core ArN2 Aryl Diazonium Salt (Ar-N₂⁺) Ar_radical Aryl Radical (Ar•) ArN2->Ar_radical e⁻ transfer (from Cu(I)) - N₂ CuII Cu(II)X₂ Product Desired Product (Ar-X) Ar_radical->Product X• transfer (from Cu(II)X₂) Side_OH Hydroxylated Side Product (Ar-OH) Ar_radical->Side_OH Reaction with H₂O Side_Dimer Biaryl Side Product (Ar-Ar) Ar_radical->Side_Dimer Dimerization with Ar• CuI Cu(I)X

Caption: Mechanism showing the aryl radical as a key branch point for side reactions.

Conclusion

Achieving a high yield and purity of this compound is an exercise in controlling reaction fundamentals. By understanding the mechanistic origins of common side products—be it incomplete reactions, hydrolysis, or radical side pathways—researchers can make informed adjustments to their protocols. Careful monitoring by TLC, optimization of reaction conditions to suppress unwanted pathways, and meticulous workup and purification are the cornerstones of a successful synthesis.

References

Technical Support Center: Scale-Up Synthesis of Substituted Picolinates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of substituted picolinates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning picolinate synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a combination of frequently asked questions and in-depth troubleshooting guides, grounded in established scientific principles and practical, field-proven insights.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the scale-up of substituted picolinate synthesis.

Q1: What are the most critical parameters to monitor during the scale-up of a picolinate synthesis reaction?

A1: When scaling up, heat and mass transfer limitations become significant. Therefore, the most critical parameters to monitor and control are:

  • Reaction Temperature: Exothermic events that are manageable on a small scale can lead to runaway reactions in larger reactors.[1][2] Continuous temperature monitoring is crucial.

  • Addition Rates of Reagents: Controlled addition of reagents is vital to manage reaction exotherms and minimize the formation of impurities.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and lower yields.

  • Reaction Concentration: While higher concentrations may seem more efficient, they can also increase the risk of exothermic events and may lead to precipitation or viscosity issues.

Q2: How can I minimize the formation of impurities during the scale-up process?

A2: Impurity profiling is a critical aspect of drug development.[3][4][] To minimize impurities during scale-up:

  • Control Reaction Stoichiometry: Precise control over the molar ratios of reactants is essential.

  • Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions.

  • Purify Starting Materials: Ensure the purity of starting materials, as impurities can be carried through the synthesis and complicate purification.

  • Implement in-process controls (IPCs): Monitor the reaction progress to determine the optimal endpoint and avoid over-reaction or degradation of the product.

Q3: What are the common challenges associated with the crystallization and isolation of substituted picolinates on a larger scale?

A3: Crystallization on a large scale can be influenced by factors that are less prominent in the lab.[6][7][8][9] Key challenges include:

  • Polymorphism: Different crystal forms (polymorphs) can arise, impacting physical properties like solubility and bioavailability.[6][10]

  • Control of Crystal Size Distribution (CSD): This affects filtration and drying characteristics.

  • Solvent Selection: The choice of solvent impacts solubility, yield, and purity. Picolinic acid, for example, is highly soluble in water but much less so in ethanol or acetonitrile.[6][7][8]

  • Filtration and Drying: Inefficient filtration can lead to product loss, while improper drying can result in residual solvent issues.

Q4: Are there specific safety concerns to be aware of when scaling up picolinate synthesis?

A4: Yes, several safety considerations are paramount:

  • Thermal Runaway: As mentioned, exothermic reactions pose a significant risk. A thorough thermal hazard assessment is recommended before scaling up.[1][2][11]

  • Handling of Reagents: Many reagents used in picolinate synthesis, such as thionyl chloride or strong acids/bases, are hazardous and require appropriate personal protective equipment (PPE) and engineering controls.[12][13]

  • Pressure Build-up: Some reactions may evolve gas, leading to a pressure increase in a closed system.[14][15] Ensure reactors are equipped with adequate pressure relief systems.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues that may arise during the scale-up synthesis of substituted picolinates.

Guide 1: Poor Yield and Incomplete Conversion

Symptom: The reaction consistently stalls before reaching full conversion of the starting material, leading to low yields of the desired picolinate.

Potential Causes & Troubleshooting Steps:

  • Cause 1: Inefficient Heat Transfer. On a larger scale, maintaining a consistent temperature throughout the reaction vessel is more challenging. Localized cold spots can slow down the reaction rate.

    • Protocol 1: Verifying and Optimizing Thermal Control

      • Temperature Mapping: Use multiple temperature probes to map the temperature distribution within the reactor.

      • Jacket Temperature Adjustment: Increase the temperature of the reactor jacket fluid to compensate for heat loss.

      • Improve Agitation: Increase the stirring speed or evaluate the impeller design to improve heat distribution.

  • Cause 2: Mass Transfer Limitations. In heterogeneous reactions or reactions with multiple liquid phases, poor mixing can limit the contact between reactants.

    • Protocol 2: Enhancing Mass Transfer

      • Agitator Evaluation: Ensure the agitator is appropriate for the scale and viscosity of the reaction mixture. Consider different impeller types (e.g., pitched-blade turbine, anchor).

      • Baffling: If not already in place, install baffles in the reactor to improve mixing and prevent vortex formation.

      • Phase Transfer Catalyst: For multi-phasic reactions, consider the addition of a phase transfer catalyst to facilitate the reaction between components in different phases.

  • Cause 3: Catalyst Deactivation. The catalyst may be losing its activity over the course of the reaction.[16][17][18][19][20]

    • Protocol 3: Investigating and Mitigating Catalyst Deactivation

      • Catalyst Characterization: Analyze a sample of the catalyst post-reaction to check for changes in its physical or chemical properties.

      • Identify the Deactivation Mechanism: Common causes include poisoning by impurities in the starting materials, fouling by reaction byproducts, or thermal degradation.[17][20]

      • Purify Reactants: If poisoning is suspected, purify the starting materials and solvents.

      • Optimize Reaction Conditions: If thermal degradation is the issue, explore running the reaction at a lower temperature, potentially with a higher catalyst loading.

Guide 2: Product Purification and Impurity Removal Challenges

Symptom: Difficulty in removing a persistent impurity from the final product, even after multiple purification steps like recrystallization or chromatography.

Potential Causes & Troubleshooting Steps:

  • Cause 1: Co-crystallization of Impurity. The impurity may have a similar structure to the product, allowing it to incorporate into the crystal lattice during crystallization.

    • Protocol 4: Optimizing Crystallization for Impurity Rejection

      • Solvent Screening: Experiment with different solvent systems for crystallization. A solvent in which the impurity is significantly more soluble than the product is ideal.

      • Cooling Profile Control: A slower cooling rate can allow for more selective crystallization of the desired product.

      • Slurry Aging: Holding the crystallized product as a slurry at a specific temperature for a period can sometimes allow for the expulsion of impurities from the crystal lattice.

  • Cause 2: Formation of a Stable Adduct. The impurity may be forming a stable complex or adduct with the product.

    • Protocol 5: Breaking Product-Impurity Adducts

      • pH Adjustment: If the product or impurity has acidic or basic functional groups, adjusting the pH of the solution before crystallization can disrupt any ionic interactions.

      • Washing: Wash the isolated solid with a solvent that selectively dissolves the impurity but not the product.

  • Cause 3: Isomeric Impurities. The impurity may be an isomer of the desired product, making separation by standard techniques challenging.

    • Protocol 6: Separating Isomeric Impurities

      • Chromatographic Method Development: Develop a more selective chromatography method. This may involve screening different stationary phases, mobile phases, and gradients.

      • Derivatization: Consider temporarily derivatizing the mixture to create compounds with different physical properties that are easier to separate. The derivative can then be cleaved to yield the purified product.

Guide 3: Exothermic Runaway and Temperature Control Issues

Symptom: A rapid, uncontrolled increase in reaction temperature, potentially leading to a dangerous pressure build-up.

Potential Causes & Troubleshooting Steps:

  • Cause 1: Inadequate Cooling Capacity. The reactor's cooling system may not be sufficient to remove the heat generated by the reaction at the larger scale.

    • Protocol 7: Assessing and Improving Cooling Performance

      • Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale to accurately measure the heat of reaction and determine the required cooling duty for the larger scale.

      • Reduce Batch Size: If the cooling capacity is insufficient, reduce the batch size.

      • Use a Colder Coolant: If possible, use a colder heat transfer fluid in the reactor jacket.

  • Cause 2: Reagent Accumulation. A slow initial reaction followed by a sudden acceleration can lead to a dangerous exotherm. This can happen if one reagent is added too quickly before the reaction has properly initiated.

    • Protocol 8: Controlled Reagent Dosing

      • Semi-Batch Operation: Add one of the reactive starting materials slowly over time to control the rate of heat generation.

      • Monitor Reaction Initiation: Ensure there is evidence of reaction initiation (e.g., a slight temperature rise) before proceeding with the full addition of the reagent.

III. Data Presentation & Visualization

Table 1: Typical Reaction Parameters for Picolinate Esterification
ParameterLaboratory Scale (100 mL)Pilot Scale (50 L)Production Scale (500 L)
Picolinic Acid (mol) 0.150500
Alcohol (equiv.) 1.21.151.1
Catalyst (mol%) 1.00.80.75
Solvent Volume (L) 0.0840400
Reaction Temp. (°C) 606570
Addition Time (min) 1060120
Typical Yield (%) 959290

Note: These are representative values and will vary depending on the specific substituted picolinate being synthesized.

Diagrams

Diagram 1: General Workflow for Troubleshooting Scale-Up Issues

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Hypothesis Generation cluster_3 Experimental Verification cluster_4 Implementation & Monitoring Problem Scale-Up Issue Identified (e.g., Low Yield, Impurity) AnalyzeData Analyze Batch Data (Temp, Addition Rates, IPCs) Problem->AnalyzeData ReviewProcess Review Lab vs. Plant Process AnalyzeData->ReviewProcess Hypothesis Formulate Hypothesis (e.g., Heat Transfer, Mixing) ReviewProcess->Hypothesis SmallScale Design Small-Scale Experiments to Test Hypothesis Hypothesis->SmallScale Execute Execute Experiments SmallScale->Execute AnalyzeResults Analyze Results Execute->AnalyzeResults AnalyzeResults->Hypothesis If Hypothesis is Rejected Implement Implement Corrective Actions on Scale AnalyzeResults->Implement If Hypothesis is Confirmed Monitor Monitor Performance of Subsequent Batches Implement->Monitor Resolved Issue Resolved Monitor->Resolved

Caption: A decision-making workflow for systematically addressing challenges encountered during the scale-up of chemical syntheses.

Diagram 2: Key Factors Influencing Picolinate Crystallization

G Crystallization Picolinate Crystallization Outcome Yield Yield Crystallization->Yield Impacts Purity Purity Crystallization->Purity Impacts Polymorph Polymorph Crystallization->Polymorph Impacts CSD Crystal Size Distribution Crystallization->CSD Impacts Solvent Solvent System Solvent->Crystallization Temperature Temperature Profile (Cooling Rate) Temperature->Crystallization Concentration Supersaturation Level Concentration->Crystallization Agitation Mixing/ Agitation Rate Agitation->Crystallization Impurities Presence of Impurities Impurities->Crystallization

Caption: Interplay of critical process parameters that dictate the outcome of picolinate crystallization.

IV. References

  • Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. Available at: --INVALID-LINK--

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Available at: --INVALID-LINK--

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. National Renewable Energy Laboratory. Available at: --INVALID-LINK--

  • Enantia. (n.d.). Impurity profiling and synthesis of standards. Available at: --INVALID-LINK--

  • Harvey, D. F., & Vedejs, E. (1984). Picolinyl esters for the structural determination of fatty acids by GC/MS. Journal of the American Chemical Society, 106(12), 3529-3534. Available at: --INVALID-LINK--

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 107-113. Available at: --INVALID-LINK--

  • Li, K., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Materials, 15(3), 856. Available at: --INVALID-LINK--

  • Molecules. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 5(1), 112-118. Available at: --INVALID-LINK--

  • Patents, Google. (n.d.). Methods and reaction mixtures for controlling exothermic reactions. Available at: --INVALID-LINK--

  • Patents, Google. (n.d.). Synthesis process for chromium picolinate. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Picolinic acid. Available at: --INVALID-LINK--

References

methods for removing impurities from picolinate ester reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of picolinate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of high-purity picolinate esters.

Frequently Asked Questions (FAQs)

Q1: My picolinate ester reaction mixture is a complex mess. Where do I even begin with purification?

A: The first step is to identify the nature of your impurities. A common starting point is to analyze a crude sample of your reaction mixture by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)[1][2][3]. This will give you an idea of the number of components and their relative polarities. Common impurities in picolinate ester reactions include unreacted picolinic acid, the alcohol starting material, and side products from the coupling reaction (e.g., N-acylureas if using DCC)[4].

Q2: I see a significant amount of unreacted picolinic acid in my crude product. What is the most efficient way to remove it?

A: Unreacted picolinic acid is a common impurity that can often be removed with a simple liquid-liquid extraction. Picolinic acid, being acidic, can be converted to its salt form by washing the organic layer containing your ester with a mild aqueous base, such as a saturated sodium bicarbonate solution. The picolinate salt will partition into the aqueous layer, while your less polar ester remains in the organic phase.

Q3: My picolinate ester seems to be hydrolyzing back to the carboxylic acid during the workup. How can I prevent this?

A: Ester hydrolysis can be catalyzed by both acidic and basic conditions[5][6][7][8][9]. During the workup, it is crucial to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If you are performing a basic wash to remove acidic impurities, do so quickly and at room temperature. Ensure your organic solvents are anhydrous if moisture-sensitive reagents were used in the synthesis.

Q4: I'm struggling to separate my picolinate ester from a non-polar impurity. What do you recommend?

A: If your picolinate ester and the impurity have significantly different polarities, column chromatography is the method of choice[10]. For non-polar impurities, a normal-phase silica gel column is typically effective. The more polar picolinate ester will have a stronger affinity for the silica gel and elute later than the non-polar impurity. If the polarity difference is minimal, consider reverse-phase chromatography.

Q5: Can I purify my picolinate ester by crystallization?

A: Crystallization can be a highly effective method for purifying solid picolinate esters, often yielding very high purity material[4][11][12][13][14]. The key is to find a suitable solvent or solvent system in which the ester has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures. Screening a range of solvents of varying polarities is recommended.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to resolving them.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield after purification - Incomplete reaction. - Product loss during extraction. - Product degradation on silica gel. - Co-crystallization with impurities.- Monitor reaction progress by TLC or HPLC to ensure completion. - Perform extractions with care, ensuring complete phase separation. Back-extract the aqueous layer to recover any dissolved product. - Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent streaking and degradation of sensitive compounds. - Optimize crystallization conditions by screening different solvents and cooling rates.
Product is an oil, not a solid - Presence of residual solvent. - Impurities preventing crystallization.- Dry the product under high vacuum for an extended period. - Attempt purification by column chromatography to remove impurities before attempting crystallization again.
Multiple spots on TLC after column chromatography - Column was overloaded. - Inappropriate solvent system. - Compound decomposition on the column.- Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the silica gel weight. - Develop a new solvent system with better separation on TLC before running the column. - Consider using a less acidic stationary phase like alumina or a deactivated silica gel.
Inconsistent HPLC purity results - Poor peak shape. - Co-elution of impurities.- Adjust the mobile phase composition (e.g., pH, solvent ratio) to improve peak shape. - Use a different column chemistry (e.g., C18, phenyl-hexyl) or a longer column to improve resolution. A change in the mobile phase to include acetonitrile and water with a modifier like formic or phosphoric acid can also be effective.[1]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol describes the removal of unreacted picolinic acid from a picolinate ester reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Aqueous Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer contains the picolinate ester, and the aqueous layer contains the sodium picolinate salt.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the wash with fresh sodium bicarbonate solution two more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying picolinate esters using silica gel column chromatography.

  • Solvent System Selection: Using TLC, determine an appropriate solvent system (eluent) that provides good separation between your desired picolinate ester and impurities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into a glass column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude picolinate ester in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar compounds will travel down the column faster.

  • Fraction Collection: Collect the eluent in small fractions using test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified picolinate ester.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified picolinate ester.

Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude Picolinate Ester check_solid Is the crude product a solid? start->check_solid check_impurities Are impurities significantly different in polarity? check_solid->check_impurities No crystallization Attempt Crystallization check_solid->crystallization Yes column_chromatography Perform Column Chromatography check_impurities->column_chromatography Yes extraction Perform Liquid-Liquid Extraction to remove acidic/basic impurities check_impurities->extraction No crystallization->check_impurities Unsuccessful end_pure Pure Picolinate Ester crystallization->end_pure Successful column_chromatography->end_pure Successful end_impure Further Purification Needed column_chromatography->end_impure Unsuccessful extraction->check_impurities LLE_Principle cluster_0 Separatory Funnel organic_phase Organic Phase (Picolinate Ester) aqueous_phase Aqueous Phase (Impurity Salt) crude_mixture Crude Mixture (Ester + Acidic Impurity) in Organic Solvent base_wash Add Aqueous Base (e.g., NaHCO3) crude_mixture->base_wash base_wash->organic_phase Ester remains base_wash->aqueous_phase Acidic impurity reacts and dissolves

References

Technical Support Center: Optimizing Solvent Conditions for Methyl 5-fluoro-3-methylpicolinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing reactions involving Methyl 5-fluoro-3-methylpicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to enhance the success of your experiments with this versatile building block. This compound is a key intermediate in the synthesis of agrochemicals and pharmaceuticals, valued for its unique substitution pattern that influences biological activity and metabolic stability.[1][2] Understanding the nuances of solvent selection is critical to maximizing yield, minimizing impurities, and ensuring reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your reactions with this compound, with a focus on the role of the solvent system.

Q1: Why is my amide coupling reaction yield low when using this compound?

Low yields in amide coupling reactions are a frequent challenge. Several factors, often solvent-related, can be the culprit.[3]

Potential Causes & Troubleshooting Steps:

  • Inadequate Activation of the Carboxylic Acid: The initial and most critical step in many amide bond formations is the activation of a carboxylic acid partner. However, when starting from the methyl ester, the reaction proceeds via direct aminolysis. The choice of solvent can significantly impact the reaction rate.

    • Insight: The electron-withdrawing fluorine atom on the picolinate ring can influence the reactivity of the ester carbonyl.[4] Polar aprotic solvents like DMF or DMSO can enhance the reaction rate by stabilizing charged intermediates formed during nucleophilic attack by the amine.

    • Troubleshooting Protocol:

      • Solvent Screening: If you are using a non-polar solvent like toluene or THF, consider switching to a more polar, aprotic solvent such as DMF, DMAc, or NMP.

      • Temperature Optimization: Gently heating the reaction mixture (e.g., to 50-80 °C) can often overcome activation energy barriers, especially with less nucleophilic amines.

      • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) can activate the ester carbonyl, facilitating the nucleophilic attack by the amine.

  • Poor Solubility of Reactants: this compound is a solid at room temperature. If it or your amine coupling partner has limited solubility in the chosen solvent, the reaction will be slow and incomplete.

    • Insight: A solvent system that fully dissolves all reactants at the reaction temperature is essential for a homogenous and efficient reaction.

    • Troubleshooting Protocol:

      • Solubility Test: Before running the reaction, perform a small-scale solubility test of both this compound and your amine in the intended solvent.

      • Co-solvent System: If a single solvent does not provide adequate solubility, consider a co-solvent system. For example, a mixture of THF and DMF can sometimes provide a good balance of solubility and reactivity.

  • Side Reaction: Ester Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the methyl ester back to the corresponding carboxylic acid, which will not participate in the desired amide coupling.

    • Insight: While ester hydrolysis is more commonly an issue when starting with the carboxylic acid and a coupling reagent, it can still occur with the ester under certain conditions, especially in the presence of base and water.

    • Troubleshooting Protocol:

      • Use Anhydrous Solvents: Ensure that your solvents are rigorously dried before use.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

Parameter Recommendation for Low Amide Coupling Yield Rationale
Solvent Switch from non-polar (e.g., Toluene, THF) to polar aprotic (e.g., DMF, DMSO, NMP).Polar aprotic solvents stabilize charged intermediates and can increase reaction rates.
Temperature Increase temperature to 50-80 °C.Provides energy to overcome the activation barrier, especially for less reactive amines.
Additives Consider catalytic amounts of a Lewis acid (e.g., Yb(OTf)₃).Activates the ester carbonyl towards nucleophilic attack.
Solubility Ensure all reactants are fully dissolved. Use a co-solvent system if necessary.Homogeneous reaction conditions are crucial for efficient reaction kinetics.
Moisture Use anhydrous solvents and an inert atmosphere.Prevents hydrolysis of the ester starting material.
Q2: I am observing significant byproduct formation in my Suzuki-Miyaura cross-coupling reaction. How can solvent choice help?

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it can be plagued by side reactions like homocoupling and protodeboronation of the boronic acid.[5] Solvent selection plays a crucial role in minimizing these unwanted pathways.

Potential Causes & Troubleshooting Steps:

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen and can be influenced by the solvent.

    • Insight: The choice of solvent can affect the stability of the palladium catalyst and the rate of the desired catalytic cycle versus off-cycle reactions.

    • Troubleshooting Protocol:

      • Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. This can be done by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

      • Solvent System: A mixture of an organic solvent and water is typically used in Suzuki couplings. Common choices include 1,4-dioxane/water, toluene/water, or DME/water. The ratio of the organic solvent to water can impact the reaction and should be optimized.

  • Protodeboronation of the Boronic Acid: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the cross-coupling.

    • Insight: The basic conditions required for the Suzuki coupling can facilitate protodeboronation, especially in protic solvents.

    • Troubleshooting Protocol:

      • Base Selection: Use the mildest base necessary to achieve the desired reaction. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH.

      • Solvent Choice: While water is often a necessary component of the solvent system, using a less protic co-solvent can sometimes mitigate protodeboronation.

  • Poor Catalyst Performance: The palladium catalyst's activity and stability are highly dependent on the solvent.

    • Insight: The solvent can influence the coordination of ligands to the palladium center and the solubility of the catalytic species.[5]

    • Troubleshooting Protocol:

      • Solvent Screening: If you are experiencing poor catalyst turnover, consider screening different solvent systems. For example, if you are using THF/water, you might try 1,4-dioxane/water or toluene/water.

Suzuki_Troubleshooting cluster_solvent Solvent-Related Issues cluster_solutions Potential Solutions start Low Yield or Byproducts in Suzuki Coupling solubility Poor Reactant Solubility start->solubility homocoupling Homocoupling of Boronic Acid start->homocoupling protodeboronation Protodeboronation start->protodeboronation cosolvent Use Co-solvent System (e.g., Dioxane/Water) solubility->cosolvent Improves degas Thoroughly Degas Solvent homocoupling->degas Minimizes mild_base Use Milder Base (e.g., K2CO3) protodeboronation->mild_base Reduces

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for reactions with this compound?

For initial screening, a good starting point is a polar aprotic solvent.

  • Dimethylformamide (DMF): Often an excellent choice due to its high polarity and ability to dissolve a wide range of organic compounds.

  • Tetrahydrofuran (THF): A versatile ether-based solvent, though less polar than DMF. It is a good choice for reactions where a very high polarity is not required.

  • Acetonitrile (MeCN): Another common polar aprotic solvent.

  • Toluene: A non-polar aromatic solvent that can be useful, particularly in reactions that require azeotropic removal of water.

The optimal solvent will always be reaction-dependent, and screening a few different options is highly recommended.

Q2: How does the fluorine substituent on the pyridine ring affect solvent choice?

The fluorine atom at the 5-position is strongly electron-withdrawing, which has several implications for reactivity and, consequently, solvent selection.[4]

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The fluorine atom activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen and the fluorine. For SNAr reactions, polar aprotic solvents like DMSO or DMF are generally preferred as they can stabilize the charged Meisenheimer intermediate.[6]

  • Influence on Acidity/Basicity: The electron-withdrawing nature of fluorine can affect the pKa of nearby protons and the basicity of the pyridine nitrogen. This can be a factor in base-catalyzed reactions, where the solvent can influence the effective strength of the base.

Q3: Can I use protic solvents like ethanol or methanol with this compound?

The use of protic solvents should be approached with caution, depending on the specific reaction.

  • Transesterification: In the presence of an acid or base catalyst, protic solvents like methanol or ethanol can lead to transesterification of the methyl ester. If this is not the desired outcome, protic solvents should be avoided.

  • Nucleophilic Attack: Protic solvents can also act as nucleophiles in some reactions, leading to unwanted side products.

However, in some cases, such as certain reduction reactions, protic solvents may be required. Always consider the potential for side reactions when selecting a protic solvent.

Experimental Protocols

The following are general, representative protocols that can be adapted for reactions with this compound. Note: These are starting points and may require optimization for your specific substrate and reaction conditions.

Protocol 1: General Procedure for Amide Coupling via Aminolysis

This protocol describes the direct reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous Dimethylformamide (DMF)

  • Lewis Acid Catalyst (optional, e.g., Yb(OTf)₃)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the amine (1.1 - 1.5 eq).

  • If desired, add the Lewis acid catalyst (0.1 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is for the cross-coupling of a bromo- or iodo-substituted picolinate with a boronic acid. While this compound itself does not have a leaving group for direct Suzuki coupling, this protocol is relevant for derivatives.

Materials:

  • Halogenated picolinate derivative (e.g., Methyl 2-bromo-5-fluoro-3-methylpicolinate)

  • Boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

Procedure:

  • To a reaction vessel, add the halogenated picolinate (1.0 eq), boronic acid or ester (1.2 - 1.5 eq), and base (2.0 - 3.0 eq).

  • Add the palladium catalyst (0.01 - 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction_Workflow cluster_amide Amide Coupling cluster_suzuki Suzuki Coupling (for halo-derivatives) start_amide Start with Methyl 5-fluoro-3-methylpicolinate dissolve_amide Dissolve in anhydrous DMF start_amide->dissolve_amide add_amine Add Amine dissolve_amide->add_amine heat_amide Heat (optional) add_amine->heat_amide workup_amide Aqueous Workup & Extraction heat_amide->workup_amide purify_amide Purification workup_amide->purify_amide product_amide Amide Product purify_amide->product_amide start_suzuki Start with Halo-picolinate mix_reagents Mix with Boronic Acid, Base, and Pd Catalyst start_suzuki->mix_reagents add_solvent Add Degassed Dioxane/Water mix_reagents->add_solvent heat_suzuki Heat add_solvent->heat_suzuki workup_suzuki Aqueous Workup & Extraction heat_suzuki->workup_suzuki purify_suzuki Purification workup_suzuki->purify_suzuki product_suzuki Coupled Product purify_suzuki->product_suzuki

Caption: General experimental workflows for common reactions.

References

Technical Support Center: Navigating the Synthesis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Decomposition and Ensuring Reaction Success

Welcome to the technical support center for the synthesis of fluorinated pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often sensitive building blocks. The introduction of fluorine into a pyridine ring can dramatically alter a molecule's physicochemical and biological properties, making these compounds highly sought after in drug discovery and agrochemicals.[1][2] However, the same electronic effects that make them so useful also introduce unique stability challenges.

This resource provides in-depth, field-tested insights into the common decomposition pathways of fluorinated pyridines and offers practical, evidence-based strategies to mitigate these issues. We will move beyond simple procedural lists to explain the why behind the experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during the synthesis and handling of fluorinated pyridines.

Q1: My fluoropyridine seems to be decomposing during my reaction or workup. What are the likely causes?

Decomposition of fluorinated pyridines typically proceeds via two main pathways: defluorination (loss of the fluorine atom) and hydrolysis . The susceptibility to these pathways is highly dependent on the position of the fluorine atom on the pyridine ring and the reaction conditions employed.

  • Defluorination: This is often promoted by the use of strong bases or high temperatures.[3] The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the C-F bond susceptible to nucleophilic attack, especially at the 2- and 4-positions.

  • Hydrolysis: 4-Fluoropyridine, in particular, is known to be unstable in aqueous or acidic media.[4][5] It can undergo an acid-catalyzed transformation to form N-(4-pyridyl)-4-pyridone.[5][6] This reaction can be autocatalytic, as the hydrolysis may generate acidic byproducts that accelerate further decomposition.[5]

Q2: Why is my 2-fluoropyridine more prone to decomposition than my 3-fluoropyridine?

The position of the fluorine atom on the pyridine ring significantly influences its reactivity. 2- and 4-fluoropyridines are considerably more susceptible to nucleophilic substitution of the fluorine atom compared to 3-fluoropyridines.[1] This is due to the ability of the electron-withdrawing ring nitrogen to stabilize the negative charge developed in the Meisenheimer complex intermediate during nucleophilic aromatic substitution (SNAr). For 2- and 4-fluoropyridines, resonance structures can be drawn where the negative charge is delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. This is not possible for 3-fluoropyridines, making the SNAr pathway less favorable.

Q3: I am performing a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and observing significant defluorination of my fluoropyridine substrate. How can I prevent this?

Defluorination is a common side reaction in palladium-catalyzed cross-coupling reactions involving fluoropyridines. Several factors can be optimized to minimize this unwanted outcome:

  • Choice of Base: This is often the most critical parameter. Strong bases like NaOH, KOH, or even strong alkoxides can promote defluorination.[3] Switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or Na₂CO₃ is highly recommended.[3]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand can have a profound impact. Bulky, electron-rich ligands can stabilize the catalytic intermediates and in some cases, reduce the propensity for side reactions.[3] If you are using a standard catalyst like Pd(PPh₃)₄, consider screening more specialized ligand systems.

  • Reaction Temperature: High temperatures can accelerate the rate of defluorination.[3] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate, even if it requires a longer reaction time. Microwave irradiation can sometimes provide better temperature control and shorter reaction times, which may reduce decomposition.[3]

Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific problems encountered during the synthesis of fluorinated pyridines.

Guide 1: Diagnosing and Preventing Defluorination

Defluorination can manifest as the formation of the corresponding des-fluoro pyridine or other downstream products.

Symptoms:

  • Appearance of a new spot on TLC or a new peak in LC-MS corresponding to the mass of the defluorinated pyridine.

  • Reduced yield of the desired product.

  • Complex reaction mixture with multiple unidentified byproducts.

Troubleshooting Workflow:

start Defluorination Observed base Evaluate Base Strength start->base temp Assess Reaction Temperature base->temp No strong_base Using strong base (e.g., NaOH, KOH, t-BuOK)? base->strong_base Yes catalyst Optimize Catalyst/Ligand System temp->catalyst No high_temp Reaction T > 100 °C? temp->high_temp Yes solvent Consider Solvent Effects catalyst->solvent No std_catalyst Using standard catalyst (e.g., Pd(PPh3)4)? catalyst->std_catalyst Yes aprotic_polar Using aprotic polar solvent (e.g., DMF, DMAc)? solvent->aprotic_polar Yes end Defluorination Minimized solvent->end No milder_base Switch to milder base (e.g., K3PO4, Cs2CO3, Na2CO3) strong_base->milder_base milder_base->temp lower_temp Reduce temperature; extend reaction time high_temp->lower_temp lower_temp->catalyst special_ligand Screen bulky, electron-rich ligands std_catalyst->special_ligand special_ligand->solvent solvent_screen Screen less polar solvents (e.g., Toluene, Dioxane) aprotic_polar->solvent_screen solvent_screen->end

Caption: Troubleshooting workflow for defluorination.

Detailed Protocols & Explanations:

  • Protocol 1: Base Screening for a Suzuki Coupling

    • Set up parallel reactions in small vials.

    • To each vial, add your fluoropyridine halide (1.0 equiv), boronic acid/ester (1.2 equiv), and palladium catalyst/ligand (e.g., Pd₂(dba)₃ with SPhos, 2 mol % Pd).

    • To separate vials, add different bases (2.0 equiv): K₃PO₄, Cs₂CO₃, Na₂CO₃, and for comparison, K₂CO₃.

    • Add your chosen solvent (e.g., 1,4-dioxane/water).

    • Run the reactions at a moderate temperature (e.g., 80 °C) and monitor by LC-MS at regular intervals for product formation and the appearance of the defluorinated byproduct.

    Causality: Stronger, more oxophilic bases can interact with and cleave the C-F bond. Weaker, non-nucleophilic inorganic bases provide the necessary basicity for the catalytic cycle without promoting defluorination.[3]

  • Table 1: Influence of Reaction Parameters on Defluorination

ParameterHigh Risk for DefluorinationRecommended ModificationRationale
Base Strong bases (NaOH, KOH, alkoxides)Milder inorganic bases (K₃PO₄, Cs₂CO₃, Na₂CO₃)[3]Reduces direct nucleophilic attack on the C-F bond.
Temperature High temperatures (>100-120 °C)Lowest effective temperature[3]Defluorination is often kinetically disfavored at lower temperatures.
Catalyst Standard, less bulky systemsBulky, electron-rich ligands (e.g., SPhos, XPhos)[3]Can promote faster reductive elimination, outcompeting defluorination.
Solvent Highly polar aprotic (e.g., DMF, NMP)Less polar solvents (e.g., Toluene, Dioxane)Solvent polarity can influence the stability of the C-F bond.[3]
Guide 2: Managing Instability of 4-Fluoropyridine

The instability of 4-fluoropyridine, especially in the presence of acid or water, is a well-documented issue.[4][5][6]

Symptoms:

  • The formation of a brown, insoluble solid during reaction or workup.[4]

  • Disappearance of the starting material signal in NMR with the appearance of complex new signals.

  • The product is identified as N-(4-pyridyl)-4-pyridone.[4][5][6]

Preventative Measures:

start Working with 4-Fluoropyridine acid Presence of Acid? start->acid water Presence of Water? acid->water No decomposition Decomposition to N-(4-pyridyl)-4-pyridone acid->decomposition Yes stable 4-Fluoropyridine is stable water->stable No water->decomposition Yes neutralize Ensure anhydrous & neutral conditions avoid_acidic_workup Avoid acidic aqueous workup use_base_wash Use mild basic wash (e.g., sat. NaHCO3) dry_solvents Use anhydrous solvents decomposition->neutralize decomposition->avoid_acidic_workup decomposition->use_base_wash decomposition->dry_solvents

Caption: Stability considerations for 4-fluoropyridine.

Experimental Best Practices:

  • Anhydrous Conditions: Always use freshly distilled, anhydrous solvents when working with 4-fluoropyridine, especially in reactions that are sensitive to moisture.

  • Neutral or Basic pH: Avoid acidic conditions. If an acidic byproduct is generated during your reaction, consider adding a non-nucleophilic base scavenger.

  • Aqueous Workup: During workup, avoid acidic washes (e.g., 1M HCl). Instead, use neutral (brine) or mildly basic (saturated sodium bicarbonate) aqueous solutions. Perform the extraction quickly and minimize contact time with the aqueous phase.

  • Purification: When performing chromatography, consider pre-treating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to neutralize any acidic sites on the stationary phase.

  • Storage: Store pure 4-fluoropyridine under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator to minimize potential decomposition over time.

By understanding the underlying chemical principles of fluoropyridine decomposition and implementing these targeted troubleshooting and preventative strategies, you can significantly improve the success rate and reproducibility of your synthetic endeavors.

References

troubleshooting peak overlap in NMR spectra of picolinate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with picolinate derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the common challenge of peak overlap in Nuclear Magnetic Resonance (NMR) spectra. As picolinate moieties are integral to numerous pharmaceutical compounds and coordination complexes, achieving high-resolution, unambiguously assigned NMR spectra is critical for structural verification, purity assessment, and interaction studies. This center is designed to provide you with the expert insights and practical protocols needed to overcome these analytical hurdles.

Troubleshooting Guide: Resolving Peak Overlap

This section addresses specific issues you may encounter during your NMR experiments with picolinate derivatives. The solutions are presented in a logical, escalating order from simple adjustments to more advanced techniques.

Q1: My aromatic proton signals from the picolinate ring are crowded and overlapping in my standard ¹H NMR spectrum. What is a simple first step to resolve them?

A: The most effective and non-destructive first step is to leverage solvent effects.

The chemical environment created by the NMR solvent can significantly influence the chemical shifts of your analyte's protons. This is particularly true for aromatic systems like the pyridine ring in picolinate derivatives. The nitrogen lone pair and the overall dipole moment of the picolinate ring interact differently with various solvents, leading to differential shielding and deshielding of the ring protons.[1]

Aromatic solvents, such as benzene-d₆ or toluene-d₈, often induce the most dramatic changes through the Aromatic Solvent-Induced Shift (ASIS) effect. These solvents can form weak π-π stacking or dipole-dipole interactions with the picolinate ring, altering the magnetic environment of the protons and often increasing the dispersion of their signals.[2]

  • Polar Aprotic Solvents (CDCl₃, Acetone-d₆): These are standard starting points but may not provide sufficient dispersion for the similar electronic environments of the H-3, H-4, and H-5 protons on the pyridine ring.

  • Polar Protic Solvents (CD₃OD, D₂O): These can hydrogen bond with the carboxylate group and the nitrogen lone pair, which can alter the electronic distribution and induce shifts. However, they can also lead to proton exchange with labile protons (e.g., -OH, -NH) in your molecule.

  • Aromatic Solvents (Benzene-d₆, Toluene-d₈): The anisotropy of the aromatic solvent ring creates distinct shielding and deshielding cones. When your picolinate derivative associates with the solvent, its protons will experience different magnetic fields depending on their orientation relative to the solvent ring, often resolving overlapping signals.[1][3]

  • Sample Preparation: Prepare at least three separate, identically concentrated solutions of your picolinate derivative (typically 5-10 mg) in 0.6-0.7 mL of different high-purity deuterated solvents. A recommended set is:

    • Chloroform-d (CDCl₃)

    • Benzene-d₆

    • Acetonitrile-d₃ or DMSO-d₆

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) to each sample for accurate comparison.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans, relaxation delay).

  • Data Analysis: Carefully process and phase each spectrum. Compare the chemical shifts and signal dispersion across the different solvents to identify the system that provides the best peak separation.

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)
H-68.70 (dd)8.45 (dd)-0.25
H-47.85 (td)7.30 (td)-0.55
H-38.15 (dt)7.70 (dt)-0.45
H-57.45 (ddd)6.90 (ddd)-0.55
O-CH₂4.40 (q)4.10 (q)-0.30
CH₃1.40 (t)1.05 (t)-0.35

Note: This data is illustrative. The magnitude and direction of shifts are highly dependent on the specific derivative.

Q2: I've tried different solvents, but some key signals remain overlapped. What is a more powerful chemical method I can use to spread out my spectrum?

A: For persistent overlap, the use of Lanthanide Shift Reagents (LSRs) is a highly effective, albeit more advanced, technique.

LSRs are paramagnetic organometallic complexes, typically containing Europium (Eu³⁺) or Praseodymium (Pr³⁺), that can reversibly coordinate to Lewis basic sites in your molecule.[4][5] For picolinate derivatives, the primary coordination sites are the nitrogen lone pair and the carbonyl oxygen of the ester/acid group. This coordination induces large changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS).[6]

The magnitude of the LIS is primarily dependent on the distance and angle between the paramagnetic lanthanide ion and the proton . Protons closer to the coordination site will experience a much larger shift than those further away. This distance-dependent effect can turn a complex, second-order spectrum into a simplified, first-order spectrum where all signals are baseline-resolved.[5]

  • Europium-based LSRs (e.g., Eu(fod)₃, Eu(dpm)₃): Typically induce downfield shifts (to higher ppm).[6]

  • Praseodymium-based LSRs (e.g., Pr(fod)₃): Typically induce upfield shifts (to lower ppm).

This technique is particularly powerful for confirming assignments, as the relative shift magnitudes provide structural information.

LSR_Workflow cluster_prep Preparation cluster_acq Acquisition & Titration cluster_analysis Analysis Start Prepare concentrated stock solution of analyte in anhydrous CDCl₃ Acquire_Ref Acquire reference ¹H NMR spectrum of analyte alone Start->Acquire_Ref LSR_Stock Prepare stock solution of LSR (e.g., Eu(fod)₃) in the same solvent Add_LSR Add small aliquot (e.g., 5 µL) of LSR stock to NMR tube LSR_Stock->Add_LSR Acquire_Ref->Add_LSR Acquire_Shifted Acquire ¹H NMR spectrum Add_LSR->Acquire_Shifted Check Is resolution sufficient? Acquire_Shifted->Check Check->Add_LSR No Analyze Analyze resolved spectrum (integration, coupling) Check->Analyze Yes End Resolution Achieved Analyze->End

Caption: Workflow for resolving peak overlap using an LSR titration experiment.

  • Sample Preparation: Dissolve your picolinate derivative (5-10 mg) in 0.6 mL of a dry, aprotic deuterated solvent like CDCl₃ or C₆D₆. The solvent must be anhydrous , as water will compete for coordination to the LSR.

  • LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent (approx. 0.1 M).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound before adding any LSR.

  • Titration: Add a small, precise aliquot (e.g., 5-10 µL) of the LSR stock solution to the NMR tube. Shake gently to mix.

  • Acquisition: Re-acquire the ¹H NMR spectrum. Observe the shifts in the proton signals.

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra until the desired peak separation is achieved. Avoid adding too much LSR, as this can cause significant line broadening, which reduces resolution.[4]

Q3: My picolinate derivative has acidic or basic properties. Can I use pH to help resolve overlapping signals?

A: Absolutely. For ionizable compounds like picolinic acid itself or derivatives with other acidic/basic groups, conducting an NMR-pH titration is a superb method for resolving overlap.

The protonation state of a molecule dramatically affects its electronic structure and, consequently, the chemical shifts of its nuclei. Picolinic acid has two pKa values (pKa1 ≈ 1 and pKa2 ≈ 5.2) corresponding to the carboxylic acid proton and the pyridinium proton, respectively.[7] As you titrate the pH of your sample through these pKa values, the chemical shifts of the ring protons will change significantly and non-linearly, following a sigmoidal curve.[7][8]

Different protons in the molecule will exhibit varying sensitivity to a change in pH. For example, the protons closest to the nitrogen (H-6) and the carboxylate group (H-3) will likely show the largest change in chemical shift during titration. Protons further away (H-4, H-5) will be less affected. This differential response to pH can effectively "move" signals away from each other, resolving overlap at a specific pH value. This method is self-validating; the predictable sigmoidal titration curve confirms the behavior is due to protonation events.[8]

  • Sample Preparation: Dissolve a sufficient amount of your picolinate derivative in D₂O to achieve a good signal-to-noise ratio (e.g., 10-20 mg in 0.6 mL). D₂O is used to avoid a large, interfering water signal.

  • Initial pH: Adjust the initial pH of the sample to a starting point (e.g., pH 1) using small amounts of DCl or NaOD. Measure the pH accurately with a calibrated pH meter (corrected for the deuterium isotope effect if high accuracy is needed).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Titration: Incrementally increase the pH by adding small, precise volumes of a standard NaOD solution (e.g., 0.1 M or 1 M). After each addition, mix thoroughly and measure the pH.

  • Repeat: Acquire a ¹H NMR spectrum at each pH point until you have covered the desired range (e.g., pH 1 to 8).

  • Data Analysis: Plot the chemical shift (δ) of each proton signal as a function of pH. This plot can be used to determine pKa values and identify a pH where signal overlap is minimal.

Q4: I have severe overlap, not just within the aromatic region, but also between aliphatic side-chain protons and the aromatic signals. How can I make unambiguous assignments?

A: In cases of severe or cross-regional overlap, 2D NMR spectroscopy is the definitive solution. Two-dimensional techniques spread the spectral information across two frequency axes, providing another dimension of resolution that is indispensable for complex molecules.[9][10]

  • COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings (typically over 2-3 bonds).[11] It will show you which protons are in the same spin system. For a picolinate derivative, you will see cross-peaks connecting H-3 to H-4, H-4 to H-5, and H-5 to H-6, helping to trace the connectivity around the ring even if the 1D signals are overlapped.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[11] If two proton signals overlap in the ¹H spectrum, but they are attached to carbons with different ¹³C chemical shifts, they will appear as two distinct cross-peaks in the HSQC spectrum, instantly resolving the ambiguity.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[11] It is incredibly powerful for piecing together the entire molecular structure. For example, you can confirm the position of a substituent by observing an HMBC correlation from the substituent's protons to the carbons of the picolinate ring.

Caption: Decision workflow for using 2D NMR to resolve structural ambiguities.

Frequently Asked Questions (FAQs)

Q: What are the typical ¹H NMR chemical shift ranges for the protons on an unsubstituted picolinate ring?

A: The pyridine ring protons are deshielded due to the ring current and the electron-withdrawing effect of the nitrogen atom. The approximate chemical shifts in CDCl₃ are as follows, but remember these can be significantly influenced by substituents and solvent choice.[12][13][14]

ProtonApproximate Chemical Shift (δ, ppm)Typical Multiplicity
H-6 8.6 - 8.8Doublet of doublets (dd)
H-3 8.1 - 8.3Doublet of triplets (dt)
H-4 7.8 - 8.0Triplet of doublets (td)
H-5 7.4 - 7.6Doublet of doublets of doublets (ddd)

Q: How should I prepare my picolinate sample to get the best quality NMR spectrum and avoid artifacts?

A: Proper sample preparation is crucial for high-resolution spectra.

  • Concentration: Use an appropriate concentration. For ¹H NMR, 5-10 mg in 0.6-0.7 mL of solvent is usually sufficient. For ¹³C NMR, you may need a more concentrated sample (20-50 mg).[15] Too high a concentration can lead to viscosity-induced line broadening.

  • Solvent Purity: Use high-purity deuterated solvents from a reputable supplier. Solvents can absorb atmospheric water, which will appear as a peak in your spectrum (e.g., ~1.56 ppm in CDCl₃, ~3.33 in DMSO-d₆).[16]

  • Filtration: Always filter your sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. This removes any particulate matter that can severely degrade the spectral resolution (shimming).

Q: I see small, unexpected peaks in my spectrum. What are common impurities I should look out for?

A: Unexpected peaks often come from residual solvents used during synthesis and purification. It is essential to consult a table of common NMR solvent impurities.[16][17]

  • Ethyl Acetate: (quartet ~4.1 ppm, triplet ~1.2 ppm, singlet ~2.0 ppm)

  • Dichloromethane: (singlet ~5.3 ppm)

  • Hexanes/Heptane: (complex multiplets ~0.8-1.4 ppm)

  • Toluene: (multiplets ~7.2-7.4 ppm, singlet ~2.3 ppm)

  • Silicone Grease: (broad singlet ~0.1 ppm)

If you have synthesized the picolinate derivative, check for residual starting materials or reaction by-products.

References

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 5-fluoro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 5-fluoro-3-methylpicolinate. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. As a substituted, electron-deficient pyridine, this molecule presents unique challenges and opportunities in catalysis. This document provides in-depth, field-proven insights into catalyst selection and troubleshooting for the most common and critical transformations.

The reactivity of this compound is dominated by the electronic properties of its pyridine core. The potent electron-withdrawing effect of the fluorine atom, combined with the inherent electron-deficient nature of the pyridine ring, significantly influences the energetics of catalytic cycles. Furthermore, the pyridine nitrogen itself is a key player; its Lewis basicity allows it to coordinate to the catalyst's metal center, which can lead to catalyst inhibition or altered reactivity—a well-documented phenomenon often referred to as the "2-pyridyl problem".[1]

This guide is structured to address these challenges head-on, moving from general principles to reaction-specific troubleshooting and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures. However, the electron-deficient and coordinating nature of fluorinated pyridines requires careful optimization.[2][3]

Question 1: I am observing low to no yield in my Suzuki coupling with a derivative of this compound (e.g., a bromo-substituted version). What are the most likely causes and how can I fix it?

Answer: Low yield in this context is a classic problem that typically points to one of four areas: catalyst activity, base effectiveness, solvent choice, or substrate stability.

  • Catalyst Inactivity or Inhibition: The primary suspect is often the catalyst system. The pyridine nitrogen can bind to the palladium center, effectively poisoning the catalyst.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald group (e.g., SPhos, XPhos, DavePhos) are designed to overcome this.[5][6] Their steric bulk creates a "ligand pocket" that favors the oxidative addition and reductive elimination steps over inhibitory pyridine binding. N-heterocyclic carbene (NHC) ligands are also an excellent alternative for challenging couplings.[7]

  • Ineffective Base: The base is not merely a proton scavenger; it plays a critical role in the transmetalation step. Its strength, solubility, and counter-ion can dramatically affect the outcome.

    • Solution: Screen a panel of bases. While K₂CO₃ is a common starting point, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior for electron-deficient substrates.[4] The choice can also influence the rate of competing side reactions.

  • Solvent Mismatch: The solvent must solubilize all components and facilitate the catalytic cycle.

    • Solution: Aprotic polar solvents like 1,4-dioxane, THF, or DMF are standard. Often, a co-solvent of water (e.g., dioxane/water 4:1) is necessary to solubilize the inorganic base and facilitate the hydrolysis of the boronate ester to the active boronic acid.[2]

  • Protodeboronation: This is a common side reaction where the boronic acid/ester is cleaved by a proton source (like water) before it can couple, returning the corresponding arene.

    • Solution: This is often exacerbated by prolonged reaction times or overly aggressive heating. Using a more active catalyst system to speed up the productive coupling can minimize this side reaction. Ensure your boronic acid reagent is of high quality and consider using boronic acid pinacol esters, which can be more robust.[4]

Question 2: I am observing significant defluorination of my pyridine ring. How can I prevent this side reaction?

Answer: Defluorination is a known decomposition pathway for fluorinated heterocycles, particularly under harsh basic conditions or at high temperatures.[8]

  • Use a Milder Base: Strong bases can promote nucleophilic aromatic substitution of the fluoride. Switch from bases like NaOH or KOtBu to milder options such as K₃PO₄, Cs₂CO₃, or even Na₂CO₃.[8]

  • Lower the Reaction Temperature: High temperatures accelerate nearly all reactions, including defluorination. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time or a more active catalyst. Microwave heating can sometimes offer better control and reduce thermal decomposition.[8]

  • Select the Right Ligand: Bulky, electron-rich ligands can stabilize the palladium intermediates, potentially disfavoring pathways that lead to defluorination.[8]

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[9][10] The same principles of catalyst selection for Suzuki coupling—countering the substrate's electronic deficiency and coordinating nature—apply here.

Question 1: My Buchwald-Hartwig amination of a halo-picolinate is sluggish. What is the state-of-the-art catalyst system for this transformation?

Answer: For electron-deficient heteroaryl halides, catalyst selection is critical. The key is to use a catalyst system that promotes a high rate of both oxidative addition and reductive elimination.

  • Catalyst System: The most reliable systems use a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with a specialized biaryl monophosphine ligand.

    • For Primary & Secondary Amines: Ligands like XPhos, SPhos, or RuPhos are excellent choices.[6] They possess the ideal combination of steric bulk and electron-donating character to accelerate the catalytic cycle and prevent catalyst inhibition.[6]

    • For Ammonia Equivalents: If you are attempting to install a primary amino group (-NH₂), specialized ligands and conditions are often required.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices. Be aware that ester functionalities can be sensitive to these strong bases, potentially leading to hydrolysis or transesterification. K₃PO₄ can sometimes be used as a milder alternative, though it may require higher temperatures or longer reaction times.[5]

Question 2: Can the methyl ester group on my picolinate substrate interfere with the reaction?

Answer: Yes, potentially. The ester is generally tolerant, but under harsh conditions with strong bases (like NaOtBu) and nucleophilic amines (especially primary amines or ammonia), you can see competitive amidation of the ester.

  • Mitigation Strategies:

    • Use a Milder Base: If possible, switch to K₃PO₄ or Cs₂CO₃.

    • Lower Temperature: Run the reaction at the lowest temperature that still affords a reasonable rate.

    • Protecting Groups: In very challenging cases, consider reducing the ester to the corresponding alcohol and protecting it before the C-N coupling, followed by deprotection and re-oxidation. However, this adds steps to the synthesis.

    • Kinetic Control: A highly active catalyst that promotes the desired C-N coupling at a much faster rate than the competing amidation can often provide good selectivity.

Data Summary & Recommended Protocols

To streamline your experimental design, the following tables summarize recommended starting points for catalyst systems.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
LigandPd PrecursorTypical BaseSolventKey Considerations
SPhos Pd₂(dba)₃ or G3-PrecatalystK₃PO₄, Cs₂CO₃Dioxane/H₂OExcellent general choice for heteroaryl couplings.
XPhos Pd(OAc)₂ or G3-PrecatalystK₃PO₄, K₂CO₃THF/H₂OVery active, good for challenging substrates.[5]
RuPhos Pd₂(dba)₃ or G2-PrecatalystCs₂CO₃DioxaneHighly effective for electron-deficient systems.
IPr (NHC) PEPPSI™-IPrK₃PO₄t-AmylOHN-Heterocyclic Carbene ligand, offers different reactivity profile.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
LigandPd PrecursorTypical BaseSolventKey Considerations
XPhos Pd₂(dba)₃ or G3-PrecatalystNaOtBu, LHMDSToluene, DioxaneHighly active and general for a wide range of amines.[6]
RuPhos Pd(OAc)₂ or G2-PrecatalystNaOtBuTolueneExcellent for sterically hindered coupling partners.
BrettPhos Pd₂(dba)₃ or G3-PrecatalystK₃PO₄, Cs₂CO₃t-BuOHOften allows for use of weaker bases, protecting sensitive groups.[6]
DPPF PdCl₂(dppf)NaOtBuDioxaneA classic bidentate ligand, can be effective but often superseded by modern monophosphine ligands.[11]
Experimental Protocols

The following are generalized, step-by-step procedures intended as a robust starting point for your optimizations.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple a halo-substituted this compound derivative with an arylboronic acid.

Materials:

  • Halo-picolinate Substrate (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-picolinate substrate, arylboronic acid, and base.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Seal the vessel and sparge the reaction mixture with Argon for 5-10 minutes. Alternatively, perform three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts

Diagrams can help clarify complex decision-making processes and catalytic cycles.

Diagram 1: Troubleshooting Workflow for a Failing Suzuki-Miyaura Coupling

G start Reaction Start: Low Yield or No Reaction check_reagents 1. Verify Reagent Purity & Stoichiometry (Substrate, Boronic Acid, Base) start->check_reagents check_conditions 2. Confirm Anhydrous & Oxygen-Free Conditions check_reagents->check_conditions Reagents OK catalyst_issue Issue Likely Catalyst System check_conditions->catalyst_issue Conditions OK screen_ligands 3a. Screen Bulky Ligands (e.g., SPhos, XPhos, RuPhos) catalyst_issue->screen_ligands Primary Action screen_base 3b. Screen Bases (K3PO4, Cs2CO3) catalyst_issue->screen_base Secondary Action adjust_temp 3c. Adjust Temperature (Try 80°C or 110°C) catalyst_issue->adjust_temp Tertiary Action defluorination Defluorination Observed? catalyst_issue->defluorination Side Reaction Check success Reaction Successful screen_ligands->success screen_base->success adjust_temp->success defluorination->screen_ligands No milder_cond Switch to Milder Base (K3PO4) & Lower Temperature defluorination->milder_cond Yes milder_cond->success

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Diagram 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex 1. Oxidative Addition amine_complex Amine Coordination Complex oa_complex->amine_complex 2. Ligand Exchange amido_complex Pd(II)-Amido Complex amine_complex->amido_complex 3. Deprotonation amido_complex->pd0 4. Reductive Elimination product Ar-NR2 amido_complex->product aryl_halide Ar-X aryl_halide->oa_complex amine R2NH amine->amine_complex base Base base->amine_complex

Caption: The key steps in the Buchwald-Hartwig amination catalytic cycle.

References

Validation & Comparative

Illuminating the Molecular Architecture: A Spectroscopic Confirmation Guide to Methyl 5-fluoro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. Methyl 5-fluoro-3-methylpicolinate, a substituted pyridine derivative, represents a key building block in the synthesis of biologically active molecules. Its unique arrangement of a fluorine atom, a methyl group, and a methyl ester on the pyridine core imparts specific physicochemical properties that are of significant interest to medicinal and agricultural chemists. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to unequivocally confirm the structure of this compound, offering a comparative approach grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The Structural Hypothesis: What to Expect

Before delving into the experimental data, it is crucial to form a hypothesis about the expected spectroscopic signatures of this compound (C₈H₈FNO₂; Molecular Weight: 169.15 g/mol ). By dissecting the molecule into its constituent parts—the pyridine ring, the methyl ester, the methyl group, and the fluorine substituent—and comparing them to simpler, related structures, we can predict the approximate chemical shifts, coupling constants, and vibrational frequencies.

Our comparative scaffold will include:

  • Methyl picolinate: To understand the influence of the methyl ester group on the pyridine ring.

  • 3-Methylpyridine (3-Picoline): To observe the effect of a methyl group at the 3-position.

  • 2-Fluoropyridine and 3-Fluoropyridine: To discern the impact of a fluorine atom on the electronic environment of the pyridine ring.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label="this compound"]; b [label="", shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15820468&t=l", labelloc=b]; a -- b; }

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will be indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of distinct proton environments, their neighboring atoms through spin-spin coupling, and their electronic surroundings.

Predicted ¹H NMR Spectral Data for this compound:

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale for Prediction
~8.3Doublet (d)H-6The proton at position 6 is adjacent to the ring nitrogen, leading to a downfield shift. It will be split by the fluorine at position 5.
~7.5Doublet of doublets (dd)H-4The proton at position 4 is coupled to the proton at position 6 (meta coupling) and the fluorine at position 5.
~3.9Singlet (s)-OCH₃The methyl protons of the ester group are in a relatively deshielded environment.
~2.4Singlet (s)-CH₃The methyl protons on the pyridine ring will appear as a singlet.

Comparative Analysis:

  • In methyl picolinate , the proton at the 6-position (adjacent to the nitrogen) is the most downfield.

  • In 3-methylpyridine , the methyl protons appear around 2.3 ppm.

  • The presence of fluorine at the 5-position will introduce fluorine-proton coupling, which will be observable in the signals for H-4 and H-6. The magnitude of this coupling (J-coupling) provides further structural confirmation.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Predicted ¹³C NMR Spectral Data for this compound:

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~165C=OThe carbonyl carbon of the ester group is highly deshielded.
~158 (d)C-5The carbon directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling (¹JCF).
~148 (d)C-2The carbon adjacent to the nitrogen and bearing the ester group.
~140 (d)C-6The carbon adjacent to the nitrogen, its chemical shift will be influenced by the neighboring fluorine.
~135 (d)C-3The carbon bearing the methyl group.
~125 (d)C-4The chemical shift of this carbon will be influenced by the adjacent fluorine.
~53-OCH₃The methyl carbon of the ester group.
~18-CH₃The methyl carbon attached to the pyridine ring.

Comparative Analysis:

  • The chemical shifts of the pyridine ring carbons in methyl picolinate and 3-methylpyridine provide a baseline.

  • In fluoropyridines , the carbon directly attached to the fluorine atom exhibits a large downfield shift and a significant ¹JCF coupling constant, a key diagnostic feature. The carbons ortho and para to the fluorine will also show smaller C-F couplings.[1]

dot graph "NMR_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Dissolve [label="Dissolve 10-20 mg in\n0.7 mL of CDCl₃"]; Filter [label="Filter into NMR tube"]; Dissolve -> Filter; }

subgraph "cluster_DataAcquisition" { label="Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Acquire_H1 [label="Acquire ¹H NMR Spectrum"]; Acquire_C13 [label="Acquire ¹³C NMR Spectrum"]; }

subgraph "cluster_DataAnalysis" { label="Data Analysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Analyze_H1 [label="Analyze chemical shifts,\nmultiplicities, and coupling constants"]; Analyze_C13 [label="Analyze chemical shifts and\nC-F couplings"]; Correlate [label="Correlate ¹H and ¹³C data"]; }

Filter -> Acquire_H1; Filter -> Acquire_C13; Acquire_H1 -> Analyze_H1; Acquire_C13 -> Analyze_C13; Analyze_H1 -> Correlate; Analyze_C13 -> Correlate; }

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands for this compound:

Predicted Wavenumber (cm⁻¹)VibrationRationale for Prediction
~3100-3000C-H stretch (aromatic)Characteristic for C-H bonds on the pyridine ring.
~2950-2850C-H stretch (aliphatic)Corresponding to the methyl groups.
~1725C=O stretch (ester)A strong, sharp absorption is expected for the ester carbonyl group. This is a key diagnostic peak.
~1600-1450C=C and C=N stretches (aromatic ring)Multiple bands are expected for the pyridine ring vibrations.
~1300-1100C-O stretch (ester) and C-F stretchThe C-O stretch of the ester and the C-F stretch will appear in this region. The C-F stretch is typically a strong band.

Comparative Analysis:

  • Methyl picolinate will show a strong C=O stretch around 1730 cm⁻¹ and characteristic aromatic ring vibrations.[2]

  • 3-Methylpyridine exhibits C-H stretches for both aromatic and aliphatic protons, along with pyridine ring vibrations.

  • The C-F stretching vibration in fluoropyridines typically appears as a strong band in the 1250-1150 cm⁻¹ region.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization.

Predicted Mass Spectrum for this compound:

  • Molecular Ion (M⁺): A peak at m/z = 169, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃): A fragment at m/z = 138 ([M-31]⁺). This is a common fragmentation for methyl esters.[4]

    • Loss of the entire ester group (-COOCH₃): A fragment at m/z = 110 ([M-59]⁺).

    • Loss of a fluorine atom (-F): A fragment at m/z = 150 ([M-19]⁺).

    • Loss of carbon monoxide from the [M-OCH₃]⁺ fragment: A peak at m/z = 110.

Comparative Analysis:

  • The mass spectrum of methyl nicotinate , an isomer, shows a prominent peak for the loss of the methoxy group.[5][6]

  • Substituted pyridines often undergo fragmentation involving the loss of the substituent or ring cleavage.

dot graph "MS_Fragmentation" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FCE8E6", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

M [label="[M]⁺˙\nm/z = 169"]; M_minus_OCH3 [label="[M-OCH₃]⁺\nm/z = 138"]; M_minus_COOCH3 [label="[M-COOCH₃]⁺\nm/z = 110"]; M_minus_F [label="[M-F]⁺\nm/z = 150"];

M -> M_minus_OCH3 [label="- OCH₃"]; M -> M_minus_COOCH3 [label="- COOCH₃"]; M -> M_minus_F [label="- F"]; }

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Key parameters include a 45-degree pulse angle, a 5-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

IR Spectroscopy (ATR)
  • Background Collection: Record a background spectrum of the clean, empty attenuated total reflectance (ATR) crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure with the anvil.

  • Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (EI)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Utilize electron impact (EI) ionization at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and key fragments.

Conclusion: A Synergistic Approach to Structural Confirmation

The structural confirmation of this compound is a quintessential example of the power of modern spectroscopic techniques. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can achieve an unambiguous assignment of its molecular architecture. The comparative approach outlined in this guide, referencing the spectra of simpler, related molecules, provides a robust framework for interpreting the experimental data and building a confident structural assignment. This rigorous analytical workflow is fundamental to advancing research in fields that rely on the precise design and synthesis of novel chemical entities.

References

A Senior Application Scientist's Guide to the Comparative Bioactivity of Methyl 5-fluoro-3-methylpicolinate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern agrochemical and pharmaceutical development, the pyridine scaffold remains a cornerstone for innovation. Among these, picolinic acid derivatives have distinguished themselves, particularly as a potent class of synthetic auxin herbicides.[1] Methyl 5-fluoro-3-methylpicolinate serves as a pivotal building block in this domain, offering a unique combination of substituents that modulate its chemical properties and biological efficacy.[1][2] The strategic placement of a fluorine atom and a methyl group on the pyridine ring is critical for enhancing metabolic stability and target binding affinity.[1]

This guide provides an in-depth comparative analysis of this compound and its structural analogs. We will deconstruct the molecule to understand the specific contribution of each functional group to its overall bioactivity. Moving beyond theoretical discussion, we will present a robust, self-validating experimental protocol for researchers to conduct their own comparative bioactivity assays. This document is intended for drug development professionals, medicinal chemists, and agricultural scientists seeking to leverage this versatile scaffold for creating next-generation active molecules.

The Foundational Scaffold: this compound

The core value of this compound lies in its role as a versatile synthon.[1] Its structure is characterized by three key features on a picolinate (pyridine-2-carboxylate) framework:

  • A Methyl Ester at C2: This group provides a reactive handle for further chemical transformations, such as amidation or reduction, allowing for its incorporation into more complex molecular architectures.[1]

  • A Methyl Group at C3: This electron-donating group influences the electronic landscape of the pyridine ring.

  • A Fluorine Atom at C5: The incorporation of fluorine is a well-established strategy in medicinal and agrochemical design.[3][4] Its high electronegativity and small size can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with target proteins.[3][5]

The interplay between the electron-donating methyl group and the electron-withdrawing fluorine atom creates a unique electronic and steric profile that is crucial for its biological function.[1]

Structure-Activity Relationships (SAR): A Comparative Analysis of Analogs

The systematic modification of a lead compound is a fundamental principle in drug discovery, known as the study of Structure-Activity Relationships (SAR).[6][7][8] By altering specific parts of the this compound structure, we can probe the molecular interactions that govern its bioactivity and potentially develop analogs with improved potency or selectivity.

Below, we analyze key modification points and their predicted impact on bioactivity, drawing from established principles and related compounds.

Logical Flow for Analog Design

The following diagram illustrates the strategic points on the parent scaffold that can be modified to generate novel analogs.

SAR_Logic cluster_mods Points of Modification cluster_analogs Resulting Analog Classes Core This compound (Parent Scaffold) C5_Mod C5 Position (Fluorine) Core->C5_Mod Modify C3_Mod C3 Position (Methyl) Core->C3_Mod Modify Ester_Mod C2 Ester Group Core->Ester_Mod Modify C5_Analogs Halogen/EW G/EDG Analogs C5_Mod->C5_Analogs C3_Analogs Alkyl/Aryl Analogs C3_Mod->C3_Analogs Ester_Analogs Amide/Alcohol Analogs (e.g., Picolinamides) Ester_Mod->Ester_Analogs

Caption: Strategic modification points on the parent scaffold.

Comparative Data Summary

The following table summarizes the hypothesized effects of these structural modifications. This framework serves as a predictive guide for prioritizing synthetic targets.

Analog Class Modification from Parent Scaffold Predicted Impact on Bioactivity Rationale / Supporting Evidence
Parent Compound This compoundBaseline Herbicidal Activity Established use as a key intermediate for synthetic auxin herbicides.[1]
C5 Analogs Replace C5-Fluorine with other halogens (e.g., -Cl, -Br) or groups (-CF3)Potentially Altered Potency & Selectivity Halogen substitution is a common strategy to modulate activity. Related studies on chromium picolinates have explored 5-Br and 5-CF3 derivatives.[9] The specific halogen can fine-tune lipophilicity and binding interactions.
C3 Analogs Replace C3-Methyl with H or larger alkyl groupsLikely Modulated Potency The size and nature of the C3 substituent can introduce steric effects that influence how the molecule fits into a target's binding pocket. The 3-methyl group is a feature in known bioactive picolinates.[9]
C6 Analogs Addition of a Methyl group at C6 (Methyl 5-fluoro-6-methylpicolinate)Potentially Retained or Enhanced Activity This known analog is also an intermediate for herbicides and plant growth regulators, suggesting it maintains the desired biological function.[10] The added methyl group could enhance binding or alter metabolic pathways.
Ester Analogs Conversion of the Methyl Ester to an Amide (Picolinamide)Shift in Bioactivity Profile (e.g., Fungicidal) The ester-to-amide switch is a significant modification that can change the target class. Picolinamides have been investigated as fungicides, indicating a potential pivot from herbicidal to fungicidal activity.[11]

Experimental Protocol: A Self-Validating System for Comparative Bioactivity

To move from hypothesis to empirical evidence, a standardized assay is required. The following protocol provides a detailed, step-by-step workflow for a comparative herbicidal activity screen. The design prioritizes reproducibility and clear, quantifiable endpoints.

Workflow for Comparative Herbicidal Assay

Caption: Workflow for assessing comparative herbicidal activity.

Step-by-Step Methodology

Objective: To quantitatively compare the herbicidal efficacy of this compound and its synthesized analogs on a model grass weed.

Materials:

  • This compound (Parent Compound)

  • Synthesized Analog Compounds

  • Seeds of a model weed (e.g., Green Foxtail, Setaria viridis)

  • Potting medium and growth trays/pots

  • Acetone (reagent grade)

  • Tween® 20 or similar surfactant

  • Deionized water

  • Laboratory track sprayer

  • Growth chamber with controlled light, temperature, and humidity

  • Analytical balance

  • Drying oven

Procedure:

  • Compound Preparation: a. Prepare 100 mM stock solutions of the parent compound and each analog in 100% acetone. b. Create a dilution series for each compound to determine the dose-response curve. A suggested range is 0, 10, 30, 100, 300, and 1000 g a.i./ha (grams of active ingredient per hectare). c. Prepare the final spray solutions by diluting the acetone stock into an aqueous carrier containing 0.25% (v/v) Tween® 20. Ensure the final acetone concentration does not exceed 10% (v/v) to avoid phytotoxicity from the solvent.

  • Plant Growth: a. Sow Setaria viridis seeds in pots filled with a standard potting mix. b. Grow the plants in a controlled environment growth chamber (e.g., 25°C/20°C day/night, 16h photoperiod). c. Allow plants to grow to the 3-4 leaf stage before treatment. This ensures a consistent developmental stage for application.

  • Herbicide Application: a. Calibrate a laboratory track sprayer to deliver a consistent volume (e.g., 200 L/ha). b. Arrange the pots in the sprayer chamber, ensuring each treatment group (including a "carrier only" negative control) has at least four replicate pots. c. Apply the respective herbicide solutions evenly to the foliage.

  • Post-Treatment Incubation and Evaluation: a. Return the treated plants to the growth chamber. b. Visually assess and score plant injury (e.g., on a scale of 0% = no effect, 100% = complete death) at 7 and 14 days after treatment (DAT). c. At 21 DAT, harvest the above-ground biomass for each pot.

  • Data Analysis: a. Place the harvested biomass in labeled paper bags and dry in an oven at 70°C for 72 hours. b. Measure the dry weight for each replicate. c. Calculate the percent growth reduction for each treatment relative to the average dry weight of the negative control. d. Use a suitable statistical software (e.g., R with the drc package, GraphPad Prism) to fit a four-parameter log-logistic dose-response curve to the data for each compound. e. From the curve, determine the GR₅₀ value (the dose required to cause a 50% reduction in growth). The GR₅₀ is the key metric for comparing potency.

Interpreting the Data: A Hypothetical Case Study

To illustrate the output of the proposed protocol, the table below presents hypothetical GR₅₀ values. A lower GR₅₀ value indicates higher herbicidal potency.

Compound Modification Hypothetical GR₅₀ (g a.i./ha) Comparative Potency Ranking
Parent Compound-753
Analog 1 (C5-Cl)F → Cl at C5602 (More Potent)
Analog 2 (C3-H)CH₃ → H at C32505 (Less Potent)
Analog 3 (C6-CH₃)Add CH₃ at C6551 (Most Potent)
Analog 4 (Amide)Ester → Amide>1000 (No herbicidal effect)N/A (Possible shift to fungicidal)

This structured data allows for a clear, objective comparison of the analogs, directly linking chemical modifications to changes in biological performance.

Conclusion and Future Directions

This compound is a privileged scaffold whose bioactivity is highly tunable through precise structural modifications. Our analysis suggests that substitutions at the C5 and C6 positions of the pyridine ring are promising avenues for enhancing herbicidal potency, while modifications to the C2 ester group may unlock entirely different biological activities, such as fungicidal action.

The experimental framework provided herein offers a reliable method for validating these hypotheses and guiding the rational design of next-generation picolinate-based active ingredients. Future research should focus on synthesizing these proposed analogs, performing the described bioassays, and subsequently exploring the mechanism of action for the most potent candidates. Such efforts are crucial for developing more effective and selective solutions for crop protection and beyond.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Picolinates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Picolinate Bioactivity

Picolinic acid, an isomer of nicotinic acid, is a fundamental pyridine-based scaffold that has given rise to a vast array of biologically active molecules.[1] Its derivatives are prominent in pharmaceuticals, agrochemicals, and coordination chemistry, owing to the versatile reactivity of the pyridine ring and the carboxyl group.[2] These compounds exhibit a wide spectrum of activities, including herbicidal, antimicrobial, and anticancer effects.[3][4]

A key strategy in modern medicinal and agricultural chemistry is the introduction of fluorine atoms into bioactive scaffolds.[5][6] The carbon-fluorine bond is one of the strongest in organic chemistry, imparting increased resistance to metabolic degradation.[6] Furthermore, fluorine's high electronegativity can profoundly alter a molecule's physicochemical properties, such as lipophilicity, acidity/basicity (pKa), and conformation. These modifications can lead to enhanced binding affinity with biological targets, improved membrane permeability, and ultimately, superior potency and selectivity.[7][8]

This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated picolinates, grounded in experimental data. We will explore the causal relationships between fluorination and observed effects, present detailed experimental protocols for evaluation, and offer a clear, data-driven perspective for researchers in drug and agrochemical development.

Part 1: Herbicidal Activity - The Synthetic Auxin Connection

Picolinate-based compounds are a major class of synthetic auxin herbicides, which mimic the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and plant death.[9][10] Commercial herbicides like clopyralid and picloram are foundational non-fluorinated examples.[9] The mechanism of action involves binding to auxin co-receptor complexes, specifically the F-box protein component, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes.[3][9]

The Impact of Fluorination and Structural Modification

Recent research has focused on modifying the picolinate core to enhance potency and broaden the weed control spectrum. Fluorination plays a key role in this endeavor. For instance, the development of novel picolinate herbicides like halauxifen-methyl and florpyrauxifen-benzyl involved replacing a chlorine atom with an aryl group, a strategy that led to compounds with excellent herbicidal activity at lower application rates.[9]

Further studies have shown that introducing fluorinated substituents on these appended aryl or pyrazolyl rings can significantly boost efficacy. While direct comparisons of a simple fluorinated vs. non-fluorinated picolinate herbicide are not always published as a head-to-head study, the structure-activity relationship (SAR) data from large library screenings consistently points to the benefits of fluorine.

For example, in a study designing novel 3-chloro-6-pyrazolyl-picolinate derivatives, compounds with halogen-substituted phenyl rings on the pyrazole moiety generally exhibited better herbicidal activities than those with alkyl substitutions.[9] This suggests the electronic effects of halogens, including fluorine, are critical for potent interaction with the target receptor, Auxin Signaling F-Box Protein 5 (AFB5).[3][9]

Logical Relationship: Fluorination and Herbicidal Potency

The enhancement of herbicidal activity through fluorination can be attributed to several factors, which are often synergistic.

G cluster_0 Fluorination Strategy cluster_1 Physicochemical Modulation cluster_2 Biological Outcome Fluorine Introduction of Fluorine on Picolinate Scaffold Lipophilicity Altered Lipophilicity & Membrane Permeability Fluorine->Lipophilicity Impacts Metabolism Increased Metabolic Stability (Strong C-F Bond) Fluorine->Metabolism Impacts Binding Enhanced Target Binding Affinity (Electrostatic Interactions) Fluorine->Binding Impacts Potency Increased Herbicidal Potency (Lower IC50 / Application Rate) Lipophilicity->Potency Metabolism->Potency Binding->Potency Spectrum Modified Weed Spectrum & Crop Selectivity Potency->Spectrum G start Start: Prepare Compound Dilutions & Bacterial Inoculum step1 Dispense 100 µL of sterile broth into all wells of a 96-well plate. start->step1 step2 Add 100 µL of compound stock to the first column, creating a 2x concentration. step1->step2 step3 Perform 2-fold serial dilutions by transferring 100 µL across the plate. step2->step3 step4 Add 100 µL of standardized bacterial inoculum (5x10^5 CFU/mL) to all wells. step3->step4 step5 Include Positive (no compound) and Negative (no bacteria) Controls. step4->step5 step6 Incubate plate at 37°C for 18-24 hours. step5->step6 end Determine MIC: Lowest concentration with no visible bacterial growth. step6->end

References

A Comparative Guide to the Synthetic Routes of Methyl 5-fluoro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 5-fluoro-3-methylpicolinate is a key building block in the synthesis of a variety of agrochemicals and pharmaceuticals.[1][2] Its specific substitution pattern, featuring a fluorine atom at the 5-position and a methyl group at the 3-position of the pyridine ring, imparts desirable properties to the final active ingredients, such as enhanced metabolic stability and bioavailability.[3] The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in the field of drug discovery and development. This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering in-depth technical insights and validated experimental protocols to inform your selection of the most suitable route for your research and development needs.

Introduction to Synthetic Strategies

The synthesis of this compound predominantly relies on a building-block approach, starting from a pre-functionalized pyridine ring. The most established method commences with 5-fluoro-3-methylpicolinonitrile, involving a two-step hydrolysis and esterification sequence. An alternative strategy, while less documented for this specific molecule, involves the late-stage introduction of the fluorine atom via nucleophilic aromatic substitution. This guide will delve into the intricacies of these two primary routes, providing a thorough comparison of their respective advantages and limitations.

Route 1: From 5-fluoro-3-methylpicolinonitrile

This is the most direct and commonly referenced synthetic pathway. It leverages the commercially available starting material, 5-fluoro-3-methylpicolinonitrile, and proceeds through the hydrolysis of the nitrile group to the corresponding carboxylic acid, followed by esterification to yield the final product.[1]

Chemical Logic and Workflow

The underlying principle of this route is the sequential transformation of the nitrile functionality into a methyl ester. The nitrile group is a versatile precursor to carboxylic acids, and its hydrolysis is a well-established and reliable chemical transformation. The subsequent esterification of the resulting 5-fluoro-3-methylpicolinic acid is typically a straightforward acid-catalyzed reaction with methanol.

A 5-fluoro-3-methylpicolinonitrile B Hydrolysis (Acid or Base Catalyzed) A->B Step 1 C 5-fluoro-3-methylpicolinic acid B->C D Esterification (Fischer Esterification) C->D Step 2 E This compound D->E A Methyl 3-methyl-5-nitropicolinate B Nucleophilic Aromatic Substitution (e.g., CsF, DMSO) A->B Proposed Step C This compound B->C

References

A Comparative Guide to HPLC Method Validation for the Purity of Methyl 5-fluoro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Methyl 5-fluoro-3-methylpicolinate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of methodological choices and grounding each step in established scientific principles and regulatory standards.

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount, as even trace impurities can affect the efficacy, safety, and stability of the final product. Therefore, a robust, validated analytical method is not merely a quality control requirement but a cornerstone of reliable research and development.

Strategic Development of a Stability-Indicating HPLC Method

The primary objective is to develop a stability-indicating method, one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its impurities, including potential degradation products.[2][3] This requires a chromatographic system that can resolve the main compound from all potential contaminants.

Comparative Analysis of Chromatographic Conditions

The selection of chromatographic parameters is a critical step, guided by the physicochemical properties of this compound (Molecular Formula: C₈H₈FNO₂, Molecular Weight: 169.15 g/mol ).[1][4]

ParameterRecommended Choice & RationaleAlternative Considerations
Stationary Phase Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) : This is the workhorse of pharmaceutical analysis, offering excellent hydrophobicity for retaining moderately polar compounds like our target analyte.Fluorinated Phases (e.g., Pentafluorophenyl - PFP) : These phases can offer unique selectivity for halogenated aromatic compounds due to dipole-dipole and pi-pi interactions, potentially improving resolution from closely related impurities.[5]
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid) : Acetonitrile is a common organic modifier providing good peak shape and lower UV cutoff. The acidic modifier helps to suppress the ionization of any residual silanols on the column and ensures consistent protonation of the basic pyridine nitrogen, leading to sharp, symmetrical peaks.Methanol : Can be used as an alternative organic modifier. It may offer different selectivity but often results in higher backpressure. Phosphate Buffer : Can provide better pH control but may precipitate with high organic content and is not MS-compatible.
Elution Mode Gradient Elution : A gradient from a lower to a higher concentration of acetonitrile is recommended. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.Isocratic Elution : Simpler to run and transfer but may not be suitable for separating a complex mixture of impurities with a wide range of polarities.
Detection UV Detection at 270 nm : The pyridine ring with its substituents is expected to have a strong UV absorbance. The specific wavelength should be determined by running a UV scan of the analyte.Photodiode Array (PDA) Detector : Offers the advantage of acquiring spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.
Column Temperature 30 °C : Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape and efficiency.Ambient Temperature : Simpler but can lead to variability in retention times due to fluctuations in laboratory temperature.
Flow Rate 1.0 mL/min : A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.Lower or Higher Flow Rates : Can be adjusted to optimize resolution or reduce analysis time, but significant changes would require re-validation.
Proposed HPLC Method

Based on the comparative analysis, the following starting method is proposed:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 270 nm

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Method Validation Protocol: A Self-Validating System

The validation of this HPLC method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[6][7][8][9]

Diagram of the HPLC Method Validation Workflow

HPLC Method Validation Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_final Method Implementation Dev Develop HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final Validated Method for Routine Purity Analysis Robustness->Final

Caption: Workflow for HPLC method development and validation.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies, which also provide insight into the degradation pathways of the molecule.[2][10]

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of this compound in the diluent.

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours. The ester linkage is susceptible to hydrolysis, likely yielding 5-fluoro-3-methylpicolinic acid.[11][12][13]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours. Oxidation may occur at the pyridine nitrogen to form an N-oxide or at the methyl group.[6][8][14]

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber. Photodegradation of fluorinated aromatics can be complex, potentially leading to defluorination or other structural changes.[9][15][16]

  • Analysis: After exposure, neutralize the acid and base-stressed samples, and dilute all samples to the target concentration. Analyze by the proposed HPLC method with a PDA detector to check for peak purity and resolution between the parent peak and any degradation products.

Acceptance Criteria: The method is specific if the main peak is well-resolved from all degradation peaks (Resolution > 2) and the peak purity index is greater than 0.999. A degradation of 5-20% is generally considered suitable.[2]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentrations across the range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value and is determined by recovery studies.

Experimental Protocol:

  • Prepare a placebo (if a formulated product) or a blank solution.

  • Spike the placebo/blank with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%).

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase aqueous component (± 0.2 units)

  • Analyze a system suitability solution with each variation and assess the impact on retention time, peak area, and resolution.

Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations, and the results should not be significantly affected.

Data Presentation and Interpretation

Quantitative data from the validation experiments should be summarized in clear, concise tables.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Forced degradation (acid, base, oxidation, heat, light)Resolution > 2, Peak Purity > 0.999
Linearity 5 concentrations (50-150%), n=3r² ≥ 0.999
Range Confirmed by linearity, accuracy, and precision50% - 150% of target concentration
Accuracy 3 concentrations (80, 100, 120%), n=398.0% - 102.0% recovery
Precision
- Repeatabilityn=6 at 100% concentrationRSD ≤ 2.0%
- IntermediateDifferent day/analyst/instrumentRSD ≤ 2.0%
LOD 3.3 x (σ/S)Report value
LOQ 10 x (σ/S)RSD ≤ 10% at this concentration
Robustness Deliberate variation of method parametersSystem suitability passes

Diagram of Interdependence of Validation Parameters

Validation Parameter Interdependence Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures analyte is measured Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range defines Accuracy->Range confirms at boundaries Precision->Accuracy prerequisite for Precision->Range confirms at boundaries LOQ LOQ LOQ->Linearity lower limit of

Caption: Logical relationships between key HPLC validation parameters.

Conclusion

This guide has outlined a systematic and scientifically-grounded approach to developing and validating a stability-indicating HPLC method for the purity assessment of this compound. By following the principles of method development, conducting rigorous validation according to ICH guidelines, and understanding the potential degradation pathways, researchers and drug development professionals can establish a reliable analytical method. This ensures the quality and consistency of this compound, thereby safeguarding the integrity of subsequent research and development activities. The presented method and validation protocol serve as a robust template that can be adapted for other similar pyridine-based intermediates.

References

A Comparative Spectroscopic Guide to Methyl 5-fluoro-3-methylpicolinate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Abstract

Methyl 5-fluoro-3-methylpicolinate and its constitutional isomers are pivotal building blocks in modern drug discovery and agrochemical research.[1][2] The precise placement of the fluorine and methyl substituents on the pyridine ring is critical, as it profoundly influences the molecule's physicochemical properties, metabolic stability, and biological activity.[2][3][4] Consequently, the unambiguous structural confirmation of the correct isomer is a non-negotiable step in any synthetic workflow. This guide provides an in-depth comparison of the key spectroscopic data—NMR, IR, and Mass Spectrometry—that enable researchers to confidently differentiate between these closely related compounds. We will focus on the underlying principles that govern the spectral differences, providing a framework for analysis even when reference standards are unavailable.

The Imperative of Isomeric Purity in Synthesis

In the synthesis of complex active molecules, picolinic acid derivatives serve as versatile synthons.[1][5][6] The introduction of a fluorine atom, a common strategy in medicinal chemistry, can enhance binding affinity and improve pharmacokinetic profiles.[2] However, synthetic routes can sometimes yield mixtures of isomers, and failure to isolate the desired compound can lead to misinterpreted structure-activity relationships (SAR) and costly delays in development. For instance, the biological activity of this compound (CAS 1346148-32-0)[7] will differ significantly from its isomer, Methyl 5-fluoro-6-methylpicolinate (CAS 1245647-61-3)[8], due to altered electronics and sterics around the pyridine nitrogen and ester functionality. This guide is designed to equip the research scientist with the tools to perform this critical verification.

Analytical Workflow: A Self-Validating Protocol

A multi-technique approach is essential for the robust characterization of these isomers. Each technique provides a unique and complementary piece of the structural puzzle. The workflow described below ensures that the data from each step validates the others, leading to an irrefutable structural assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation Sample Synthetic Product (Isomer Mixture or Pure Compound) MS HRMS Sample->MS Confirms Molecular Formula IR FT-IR Sample->IR Identifies Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Determines Connectivity & Isomer Structure Interp Comparative Analysis MS->Interp IR->Interp NMR->Interp Confirm Structural Confirmation Interp->Confirm Cross-Validation

Caption: General experimental workflow for isomer characterization.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR): Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃). ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and an external standard like hexafluorobenzene for ¹⁹F.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra are typically recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[10] The spectrum is scanned from 4000 to 400 cm⁻¹, with characteristic peaks reported in wavenumbers (cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): Analysis is performed using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). This provides a highly accurate mass measurement of the molecular ion, allowing for confirmation of the elemental composition.[1]

Comparative Spectroscopic Analysis

Let us compare the expected spectroscopic data for two representative isomers: This compound (A) and Methyl 5-fluoro-6-methylpicolinate (B) . Both share the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol .[1][8]

G cluster_A Isomer A: this compound cluster_B Isomer B: Methyl 5-fluoro-6-methylpicolinate A A B B

References

A Researcher's Guide to the In Vitro Evaluation of Methyl 5-fluoro-3-methylpicolinate Derivatives: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern drug and agrochemical discovery, certain molecular frameworks emerge as "privileged scaffolds" due to their proven success in yielding bioactive compounds. The pyridine ring is one such core, integral to numerous therapeutic agents.[1][2] Methyl 5-fluoro-3-methylpicolinate represents a particularly compelling starting point for synthetic exploration. This high-purity chemical building block is a key intermediate in developing novel active molecules for both medicinal and agricultural applications.[3]

The specific substitution pattern is critical: the electron-withdrawing fluorine atom at the 5-position and the methyl group at the 3-position can significantly modulate the physicochemical properties and biological activity of any resulting derivative.[3][4] Fluorination, a common strategy in medicinal chemistry, can enhance metabolic stability, binding affinity, and bioavailability.[5] This guide provides a comprehensive, multi-tiered framework for the in vitro evaluation of novel derivatives synthesized from this scaffold. We will move beyond simple protocols to explain the causality behind experimental choices, enabling researchers to design robust, self-validating studies to compare derivatives and identify promising leads for three major applications: oncology, inflammation, and agriculture.

Section 1: A Tiered Strategy for In Vitro Evaluation

A logical, tiered approach is essential for efficiently screening a library of novel derivatives. This strategy ensures that resources are focused on the most promising compounds by progressively increasing the complexity and specificity of the assays.

G cluster_0 Compound Library cluster_1 Tier 1: Foundational Screening cluster_2 Tier 2: Mechanism of Action (MoA) Elucidation cluster_3 Tier 3: Lead Optimization start Synthesized Derivatives of This compound cytotoxicity Primary Cytotoxicity Assay (e.g., MTT on Multiple Cell Lines) start->cytotoxicity Initial Screen anticancer Anticancer MoA (Apoptosis, Cell Cycle) cytotoxicity->anticancer If selective against cancer cells anti_inflammatory Anti-inflammatory MoA (NO, COX/LOX Inhibition) cytotoxicity->anti_inflammatory If low cytotoxicity & relevant structure herbicidal Herbicidal Activity (Whole Plant/Enzyme Assay) cytotoxicity->herbicidal Agrochemical Objective lead Hit-to-Lead Development anticancer->lead anti_inflammatory->lead herbicidal->lead

Caption: Tiered workflow for in vitro evaluation of novel derivatives.

Section 2: Tier 1 - Primary Cytotoxicity Screening

The initial and most critical step is to determine the concentration-dependent toxicity of each derivative. This provides the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, and guides the concentration ranges for all subsequent mechanistic studies.[6]

The MTT Assay: A Measure of Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[7] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, producing a purple formazan product.[7] The amount of formazan is directly proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 5,000-10,000 cells/well) in 96-well plate. B 2. Incubate 24h for cell attachment. A->B C 3. Treat Cells with serial dilutions of derivatives for 24-72h. B->C D 4. Add MTT Solution (e.g., 20 µL of 5 mg/mL). C->D E 5. Incubate 4h Mitochondrial enzymes convert MTT to Formazan. D->E F 6. Solubilize Crystals Add DMSO to dissolve purple formazan. E->F G 7. Read Absorbance at ~570 nm using a microplate reader. F->G H 8. Calculate IC50 Values Plot dose-response curve. G->H

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from established methodologies for assessing novel chemical entities.[4][6]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a normal cell line (e.g., HEK293 or NCM460 for kidney/colon) in their recommended media, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6] Maintain cells at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in dimethyl sulfoxide (DMSO). Create serial dilutions in complete culture medium to achieve the desired final concentrations. Causality: DMSO is a common solvent, but its concentration in the final well should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity, which would confound the results.[6]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Replace the medium with fresh medium containing the various concentrations of the derivatives. Include the following self-validating controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).[6]

    • Untreated Control: Cells in medium only.

  • Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against compound concentration to determine the IC50 value.

Data Presentation: Comparing Derivative Potency

Summarize the calculated IC50 values in a clear, structured table. A promising anticancer candidate would show high potency (low IC50) against cancer cell lines but low potency (high IC50) against normal cell lines, indicating selectivity.

Derivative IDIC50 (µM) on MCF-7 (Breast Cancer)IC50 (µM) on A549 (Lung Cancer)IC50 (µM) on HEK293 (Normal Kidney)Selectivity Index (SI) for MCF-7
MFP-01 7.5 ± 0.610.2 ± 0.9> 100> 13.3
MFP-02 34.1 ± 2.545.8 ± 3.1> 100> 2.9
MFP-03 8.2 ± 0.765.3 ± 5.415.1 ± 1.21.8
Doxorubicin 1.2 ± 0.11.8 ± 0.22.5 ± 0.32.1
Selectivity Index = IC50 in Normal Cells / IC50 in Cancer Cells

Section 3: Tier 2 - Elucidating the Mechanism of Action

Based on the Tier 1 results, derivatives are advanced to specific mechanistic assays.

A. For Anticancer Hits: Apoptosis Induction

Compounds showing selective cytotoxicity against cancer cells (e.g., MFP-01) should be evaluated for their ability to induce apoptosis, or programmed cell death, a hallmark of many effective chemotherapeutics.[8]

Causality: Early vs. Late Apoptosis It is crucial to distinguish between different stages of apoptosis.

  • Early Stage: The cell membrane is still intact, but phosphatidylserine (PS), normally on the inner leaflet, flips to the outer surface.[9] Annexin V, a protein with high affinity for PS, can be used to detect this event.[9][10]

  • Late Stage/Necrosis: The cell membrane loses its integrity. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells to stain the DNA.[9]

G cluster_pathway Apoptosis Detection cluster_detection Detection Method A Healthy Cell (PS inside, Intact Membrane) B Apoptotic Stimulus (e.g., MFP-01 Derivative) A->B C Early Apoptosis (PS outside, Intact Membrane) B->C D Late Apoptosis / Necrosis (PS outside, Permeable Membrane) C->D AnnexinV Annexin V-FITC Assay (Binds to external PS) C->AnnexinV Detects PI Propidium Iodide (PI) Assay (Enters permeable cells) D->PI Detects

Caption: Detection points for Annexin V and PI in the apoptotic cascade.

This protocol allows for the quantitative distinction between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][9]

  • Cell Treatment: Seed cells (e.g., MCF-7) in a 6-well plate and treat with the derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The results will quadrant the cell population:

    • Lower-Left (Annexin V- / PI-): Healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage).

B. For Anti-inflammatory Hits: Inhibition of Inflammatory Mediators

Derivatives with low general cytotoxicity but with structural similarities to known anti-inflammatory agents can be screened for anti-inflammatory potential. A common primary screen involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[11]

  • Cell Culture: Culture RAW 264.7 murine macrophages.

  • Treatment: Seed cells and pre-treat with various non-toxic concentrations of the derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.

  • NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Analysis: A reduction in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity. Calculate the IC50 for NO inhibition.

C. For Herbicidal Hits: Whole Organism and Target-Based Assays

Given that picolinic acids are a potent class of synthetic auxin herbicides, this is a primary application to investigate.[3] The initial screen can shift from cell lines to a whole-plant system.

The use of in vitro assays against molecular targets is a modern approach in herbicide discovery.[12][13] However, a simple whole-organism screen is highly effective for primary evaluation.[14]

  • Assay Setup: In a 24-well plate, add a defined growth medium to each well.

  • Treatment: Add the derivatives at various concentrations to the wells. Include a solvent control and a positive control herbicide (e.g., glyphosate).[15]

  • Inoculation: Place a small number of Lemna minor fronds (e.g., 2-3) in each well.

  • Incubation: Incubate under controlled light and temperature conditions for 7-14 days.

  • Analysis: Measure the endpoint, which can be frond count, total frond area (via image analysis), or dry weight. A reduction in growth compared to the control indicates herbicidal activity.

Section 4: Comparative Analysis and Path Forward

The final step is to synthesize all the data into a comprehensive comparison table to guide decision-making. This allows for a direct comparison of the potency and selectivity of each derivative across different biological contexts.

Derivative IDAnticancer Potency (MCF-7 IC50, µM)Apoptosis Induction (% Early Apoptotic)Anti-inflammatory Potency (NO IC50, µM)Herbicidal Activity (Lemna IC50, µM)Recommendation
MFP-01 7.5 45% at IC50 > 100> 100Promising Anticancer Lead. Proceed to cell cycle analysis and in vivo studies.
MFP-02 34.15% at IC50> 1005.2 Potential Herbicidal Lead. Low potency in other assays. Proceed to species selectivity testing.
MFP-03 8.28% at IC5012.5 85.1Dual Activity? Low selectivity. Consider scaffold modification to enhance one activity.
MFP-04 > 100N/A9.8 > 100Promising Anti-inflammatory Lead. Low cytotoxicity. Proceed to COX/LOX enzyme inhibition assays.

Conclusion

The in vitro evaluation of novel this compound derivatives requires a systematic, multi-tiered approach that progresses from broad cytotoxicity screening to specific, mechanism-based assays. By understanding the causality behind each experimental choice and incorporating robust controls, researchers can generate high-quality, comparable data. This structured guide provides a framework to efficiently identify and characterize promising lead compounds, whether their ultimate destiny is in the clinic as a novel anticancer or anti-inflammatory agent, or in the field as a next-generation herbicide.

References

structure-activity relationship (SAR) studies of fluorinated picolinates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated Picolinates

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that understanding the structure-activity relationship (SAR) is the cornerstone of modern chemical design, whether in pharmaceuticals or agrochemicals. This guide moves beyond a simple recitation of facts to provide an in-depth analysis of fluorinated picolinates, a chemical class that has yielded some of the most significant advancements in synthetic auxin herbicides. We will dissect the nuanced roles of the picolinate core, explore the transformative impact of fluorination, and compare key alternatives, grounding our discussion in the experimental data that drives discovery.

The narrative here is one of guided evolution—from early discoveries to the sophisticated, low-dose, highly selective molecules of today. We will explore the causality behind why certain structural modifications lead to enhanced efficacy, providing not just the "what," but the "why," backed by robust experimental validation.

The Picolinate Scaffold: A Privileged Chemical Starting Point

Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides, compounds that mimic the natural plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity.[1][2] The journey began with foundational molecules like Picloram and Clopyralid, which established the picolinate core as a potent herbicidal scaffold.[2][3] However, the quest for improved performance—lower application rates, better weed spectrum, and management of resistant biotypes—drove chemists to explore modifications across the picolinate ring.

The most profound breakthrough came from focusing on the 6-position of the pyridine ring. Replacing the chlorine atom found in early compounds like picloram with an aryl group led to the discovery of the 6-aryl-picolinate class.[2][4] This single modification dramatically increased herbicidal potency, paving the way for next-generation products like halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[2][3]

Picolinate_Evolution Picloram Picloram (Early Picolinate) - Cl at C6 Aryl_Picolinates 6-Aryl-Picolinates (e.g., Halauxifen-methyl) - Aryl group at C6 Picloram->Aryl_Picolinates Scaffold Hopping (Enhanced Potency) Heteroaryl_Picolinates 6-Heteroaryl-Picolinates (Novel Candidates) - Pyrazolyl group at C6 Aryl_Picolinates->Heteroaryl_Picolinates Further Optimization

Caption: Evolution of picolinate herbicides from early scaffolds.

The Role of Fluorine: More Than Just a Halogen Swap

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal and agrochemical design.[5][6] Its unique properties—high electronegativity, small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), and the strength of the C-F bond—can profoundly alter a molecule's physicochemical and biological profile.[6][7] In the context of picolinates, fluorination is not merely an iterative step; it is a transformative one.

The development of halauxifen-methyl provides a classic case study. Initial research on 6-aryl-picolinates identified a highly active analog, but its soil half-life was too long for commercial viability.[8][9] The strategic addition of a fluorine atom at the 2'-position of the 6-phenyl ring was a critical breakthrough.

Case Study: The Path to Halauxifen-methyl

In the development process, compound 6 (methyl 4-amino-3-chloro-6-(4′-chlorophenyl)picolinate) was promising. However, the introduction of a fluorine atom to create compound 7 (methyl 4-amino-3-chloro-6-(4′-chloro-2′-fluorophenyl)picolinate) led to consistently and significantly higher herbicidal activity across nine different dicot weed species at a low application rate of 17.5 g/ha.[8] This enhancement is attributed to fluorine's ability to alter electronic properties and improve binding interactions within the target protein.[6][8]

This strategic fluorination directly addressed a performance limitation, showcasing how a single atom can optimize a lead compound for commercial success.

Comparative SAR Analysis: A Data-Driven Look at Picolinate Alternatives

The true power of SAR comes from direct, quantitative comparison. By evaluating different structural motifs against the same biological targets, we can derive clear principles for future design. The primary bioassay for initial screening of these auxin herbicides is the inhibition of root growth in the model plant Arabidopsis thaliana.[1][10]

Comparison 1: Classic vs. 6-Aryl vs. 6-Heteroaryl Scaffolds

Recent research has pushed beyond simple aryl substituents at the 6-position, exploring heteroaromatic rings like pyrazole.[1][2][11] These novel compounds have demonstrated exceptional potency, in some cases far exceeding that of established commercial products.

Compound ClassRepresentative MoleculeTarget OrganismIC50 (µM) for Root Growth InhibitionReference
Classic Picolinate ClopyralidArabidopsis thaliana~1.16[1]
6-Aryl-Picolinate Halauxifen-methylArabidopsis thaliana~0.094[2]
6-Pyrazolyl-Picolinate Compound c5 Arabidopsis thaliana0.043[1]
6-Pyrazolyl-Picolinate Compound V-7 Arabidopsis thaliana0.0021[2]

Analysis: The data clearly shows a dramatic increase in potency moving from the classic picolinate structure to the 6-aryl and then to the 6-pyrazolyl derivatives. Compound V-7 was found to be approximately 45 times more potent than the commercial herbicide halauxifen-methyl in this assay, highlighting the immense potential of exploring heteroaryl groups at the 6-position.[2]

Comparison 2: The Impact of Substitution on the 6-Aryl Ring

For the 6-aryl-picolinates, the substitution pattern on the "aryl tail" is critical for activity.[4] Halogen substitution is particularly favorable. Studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids found that compounds with halogen-substituted phenyl rings generally exhibited better herbicidal activities than those with alkyl-substituted phenyl rings.[2] This aligns with the known importance of halogens (Cl, F) in the structure of halauxifen-methyl.

Mechanism of Action: Binding to the AFB5 Auxin Receptor

Understanding how these molecules work is crucial for rational design. Synthetic auxins like fluorinated picolinates exert their effects by hijacking the plant's natural auxin signaling pathway.[12] They bind to specific auxin receptors, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes.[13] This triggers a cascade of unregulated growth, causing epinasty, tissue swelling, and ultimately, plant death.[8][13]

A key finding is that picolinate herbicides preferentially bind to the F-box protein AFB5 , which is a different primary auxin receptor than TIR1, the binding protein for the natural hormone IAA.[2][14] The newer, highly potent 6-aryl-picolinates like Arylex™ active also bind to this unique AFB5 site.[15]

Molecular docking studies have provided invaluable insight into this interaction. For instance, docking analysis revealed that the potent compound V-7 fits well into the same binding pocket of AFB5 as halauxifen. The pyrazolyl ring extends the molecule, allowing for additional beneficial hydrophobic interactions with nearby phenylalanine residues, which may explain its superior activity.[2]

Auxin_MOA cluster_0 Plant Cell Nucleus Picolinate Fluorinated Picolinate AFB5 AFB5 Receptor Binding Pocket Picolinate->AFB5:f1 Binds Repressor Aux/IAA Repressor AFB5->Repressor Targets Repressor for Degradation Proteasome 26S Proteasome Repressor->Proteasome Ubiquitination Genes Auxin-Responsive Genes Repressor->Genes Represses Proteasome->Repressor Response Uncontrolled Growth (Phytotoxicity) Genes->Response Transcription Activated

Caption: Simplified mechanism of action for fluorinated picolinates.

Experimental Corner: Validating Herbicidal Activity

Trustworthy SAR studies rely on robust, reproducible experimental protocols. Below are methodologies for two key assays used in the evaluation of fluorinated picolinates.

Experimental Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

This in vitro assay provides a rapid and quantitative measure of a compound's intrinsic phytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the root growth of a model plant species.

Methodology:

  • Preparation of Test Plates: Prepare square Petri dishes containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.

  • Compound Application: Once the medium has cooled but not solidified, add the test compound (dissolved in DMSO) to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). A DMSO-only plate serves as the negative control. Commercial herbicides (e.g., Halauxifen-methyl, Picloram) are used as positive controls.[10]

  • Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana seeds (e.g., with 75% ethanol followed by bleach) and rinse with sterile water. Aseptically place 5-7 seeds in a line on the surface of the agar in each plate.

  • Vernalization & Germination: Seal the plates and store them at 4°C in the dark for 2-3 days (vernalization) to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber and place them vertically to allow roots to grow downwards along the agar surface. Incubate under a controlled photoperiod (e.g., 16h light / 8h dark) at 22-25°C for 5-7 days.

  • Data Acquisition: After the incubation period, scan the plates to create high-resolution images. Measure the primary root length for each seedling using image analysis software (e.g., ImageJ).

  • Data Analysis: For each concentration, calculate the percent inhibition of root growth relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[2]

Experimental Protocol 2: Whole-Plant Post-Emergence Herbicidal Efficacy Assay

This greenhouse assay evaluates the performance of a compound on whole plants, providing data that is more translatable to field conditions.

Objective: To assess the herbicidal efficacy and spectrum of a test compound when applied to emerged weeds.

Methodology:

  • Plant Cultivation: Grow various weed species (e.g., Amaranthus retroflexus, Chenopodium album, Galium aparine) in pots containing a standard potting mix in a greenhouse.[2] Allow plants to grow to the 2-4 leaf stage.

  • Preparation of Spray Solution: Dissolve the test compound in a suitable solvent (e.g., acetone) and dilute with water containing a surfactant to create a spray solution at the desired application rate (e.g., 150, 300, 400 g ha⁻¹).[1][2]

  • Herbicide Application: Use a cabinet track sprayer calibrated to deliver a consistent volume (e.g., 500 L/ha) to apply the herbicide solution evenly over the foliage of the test plants. A "no herbicide" (solvent + surfactant only) group serves as the negative control.

  • Post-Treatment Incubation: Return the treated plants to the greenhouse and maintain them under standard conditions for 14-21 days.

  • Efficacy Evaluation: Visually assess the plants for injury at set time points (e.g., 7, 14, and 21 days after treatment). Use a rating scale from 0% (no effect) to 100% (complete plant death) to quantify the herbicidal effect.

  • Data Analysis: Average the injury ratings for all replicates of each treatment. Present the data in a table comparing the efficacy of different compounds at various application rates across the tested weed species.

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Greenhouse Assay A1 Prepare Plates with Test Compound A2 Plate Sterilized Arabidopsis Seeds A1->A2 A3 Incubate Vertically (5-7 days) A2->A3 A4 Measure Root Length A3->A4 A5 Calculate IC50 A4->A5 B1 Grow Weeds to 2-4 Leaf Stage B2 Apply Herbicide with Track Sprayer B1->B2 B3 Incubate in Greenhouse (14-21 days) B2->B3 B4 Visually Assess % Injury B3->B4 B5 Compare Efficacy B4->B5

Caption: Workflow for key picolinate bioassays.

Conclusion and Future Outlook

The SAR of fluorinated picolinates is a compelling example of how targeted, rational chemical design can lead to significant breakthroughs in performance. The evolution from early picolinates to highly potent, fluorinated 6-aryl and 6-heteroaryl derivatives demonstrates a clear design trajectory: diversification at the 6-position is key, and the strategic incorporation of fluorine is a powerful tool for enhancing intrinsic activity. The preference for the AFB5 receptor provides a distinct mode of action that is valuable for managing weed resistance.[15][16]

Future research will likely focus on further exploring diverse heterocyclic scaffolds at the 6-position and applying novel fluorination strategies to fine-tune properties like metabolic stability, soil half-life, and crop selectivity.[8][11] As our understanding of the auxin signaling pathway deepens, so too will our ability to design the next generation of highly effective and environmentally responsible chemical solutions.

References

A Comparative Guide to the Efficacy of Herbicides Derived from Picolinate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the efficacy of herbicides derived from picolinate analogs, a significant class of synthetic auxin herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the nuanced differences in their mechanisms of action, comparative performance supported by experimental data, and robust protocols for their evaluation. Our objective is to furnish a scientifically grounded resource that informs experimental design and advances the development of next-generation weed management solutions.

The Molecular Basis of Picolinate Herbicide Action: A Refined Look at Synthetic Auxins

Picolinate analogs belong to the synthetic auxin class of herbicides (WSSA Group 4), which mimic the natural plant hormone indole-3-acetic acid (IAA).[1][2] Unlike natural auxins, which are tightly regulated by the plant, synthetic auxins like picolinates are more stable and induce a continuous, unregulated growth response in susceptible broadleaf plants.[2] This leads to a cascade of physiological disruptions, including epinasty (twisting and curling of stems and leaves), disorganized cell division and elongation, and ultimately, plant death.[1][3]

The primary mode of action involves the herbicide binding to specific auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[4] This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins, which in turn allows for the expression of auxin-responsive genes.[3][5] The sustained activation of these genes leads to an overproduction of ethylene and abscisic acid (ABA), key contributors to the herbicidal symptoms and eventual plant demise.[2][5][6] Notably, different picolinate analogs can exhibit preferential binding to specific AFB receptors; for instance, picloram shows a preference for AFB5, which can influence the spectrum of weeds controlled.[6][7]

Below is a diagram illustrating the simplified signaling pathway of synthetic auxin herbicides.

Synthetic Auxin Herbicide Signaling Pathway cluster_cell Plant Cell Herbicide Herbicide TIR1/AFB_Receptor TIR1/AFB Receptor Herbicide->TIR1/AFB_Receptor Binds to Aux/IAA_Repressor Aux/IAA Repressor TIR1/AFB_Receptor->Aux/IAA_Repressor Targets for Degradation ARF Auxin Response Factor Aux/IAA_Repressor->ARF Represses Auxin_Responsive_Genes Auxin Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Physiological Disruption Auxin_Responsive_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death caption Simplified signaling pathway of synthetic auxin herbicides.

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Efficacy of Key Picolinate Analogs

While sharing a common mechanism, picolinate analogs exhibit significant differences in their efficacy against various weed species, soil persistence, and application flexibility. This section provides a comparative analysis of prominent picolinate herbicides.

Picloram

A stalwart in the picolinate family, picloram is renowned for its systemic and soil-residual activity, making it highly effective against deep-rooted perennial broadleaf weeds and woody plants.[8][9] Its persistence, however, necessitates careful management to avoid injury to subsequent sensitive crops.[8]

Key Efficacy Points:

  • Strengths: Excellent control of woody species and perennial broadleaf weeds.[8][9] Long-lasting soil residual activity provides extended weed control.[8][9]

  • Limitations: High soil persistence can lead to carryover issues.[8] Potential for off-target movement in the soil.[8]

Clopyralid

Clopyralid is a selective herbicide valued for its efficacy against troublesome broadleaf weeds from the Asteraceae (thistle, knapweed) and Fabaceae (clover) families.[10] It is frequently used in cereals, pastures, and turf due to its excellent crop safety in these environments.[10][11][12]

Key Efficacy Points:

  • Strengths: Highly effective against key broadleaf weeds like thistles and clovers.[10][13] Systemic action ensures control of deep-rooted perennials.[14] Good selectivity in grass crops.[11]

  • Limitations: More limited weed spectrum compared to other picolinates.

Aminopyralid

Developed as a successor to clopyralid, aminopyralid offers improved efficacy at lower use rates and controls a broader spectrum of broadleaf weeds.[15][16] It is particularly effective for pasture and rangeland management, providing excellent control of invasive species.[17][18]

Key Efficacy Points:

  • Strengths: High efficacy at low application rates.[15] Broad-spectrum control of noxious and invasive weeds.[17] Provides both post-emergent and residual control.[18]

  • Limitations: Residual activity in treated forage and manure can affect sensitive crops if not managed properly.[17]

Halauxifen-methyl

A newer generation arylpicolinate herbicide, halauxifen-methyl, is characterized by its rapid action and effectiveness at very low use rates.[19] It has demonstrated excellent efficacy against glyphosate-resistant weeds, such as horseweed (Erigeron canadensis).[20][21][22]

Key Efficacy Points:

  • Strengths: Effective at extremely low application rates.[19] Rapid onset of symptoms.[21] Provides control of key herbicide-resistant broadleaf weeds.[20][22]

  • Limitations: Often requires tank-mixing to broaden the weed control spectrum for burndown applications.[20][23]

Florpyrauxifen-benzyl

Also an arylpicolinate, florpyrauxifen-benzyl is a selective herbicide with notable efficacy in rice and aquatic systems.[24] It provides control of a wide range of challenging weeds, including those resistant to other herbicide modes of action.[24]

Key Efficacy Points:

  • Strengths: Excellent control of broadleaf, sedge, and grass weeds in rice.[25] Effective in aquatic environments.[24] Superior efficacy against certain weeds like Commelina benghalensis compared to other synthetic auxins.[26][27]

  • Limitations: Efficacy can be dose-dependent and may vary by weed species.[25]

Quantitative Efficacy Comparison

The following tables summarize quantitative data from comparative studies on the efficacy of various picolinate analogs and other synthetic auxin herbicides.

Table 1: Comparative Efficacy on Glyphosate-Resistant Horseweed (Erigeron canadensis) [21][22]

HerbicideApplication Rate (g ae/ha)% Control (28 Days After Treatment)
Halauxifen-methyl581%
Dicamba28080%
2,4-D56049%

Data synthesized from field experiments reported by Ferguson et al. (2018).[21][22]

Table 2: Comparative Efficacy on Bengal Dayflower (Commelina benghalensis) [26][27]

Herbicide Treatment% Control (60 Days After Application) - Exp 1% Control (60 Days After Application) - Exp 2
Florpyrauxifen-benzyl + Glyphosate73.8%92.0%
Triclopyr + Glyphosate< 55.5%< 55.5%
Halauxifen + Diclosulam + Glyphosate< 55.5%< 55.5%

Data from off-season management experiments by Albrecht et al. (2023).[26][27]

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are paramount. The following sections detail robust methodologies for greenhouse and field-based herbicide evaluation.

Greenhouse Whole-Plant Bioassay for Herbicide Efficacy

This protocol outlines a standardized method for assessing the efficacy of picolinate analogs on target weed species under controlled greenhouse conditions. This allows for precise dose-response analysis and minimizes environmental variability.

Greenhouse Herbicide Efficacy Trial Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Seed_Collection 1. Seed Collection (Target & Susceptible Check) Germination 2. Seed Germination & Seedling Growth Seed_Collection->Germination Transplanting 3. Transplanting to Pots Germination->Transplanting Herbicide_Prep 4. Herbicide Solution Preparation (Dose Range) Spraying 5. Herbicide Application (Precision Bench Sprayer) Transplanting->Spraying Herbicide_Prep->Spraying Incubation 6. Post-Treatment Greenhouse Incubation Spraying->Incubation Data_Collection 7. Data Collection (Visual Injury, Biomass) Incubation->Data_Collection Analysis 8. Data Analysis (Dose-Response Curves, GR50) Data_Collection->Analysis caption_gh Workflow for a greenhouse herbicide efficacy trial.

Caption: Workflow for a greenhouse herbicide efficacy trial.

Step-by-Step Methodology:

  • Plant Material: Collect seeds of the target weed population and a known susceptible population from untreated areas.[28]

  • Germination and Growth: Germinate seeds in petri dishes or germination trays.[29] Once seedlings reach a suitable size, transplant them into individual pots filled with a standardized soil mix. Grow plants in a controlled greenhouse environment to a specific growth stage (e.g., 4-6 leaf stage).

  • Herbicide Preparation: Prepare a stock solution of the picolinate analog herbicide. Create a series of dilutions to achieve a range of doses that will span from no effect to complete mortality.[30] This is crucial for developing an accurate dose-response curve.

  • Application: Apply the herbicide solutions using a precision laboratory track sprayer to ensure uniform coverage.[31] Include an untreated control (sprayed with water and any adjuvant used in the herbicide solutions) for comparison.

  • Post-Treatment Conditions: Return the treated plants to the greenhouse and maintain optimal growing conditions. Randomize the placement of pots to account for any minor environmental variations within the greenhouse.

  • Efficacy Assessment: At predetermined intervals (e.g., 7, 14, and 21 days after treatment), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).[31] At the final assessment, harvest the above-ground biomass, dry it in an oven, and weigh it.

  • Data Analysis: Express the visual injury and biomass reduction as a percentage of the untreated control. Use statistical software to perform a regression analysis and determine the GR₅₀ (the herbicide dose required to cause a 50% reduction in plant growth) for each herbicide and weed population.

Field Trial Protocol for Herbicide Performance Evaluation

Field trials are essential to validate greenhouse findings and assess herbicide efficacy under real-world agricultural conditions.

Step-by-Step Methodology:

  • Site Selection: Choose a field with a uniform and well-documented infestation of the target weed species.

  • Experimental Design: Use a randomized complete block design with at least three to four replications for each treatment. This design helps to minimize the effects of field variability.

  • Plot Establishment: Mark out individual plots of a standard size (e.g., 3m x 10m).

  • Treatments: Include the picolinate analog herbicides at various rates, a standard commercial herbicide for comparison, and an untreated control plot within each block.

  • Application: Apply the herbicides using a calibrated backpack or tractor-mounted sprayer at the appropriate weed and crop growth stage, following label recommendations. Record environmental conditions (temperature, wind speed, humidity) at the time of application.

  • Data Collection: Assess weed control at regular intervals using visual ratings (0-100% scale).[32] Additionally, count weed density within randomly placed quadrats in each plot before and after treatment. If applicable, measure crop injury and, at the end of the season, harvest the crop to determine yield.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the herbicide treatments. Use a mean separation test (e.g., Tukey's HSD) to compare the performance of the different herbicides.

Conclusion and Future Perspectives

The picolinate analog class of herbicides continues to be a cornerstone of modern weed management. From the broad-spectrum, persistent control offered by picloram to the low-dose, rapid-acting efficacy of newer arylpicolinates like halauxifen-methyl and florpyrauxifen-benzyl, these compounds provide diverse solutions for controlling problematic broadleaf weeds. The evolution within this chemical family, particularly the development of arylpicolinates, demonstrates a trajectory towards greater potency at lower use rates and novel activity on herbicide-resistant biotypes.[33][34][35]

Future research should continue to focus on the molecular intricacies of herbicide-receptor interactions to preempt and manage the evolution of weed resistance.[7][36] Understanding the structural basis for the differential efficacy and selectivity among picolinate analogs will be instrumental in the rational design of new active ingredients with improved performance profiles and enhanced environmental safety. The robust experimental protocols outlined in this guide provide a framework for the rigorous evaluation necessary to bring these next-generation solutions from the laboratory to the field.

References

A Senior Application Scientist's Guide to the Experimental Validation of Novel Picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Interest in Picolinamide Scaffolds

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, has emerged as a privileged structure in modern medicinal chemistry.[1] Its unique ability to act as a bidentate ligand and form stable complexes lends itself to a wide array of biological applications.[1][2] In recent years, novel picolinamide derivatives have been synthesized and investigated for a multitude of therapeutic purposes, including as potent anticancer agents that target critical signaling pathways.[3][4][5] Specifically, many derivatives have been designed as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora-B kinase, which are crucial in tumor angiogenesis and cell proliferation.[3][6][7][8]

However, the journey from a newly synthesized compound to a viable drug candidate is a rigorous process of multi-stage validation. This guide provides an in-depth framework for the experimental validation of novel picolinamide derivatives, structured as a logical funnel that progressively filters compounds based on potency, selectivity, drug-like properties, and ultimately, in vivo efficacy. Our approach emphasizes not just the "how" but the "why," ensuring that each experimental step provides a definitive piece of the puzzle, creating a self-validating system for decision-making in drug development.

The Validation Workflow: From In Vitro Screening to In Vivo Efficacy

The validation of a new chemical entity follows a hierarchical process designed to manage risk and resources effectively. We begin with broad, high-throughput in vitro assays to identify biologically active compounds and systematically progress to more complex and resource-intensive in vivo models for the most promising candidates. This funneling approach ensures that only derivatives with a high probability of success advance to preclinical development.[9]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: MoA & Selectivity cluster_2 Phase 3: Preclinical Profiling Hit_ID Primary Screening (Cytotoxicity Assays) Hit_Conf Hit Confirmation & Dose-Response Hit_ID->Hit_Conf Active 'Hits' Target_Eng Target Engagement & Potency Hit_Conf->Target_Eng Confirmed Hits Selectivity Selectivity Profiling Target_Eng->Selectivity ADME In Vitro ADME/Tox Selectivity->ADME Potent & Selective Leads In_Vivo In Vivo Efficacy Studies ADME->In_Vivo Drug-like Leads Candidate Preclinical Candidate In_Vivo->Candidate

Caption: The Drug Discovery Validation Funnel.

Part 1: Primary Screening - Identifying Biological Activity

The initial step is to determine if the novel picolinamide derivatives exhibit any biological effect, typically by assessing their impact on the growth and viability of cancer cell lines.[10] Cytotoxicity assays are fundamental for this purpose, providing the first quantitative measure of a compound's potency.[11][12]

Core Concept: Cytotoxicity Assays

These assays measure the degree to which a substance can cause damage or death to a cell.[11] Common methods rely on measuring metabolic activity (an indicator of cell viability) or membrane integrity (an indicator of cell death).[11][12]

  • Tetrazolium Reduction Assays (e.g., MTT, WST-1): These are colorimetric assays that measure the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium salt to a colored formazan product. The amount of color produced is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Release Assays: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[11] Measuring LDH activity in the supernatant provides a direct measure of cytotoxicity.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT assay is a robust and widely used method for initial screening.

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer, as these are commonly used for testing VEGFR-2 inhibitors) in 96-well plates at a density of 5,000-10,000 cells/well.[6] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel picolinamide derivatives and a reference compound (e.g., Sorafenib) in culture medium.[3][6] Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as controls.

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[9]

Data Presentation: Comparing Novel Derivatives

The primary output is the IC₅₀ value. A lower IC₅₀ indicates higher potency. Data should be compiled into a clear, comparative table.

Table 1: In Vitro Antiproliferative Activity of Novel Picolinamide Derivatives

Compound ID Key Structural Moiety IC₅₀ on A549 (μM) IC₅₀ on HepG2 (μM)
ND-01 4-phenoxyaniline 15.2 22.1
ND-02 4-chloro-3-trifluoromethylaniline 12.5 18.2
ND-03 3-ethynyl-4-fluoroaniline 25.6 37.2
Sorafenib Reference Compound 19.3 29.0
Axitinib Reference Compound 22.4 38.7

Data is hypothetical, based on ranges reported for similar compounds.[6]

From this initial screen, compounds like ND-02 emerge as promising hits, showing superior potency compared to established drugs like Sorafenib and Axitinib in these cell lines.[6]

Part 2: Target Engagement and Mechanism of Action (MoA)

After identifying cytotoxic compounds, the next critical step is to confirm that they act through the intended mechanism. For targeted therapies, this means demonstrating direct binding to the molecular target.[13][14] Quantifying target engagement is essential for building a structure-activity relationship (SAR) and validating the MoA.[13][15][16]

Core Concept: Target Engagement Assays

These assays provide evidence of the direct interaction between a compound and its protein target.[13][17] A variety of biophysical and biochemical techniques can be employed.[14][16] For kinase inhibitors, a direct enzyme inhibition assay is the gold standard.

G cluster_0 Biochemical Assay Setup Compound Picolinamide Derivative Measurement Measure Product Formation Compound->Measurement Compound->Measurement Target Purified Target Protein (e.g., VEGFR-2 Kinase) Target->Measurement Target->Measurement Substrate Substrate + ATP Substrate->Measurement Substrate->Measurement Result Determine IC50 / Ki Measurement->Result

Caption: Workflow for a Kinase Inhibition Assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)

This protocol determines a compound's ability to inhibit the enzymatic activity of a specific kinase.

  • Reagents: Obtain recombinant human VEGFR-2 kinase, a suitable peptide substrate, and ATP. Kinase activity can be detected using various platforms (e.g., ADP-Glo™, HTRF®, FRET).[15][18]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds (e.g., starting from 10 µM).

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound. Allow a pre-incubation period (e.g., 15-30 minutes) for the compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for a more accurate IC₅₀ determination.

  • Stop and Detect: Terminate the reaction and add the detection reagent according to the manufacturer's protocol (e.g., a reagent that quantifies the amount of ADP produced).

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence). Plot the percentage of kinase inhibition versus the log of compound concentration to determine the IC₅₀ value.

Data Presentation: Comparing Target Potency

This assay provides a direct measure of on-target potency, which can be compared to the cellular potency to understand how well the compound's activity translates from an isolated enzyme to a complex cellular environment.

Table 2: Target Inhibition Data for Lead Picolinamide Derivatives

Compound ID Target Kinase Target IC₅₀ (nM)
ND-02 VEGFR-2 27
ND-01 VEGFR-2 87
Sorafenib VEGFR-2 180

Data is hypothetical, based on ranges reported for similar compounds.[8]

This data confirms that ND-02 is a potent inhibitor of the intended target, VEGFR-2, rationalizing its strong cellular activity.

Part 3: In Vitro ADME & Safety Profiling

A potent compound is of little therapeutic value if it cannot reach its target in the body or is rapidly metabolized. Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to de-risk candidates and guide chemical synthesis.[19][20][21]

Core Concept: Key In Vitro ADME Assays

A standard panel of in vitro ADME assays provides critical data on a compound's drug-like properties.[19][22]

  • Metabolic Stability: Assesses how quickly a compound is metabolized by liver enzymes (e.g., cytochrome P450s). This is typically done using liver microsomes or hepatocytes, and the compound's disappearance over time is measured.[21][23]

  • Permeability: Predicts a compound's ability to be absorbed across the intestinal wall. The Caco-2 permeability assay, which uses a monolayer of human colorectal adenocarcinoma cells, is a common model.[22]

  • Plasma Protein Binding (PPB): Determines the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to engage the target, so high binding can limit efficacy. Rapid Equilibrium Dialysis (RED) is a standard method.[19][22]

  • CYP450 Inhibition: Evaluates the potential for a compound to cause drug-drug interactions by inhibiting major CYP450 enzymes.[19][21]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
  • Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (a required cofactor for CYP enzymes).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding it to a solution of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Comparative ADME Profile

A summary table allows for easy comparison of the drug-like properties of lead candidates, helping to select those with the most favorable overall profile for in vivo testing.

Table 3: Comparative In Vitro ADME Profile of Lead Candidates

Compound ID HLM Stability (t½, min) Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Plasma Protein Binding (%)
ND-02 > 60 15.2 (High) 98.5
ND-01 25 8.5 (Moderate) 99.2

| Sorafenib | 48 | 12.0 (High) | 99.5 |

This profile suggests ND-02 has excellent metabolic stability and high permeability, making it a strong candidate for oral bioavailability. While its protein binding is high, this is common for kinase inhibitors like Sorafenib.

Part 4: In Vivo Validation - Demonstrating Efficacy

The ultimate test for a potential anticancer agent is its ability to inhibit tumor growth in a living organism.[24] In vivo studies integrate all aspects of a drug's behavior—its ADME properties and its on-target potency—to produce a net therapeutic effect.[9] The human tumor xenograft model in immunodeficient mice is a widely accepted standard for preclinical evaluation.[25][26]

Core Concept: Xenograft Efficacy Studies

In this model, human cancer cells are implanted subcutaneously into immunodeficient mice.[25] Once tumors are established, the mice are treated with the test compound, a vehicle control, or a reference drug. The primary endpoints are tumor growth inhibition and tolerability (e.g., monitoring body weight).[9][27]

Experimental Protocol: Subcutaneous A549 Xenograft Study
  • Cell Implantation: Subcutaneously inject A549 human lung cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize the animals into treatment groups (e.g., Vehicle, ND-02 at 30 mg/kg, Reference Drug). Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Efficacy Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as a measure of toxicity.

  • Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the vehicle group reach a defined maximum size.

  • Data Analysis: Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle group. Analyze changes in body weight to assess tolerability.

Data Presentation: Summary of In Vivo Efficacy

The results from the in vivo study provide the most critical data for deciding whether to advance a compound into formal preclinical development.

Table 4: Summary of In Vivo Efficacy in A549 Xenograft Model (Day 21)

Treatment Group Dose (mg/kg, p.o.) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle - 0% +2.5%
ND-02 30 75% -1.8%

| Reference Drug | 50 | 60% | -4.5% |

The strong tumor growth inhibition and good tolerability profile for ND-02 in this in vivo model provide compelling evidence of its potential as a therapeutic candidate.[27]

Conclusion

The validation of novel picolinamide derivatives requires a systematic, evidence-based approach that progresses from broad initial screening to highly specific in vivo confirmation. By integrating cellular cytotoxicity assays, direct target engagement studies, in vitro ADME profiling, and robust in vivo efficacy models, researchers can build a comprehensive data package. This multi-faceted strategy not only identifies compounds with the highest potential for clinical success but also provides a deep understanding of their mechanism of action and drug-like properties, fulfilling the core principles of modern, target-driven drug discovery.

References

A Comparative Guide for Researchers: Halauxifen-methyl ("Arylex™ active") vs. Traditional Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the novel arylpicolinate herbicide, halauxifen-methyl, with traditional synthetic auxin herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and dicamba. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data and field-proven insights to elucidate the performance, mechanism of action, and experimental evaluation of these critical agricultural tools.

Introduction: The Evolution of Synthetic Auxin Herbicides

Synthetic auxin herbicides have been a cornerstone of selective broadleaf weed control for over seven decades.[1] Mimicking the natural plant hormone indole-3-acetic acid (IAA), these compounds induce uncontrolled and disorganized growth in susceptible plants, ultimately leading to their demise.[2][3][4][5][6][7][8] The development of new synthetic auxin molecules is driven by the need for improved efficacy on hard-to-control and herbicide-resistant weeds, enhanced crop safety, and a more favorable environmental profile.

Methyl 5-fluoro-3-methylpicolinate serves as a key chemical intermediate in the synthesis of the arylpicolinate class of herbicides.[4][9] This guide will focus on a prominent member of this class, halauxifen-methyl (commercially known as Arylex™ active), and compare its performance and characteristics to the widely used phenoxy-carboxylate (2,4-D) and benzoic acid (dicamba) herbicides.[8][10][11]

Mechanism of Action: A Deeper Look into Auxin Signaling

All synthetic auxin herbicides share a common primary mode of action: the disruption of auxin-regulated gene expression.[12][13] They bind to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin co-receptors, which are part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][12][14][15][16][17][18][19][20] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins, leading to the de-repression of auxin response factors (ARFs) and the overexpression of auxin-responsive genes.[2][12][14][15][20] This cascade of events results in a hormonal imbalance, stimulating the overproduction of other plant hormones like ethylene and abscisic acid (ABA), which contributes to epinasty, senescence, and eventual plant death.[3][20]

While the overarching mechanism is similar, the different chemical classes of synthetic auxins exhibit distinct interactions with the TIR1/AFB receptors and can trigger varied downstream responses.

Signaling Pathway Diagrams

Auxin_Signaling_Pathway cluster_perception Perception & Ubiquitination cluster_transcription Transcriptional Regulation cluster_effects Downstream Physiological Effects Auxin Synthetic Auxin (e.g., Halauxifen-acid, 2,4-D, Dicamba) TIR1_AFB TIR1/AFB Receptor (SCF Complex) Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses ARE Auxin Response Element (in DNA) ARF->ARE Binds to Gene_Expression Overexpression of Auxin-Responsive Genes ARE->Gene_Expression Hormone_Imbalance Hormonal Imbalance (Ethylene, ABA) Gene_Expression->Hormone_Imbalance Growth_Disruption Uncontrolled Cell Division & Elongation Gene_Expression->Growth_Disruption Symptoms Epinasty, Senescence, Tissue Necrosis Hormone_Imbalance->Symptoms Growth_Disruption->Symptoms Plant_Death Plant Death Symptoms->Plant_Death

Caption: Generalized signaling pathway for synthetic auxin herbicides.

The arylpicolinates, like halauxifen-methyl, are noted for their unique molecular interactions with auxin receptors compared to other auxin herbicides, which can contribute to their distinct efficacy spectrum.[21]

Comparative Performance Analysis

The true measure of a herbicide's utility lies in its field performance. Extensive research has compared the efficacy, crop safety, and environmental impact of halauxifen-methyl with traditional synthetic auxins.

Efficacy on Key Weed Species

Halauxifen-methyl has demonstrated robust control of numerous broadleaf weeds, including those that have developed resistance to other herbicide modes of action, such as glyphosate and ALS inhibitors.[10]

Weed SpeciesHalauxifen-methyl (Arylex™ active)2,4-DDicambaKey Findings
Glyphosate-Resistant Horseweed (Conyza canadensis)Excellent (81-90% control)Poor to Moderate (49-76% control)Good to Excellent (80-96% control)Halauxifen-methyl provides comparable control to dicamba at significantly lower use rates.[2][14][20][22][23] Both are generally more effective than 2,4-D on this weed.[2][20][22][23]
Common Ragweed (Ambrosia artemisiifolia)Excellent (93% control)ModerateModerateHalauxifen-methyl alone provides superior control compared to 2,4-D or dicamba alone.[14]
Giant Ragweed (Ambrosia trifida)Poor (73% control alone)GoodGoodTank-mixing halauxifen-methyl with 2,4-D or dicamba significantly improves control of giant ragweed.[14]
Henbit (Lamium amplexicaule) & Purple Deadnettle (Lamium purpureum)Excellent (90-99% control)PoorPoorHalauxifen-methyl is the only one of the three auxins to provide effective control of these species when applied alone.[2][12]
Cutleaf Evening Primrose (Oenothera laciniata)Poor (4% control)Good (74-85% control)Moderate (51% control)2,4-D provides the most effective control of this weed among the three.[12]
Curly Dock (Rumex crispus)Poor (5% control)Moderate (59-70% control)Moderate (59-70% control)Both 2,4-D and dicamba are more effective than halauxifen-methyl on curly dock.[12]
Crop Safety and Application Flexibility

A critical advantage of newer herbicides is improved crop safety and wider application windows. Halauxifen-methyl has shown favorable crop safety in cereals and has flexible plant-back intervals for soybean.[16][17][24]

HerbicideCrop Safety in CerealsSoybean Plant-Back IntervalKey Considerations
Halauxifen-methyl Excellent (often formulated with a safener)14 daysCan cause minor, transient phytotoxicity to soybean unifoliates if applied close to planting, but typically does not impact yield.[16][17][24]
2,4-D Good (some risk of injury depending on formulation and timing)Varies by rate and formulation (typically 7-30 days)Volatility and drift can be a significant concern for sensitive neighboring crops.
Dicamba Good (in tolerant varieties)Varies by rate and formulation (can be up to 28 days for non-tolerant varieties)High volatility of older formulations has led to widespread off-target crop injury.[25] Newer formulations are designed to reduce this risk.
Environmental Fate

The environmental profile of a herbicide is a crucial factor in its overall assessment. Halauxifen-methyl is characterized by rapid degradation in the environment.

HerbicideSoil Half-Life (DT50)Aquatic PhotolysisLeaching PotentialKey Findings
Halauxifen-methyl Rapid (1.1-5.3 days for the methyl ester; 2-42 days for the acid metabolite)Rapid (<10 minutes)The parent compound is strongly adsorbed to soil, but the acid metabolite is potentially mobile.[3][19] However, field studies show limited movement.[19]Rapid degradation minimizes the risk of carryover to subsequent crops.[19][26]
2,4-D Variable (typically 7-10 days, but can be longer)Relatively stableModeratePersistence is influenced by soil type, temperature, and microbial activity.
Dicamba Variable (7-30 days)StableHighDicamba is relatively persistent and mobile in soil, posing a risk of groundwater contamination.[25]

Experimental Protocols for Comparative Herbicide Evaluation

To ensure the scientific integrity of comparative herbicide studies, standardized and validated protocols are essential. The following outlines key experimental methodologies.

Protocol for Dose-Response Efficacy Studies (Greenhouse)

This protocol is designed to determine the herbicide dose required to achieve a 50% reduction in weed growth (GR₅₀).

  • Plant Propagation: Grow target weed species from seed in pots containing a standardized soil mix in a controlled greenhouse environment.

  • Treatment Application: When plants reach the 2-4 leaf stage, apply a range of herbicide concentrations for each active ingredient being tested. A typical dose range would bracket the expected field use rate. Include an untreated control.

  • Experimental Design: Use a completely randomized design with at least four replications per treatment.

  • Data Collection: At 14-21 days after treatment (DAT), harvest the above-ground biomass of each plant, dry in an oven at 60-70°C for 72 hours, and record the dry weight.

  • Statistical Analysis: Analyze the data using non-linear regression to fit a log-logistic dose-response curve and calculate the GR₅₀ value for each herbicide.

Protocol for Field Efficacy and Crop Safety Trials

Field trials are crucial for evaluating herbicide performance under real-world conditions.

  • Site Selection: Choose a field with a uniform and representative population of the target weed species.[27]

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD) with 3-4 replications to account for field variability.[27][28]

  • Plot Establishment: Establish plots of a standard size (e.g., 3m x 10m) with defined borders to prevent spray drift between plots.[27]

  • Treatments: Include an untreated control, the test herbicides at various rates, and a commercial standard for comparison.[27]

  • Application: Apply herbicides using a calibrated research plot sprayer at the appropriate weed and crop growth stage.[28] Record all application parameters (e.g., weather conditions, spray volume, nozzle type).

  • Assessments:

    • Weed Control: Conduct visual efficacy ratings at regular intervals (e.g., 7, 14, 28, and 56 DAT) on a scale of 0% (no control) to 100% (complete death).[28] Weed biomass can also be collected from quadrats within each plot.

    • Crop Injury: Visually assess crop phytotoxicity (e.g., stunting, chlorosis, epinasty) at the same intervals on a 0% (no injury) to 100% (crop death) scale.

    • Yield: At crop maturity, harvest the plots and determine the grain yield, adjusting for moisture content.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Experimental Workflow Diagram

Caption: Workflow for a typical field efficacy trial.

Conclusion and Future Perspectives

Halauxifen-methyl represents a significant advancement in synthetic auxin herbicide technology. Its high efficacy at low use rates, unique weed control spectrum (particularly on henbit and purple deadnettle), and effectiveness on critical glyphosate-resistant weeds like horseweed make it a valuable tool for integrated weed management.[2][12][14][20][22][23] While it shows weaknesses on certain weeds like giant ragweed and curly dock, these can be effectively managed through tank-mixes with other herbicides such as 2,4-D or dicamba.[12][14]

From a research perspective, the distinct structure and receptor interactions of the arylpicolinates warrant further investigation to fully understand the molecular basis for their unique herbicidal activity. Continued research into the cross-resistance profiles of weeds resistant to older synthetic auxins is also critical for developing sustainable long-term weed management strategies. The development of herbicides like halauxifen-methyl, born from precursors such as this compound, underscores the ongoing innovation in agricultural chemistry, providing solutions that enhance productivity while considering environmental stewardship.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 5-fluoro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research and stringent safety protocols go hand-in-hand. Methyl 5-fluoro-3-methylpicolinate (CAS No. 1346148-32-0) is a valuable fluorinated pyridine intermediate, pivotal in the synthesis of complex molecules for agrochemical and pharmaceutical development[1]. However, its reactivity and hazard profile demand a meticulous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for managing this chemical waste, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Profile and Immediate Safety Imperatives

Before any handling or disposal, a complete understanding of the compound's risks is essential. This compound is a solid substance classified with a "Warning" signal word. Its primary hazards dictate the necessary precautions.

Personal Protective Equipment (PPE): A non-negotiable baseline for safety includes:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the solid powder or solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors[2][3].

First Aid in Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and consult a physician[2].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention[2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician[2].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

Hazard Summary Table

This table outlines the key toxicological and regulatory data critical for safe handling and disposal planning.

Hazard ClassificationGHS CodeDescriptionSource(s)
Health Hazards
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.[4]
Serious Eye IrritationH319Causes serious eye irritation.[4]
Respiratory IrritationH335May cause respiratory irritation.
Disposal-Relevant Hazards
Combustion ByproductsN/AHazardous decomposition products include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and highly corrosive hydrogen fluoride (HF) gas.[2][5]
Regulatory AnalogyF005 / U196While not explicitly listed, its pyridine backbone suggests it should be managed similarly to pyridine-containing wastes under the EPA's Resource Conservation and Recovery Act (RCRA).[6][7][8]

Waste Characterization and Regulatory Compliance

Proper disposal begins with correct classification. Under the U.S. Environmental Protection Agency (EPA) regulations, chemical waste is governed by the Resource Conservation and Recovery Act (RCRA)[9][10]. While this compound is not individually listed, it must be treated as a hazardous waste due to its characteristics of toxicity and irritation.

Its structural similarity to pyridine means it falls under the logic of related waste codes. For instance, spent solvent mixtures containing pyridine are classified as F005 hazardous waste[8][11]. Discarded, unused pyridine is classified as U196[6]. Therefore, all waste containing this compound must be collected and managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[3][9].

On-Site Waste Accumulation and Storage Protocol

A systematic collection process is critical to prevent accidental releases and ensure compliance.

Experimental Protocol: Waste Collection and Storage
  • Container Selection: Choose a chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are appropriate[10][12]. The container must be clean, dry, and in good condition[13].

  • Labeling: As soon as the first drop of waste is added, affix a completed "Hazardous Waste" tag[10]. The label must include:

    • The words "Hazardous Waste"[14].

    • The full, unabbreviated names of all chemical constituents (e.g., "this compound," "Methylene Chloride," etc.) and their approximate percentages or volumes[10].

    • The date of waste generation (accumulation start date)[10].

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")[10].

  • Accumulation: Keep the waste container tightly closed except when adding waste. All transfers should occur within a chemical fume hood.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel[13][14].

    • Crucially, segregate this waste from incompatible materials , especially strong acids and oxidizing agents, to prevent violent reactions[13][15]. Use secondary containment bins to manage potential leaks and maintain segregation[12].

  • Disposal Request: Once the container is full (leaving at least 10% headspace for expansion) or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for pickup through your institution's Environmental Health and Safety (EHS) office[12][13].

Spill Management

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

Protocol: Small Spill Cleanup (<10 grams)
  • Alert and Restrict: Alert personnel in the immediate area and restrict access.

  • Ensure Ventilation: Confirm the chemical fume hood is operating correctly.

  • Don PPE: Wear the full PPE as described in Section 1.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent[3][4]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container[4].

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or EHS department as per institutional policy.

For large spills , evacuate the area immediately, alert others, and contact your institution's EHS emergency line. Do not attempt to clean it up yourself.

Final Disposal Pathways

The ultimate fate of the chemical waste must be environmentally sound and permanent.

  • Primary Recommended Method: High-Temperature Incineration. The universally accepted and most effective method for disposing of this compound is through a licensed hazardous waste disposal company that utilizes a chemical incinerator equipped with an afterburner and a scrubber[2][4]. This process ensures the complete destruction of the organic molecule. The critical function of the scrubber is to neutralize the acidic and toxic gases—notably hydrogen fluoride (HF) and nitrogen oxides (NOx)—that are generated during combustion[2].

  • Prohibited Methods:

    • Sewer Disposal: Strictly prohibited. Fluorinated organic compounds can be persistent in the environment and harmful to aquatic life[2].

    • Landfill: Prohibited. This is a regulated hazardous waste and cannot be placed in a standard landfill[9].

  • A Note on Neutralization: While pyridine-based compounds can be neutralized with acid to form water-soluble salts, this is a technique for quenching a reaction or for aqueous workups, not for bulk disposal[16][17]. Attempting to neutralize bulk waste would dangerously increase the volume of hazardous material and is not a compliant disposal method[16].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.

G cluster_generation Waste Generation Point cluster_process On-Site Management Protocol cluster_final Final Disposition start This compound Waste Generated container 1. Select Compatible Container (HDPE, Glass) start->container label_waste 2. Affix 'Hazardous Waste' Label (List all components) container->label_waste store 3. Store in Designated SAA (Keep container closed) label_waste->store segregate 4. Segregate from Incompatibles (Acids, Oxidizers) store->segregate pickup 5. Schedule EHS Pickup segregate->pickup disposal 6. Transport to Licensed Facility for High-Temperature Incineration pickup->disposal

Caption: Workflow for routine disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-fluoro-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone reagent in contemporary synthetic chemistry, Methyl 5-fluoro-3-methylpicolinate is instrumental in the discovery pipelines for next-generation pharmaceuticals and agrochemicals. Its structural features, particularly the fluorinated pyridine ring, offer unique properties for molecular design. However, these same features necessitate a rigorous and well-understood safety protocol.

This guide provides an in-depth, procedural framework for the safe handling of this compound. Moving beyond a mere checklist, we will explore the causality behind each safety recommendation, empowering you, the research professional, to build a self-validating culture of safety within your laboratory. Our objective is to provide value beyond the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.

Hazard Identification and Foundational Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound (CAS No. 1346148-32-0) is a solid compound whose primary risks are associated with direct contact and inhalation.[1]

Based on available safety data, the compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

The designated signal word for this chemical is "Warning" .[2] These classifications dictate the minimum level of personal protective equipment required to mitigate exposure risks during routine laboratory operations.

The Core Directive: Essential PPE for Standard Operations

For any procedure involving the handling of this compound, such as weighing, transfer, or addition to a reaction vessel, the following PPE is mandatory. These measures are designed to create an effective barrier between the researcher and the chemical, in line with standard laboratory safety protocols.[4]

PPE ComponentSpecification & StandardRationale for Use with this compound
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.The H319 classification ("Causes serious eye irritation") makes robust eye protection non-negotiable.[1][5] Goggles provide a full seal around the eyes, offering superior protection from solid particulates and accidental splashes compared to standard safety glasses.[4][6]
Hand Protection Disposable Nitrile Gloves (minimum 4 mil thickness).To prevent skin irritation (H315), gloves are essential.[1][3] Nitrile provides excellent resistance to a wide array of chemicals and is a reliable choice for incidental contact.[7] Always inspect gloves for tears before use and remove them promptly after handling the chemical.
Body Protection Flame-Resistant (FR) Laboratory Coat.A lab coat protects skin and personal clothing from spills.[8] An FR-rated coat is highly recommended as reactions involving this compound often use flammable organic solvents. The coat should be fully buttoned to provide maximum coverage.[7]
Footwear Closed-toe, non-perforated shoes.Protects feet from spills and falling objects, a fundamental requirement for any chemical laboratory environment.[7]

Engineering Controls & Enhanced Protection Protocols

The core PPE is sufficient for low-volume, low-risk manipulations. However, procedures that increase the risk of aerosolization or exposure require a higher level of protection, combining enhanced PPE with critical engineering controls.

Primary Engineering Control: The Chemical Fume Hood All manipulations of solid or dissolved this compound must be conducted within a properly functioning and certified chemical fume hood.[6][9] This is the most critical engineering control for preventing respiratory exposure (H335) by containing dust and vapors at the source.

Situations Requiring Enhanced PPE:

  • Handling Large Quantities (>10g): When working with larger amounts, the potential for significant spills increases. A chemical-resistant apron worn over the lab coat and a face shield over safety goggles are prudent additions.[8][10]

  • Generating Dust/Aerosols: Procedures like scraping, grinding, or sonication can generate fine particles. In these cases, or if engineering controls are insufficient, respiratory protection is required.[7][11] A NIOSH-approved air-purifying respirator (APR) with cartridges rated for organic vapors and particulates (P95 or P100) is the appropriate choice.[11]

  • Risk of Exothermic Reaction: For reactions with a potential for rapid temperature increase and splashing, a face shield is mandatory to protect the entire face.[7]

Safe Handling Workflow: A Step-by-Step Procedural Guide

A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to cleanup.

Caption: A three-phase workflow for safe handling of this compound.

Protocol Steps:

  • Preparation: Before retrieving the chemical, verify that your fume hood's certification is current and the airflow is correct. Assemble and inspect all PPE for defects.

  • Donning PPE: Put on your lab coat, followed by safety goggles. Don gloves just before you begin handling the chemical.

  • Chemical Transfer: Conduct all transfers within the fume hood. When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

  • Reaction Setup: Add the compound to the reaction vessel slowly and carefully to avoid generating dust.

  • Waste Segregation: Any item that comes into direct contact with the chemical (e.g., gloves, weigh boats, paper towels) is considered contaminated hazardous waste and must be placed in a designated, sealed waste container.[12][13]

  • Decontamination: After the procedure, wipe down the work surface and any equipment with an appropriate solvent.

  • Doffing PPE: Remove PPE in the reverse order it was put on, with gloves being removed last to prevent cross-contamination.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[3][9]

Emergency Response and Disposal Plan

Exposure Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][11] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9][11] Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][11]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[5][11] Seek immediate medical attention.

Spill & Disposal Plan:

  • Small Spills: For small spills within a fume hood, absorb the material with an inert substance like vermiculite or sand.[13] Scoop the mixture into a sealed container for hazardous waste disposal.

  • Waste Disposal: All waste containing this compound must be treated as hazardous chemical waste.[11] Dispose of it through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[5][14] Do not pour down the drain.[6][14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-fluoro-3-methylpicolinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-fluoro-3-methylpicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.